molecular formula C7H5ClN2O3 B108852 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid CAS No. 552850-73-4

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Cat. No.: B108852
CAS No.: 552850-73-4
M. Wt: 200.58 g/mol
InChI Key: UQMUSEDZBHNTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid ( 552850-73-4) is a high-purity chemical intermediate with significant applications in pharmaceutical research and development. This compound, with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol, is a key building block in synthetic organic chemistry . Its primary research value lies in its role as a precursor in the synthesis of more complex molecules; for instance, its lithium salt derivative is specifically utilized as a critical intermediate in the synthesis of Mirtazapine, a therapeutic agent . The structure features a chloropyridinyl group linked by an amido bridge to an oxoacetic acid functional group, making it a versatile scaffold for further chemical modifications and structure-activity relationship (SAR) studies. It is supplied with a high purity level of 97% and requires storage at 2-8°C to ensure long-term stability . As a standard and fine chemical, it is essential for the discovery and development of new active pharmaceutical ingredients (APIs) and for creating related impurities and metabolites for analytical testing . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for handling information, as this compound may pose health and environmental hazards .

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMUSEDZBHNTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630465
Record name [(5-Chloropyridin-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552850-73-4
Record name [(5-Chloropyridin-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid CAS 552850-73-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS 552850-73-4): A Cornerstone Intermediate in Modern Anticoagulant Synthesis

Introduction: The Unseen Pillar in Thromboembolic Therapy

This compound, identified by CAS Number 552850-73-4, is a high-purity organic compound that, while not a therapeutic agent itself, serves as an indispensable building block in the synthesis of advanced pharmaceuticals.[1] Its molecular architecture, featuring a chloropyridine ring linked to an oxoacetic acid moiety, makes it a highly versatile and crucial intermediate.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical application, particularly its role as a key precursor in the manufacture of direct factor Xa (FXa) inhibitors—a class of modern anticoagulant drugs vital for managing and preventing thromboembolic disorders.[2][4][5] For researchers and drug development professionals, understanding the nuances of this intermediate is paramount for optimizing the synthesis of life-saving medications like Edoxaban.[5][6]

Physicochemical and Computational Data

A comprehensive understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 552850-73-4[7]
Molecular Formula C₇H₅ClN₂O₃[1][7]
Molecular Weight 200.58 g/mol [1][7]
IUPAC Name 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid[1][8]
Synonyms [(5-Chloro-2-pyridinyl)amino]oxoacetic acid, [(5-chloropyridin-2-yl)carbamoyl]formic acid[2][3]
Appearance Solid[3]
Purity Typically ≥97%[7][9]
Storage Conditions Inert atmosphere, room temperature[2][4][9]
Predicted Density 1.639 ± 0.06 g/cm³[2][4]
Topological Polar Surface Area (TPSA) 79.29 Ų[7]
Predicted LogP 0.7581[7]

Synthesis and Purification: A Two-Step Approach

The most efficient and widely documented synthesis of this compound involves a two-step process starting from 5-chloro-2-aminopyridine. This method prioritizes yield and purity by proceeding through a stable ethyl ester intermediate, which is then hydrolyzed.[1]

Causality in Synthesis Design

The choice to proceed via an ethyl ester intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is deliberate.[1][10] The ester (CAS 349125-08-2) or its hydrochloride salt (CAS 1243308-37-3) often exhibits enhanced solubility in common organic solvents compared to the final carboxylic acid, facilitating easier handling and purification during the initial acylation step.[1][11] The subsequent hydrolysis is typically a clean and high-yielding conversion.

Diagram: Synthesis Pathway

The following diagram illustrates the two-step synthesis from commercially available starting materials.

Synthesis_Pathway A 5-Chloro-2-aminopyridine C Ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate A->C Acetonitrile, Triethylamine 60°C, 7h B Ethyl Oxalyl Chloride B->C D 2-((5-Chloropyridin-2-yl)amino)- 2-oxoacetic acid (CAS 552850-73-4) C->D Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Two-step synthesis of the target compound via an ethyl ester intermediate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 5-chloro-2-aminopyridine and a suitable solvent such as acetonitrile.

  • Base Addition: Add triethylamine to the mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion and prevents protonation of the starting amine.

  • Reagent Addition: Cool the mixture and slowly add ethyl oxalyl chloride dropwise, maintaining the temperature to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to approximately 60°C and maintain for 7-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the mixture. The product may precipitate directly or can be isolated after solvent removal and crystallization. Wash the crude product with a non-polar solvent (e.g., hexane) to remove impurities. This step typically yields the ester with 85-93% efficiency.[1]

Step 2: Hydrolysis to this compound

  • Saponification: Suspend the ethyl ester intermediate from Step 1 in a mixture of water and a co-solvent like Tetrahydrofuran (THF). Add a base, such as lithium hydroxide or sodium hydroxide, to catalyze the hydrolysis of the ester to the carboxylate salt.

  • Reaction: Stir the mixture at room temperature until HPLC analysis confirms the complete disappearance of the ester.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

  • Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound, with high purity.

Core Application: Synthesis of Edoxaban Intermediates

The primary and most significant application of this compound is as a reactant in the synthesis of direct factor Xa inhibitors.[2][4] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key mechanism for preventing thrombosis. The title compound provides the [(5-chloropyridin-2-yl)carbamoyl]formic acid moiety, a structural motif essential for binding to the target enzyme in the final active pharmaceutical ingredient (API).

Mechanism of Action Context: Factor Xa Inhibition

The final drug, such as Edoxaban, functions by directly and reversibly binding to the active site of Factor Xa. This prevents Factor Xa from converting prothrombin to thrombin, the penultimate step in the formation of a fibrin clot. By interrupting this cascade, the anticoagulant effect is achieved. The structural fragment derived from CAS 552850-73-4 is integral to achieving the high-affinity binding required for therapeutic efficacy.

Diagram: Experimental Workflow in API Synthesis

This diagram shows the logical flow of using the compound's ethyl ester derivative to synthesize a key downstream intermediate of Edoxaban.

Workflow start Start: Key Intermediates A Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate (Intermediate B) start->A B Protected Cyclohexylamine Derivative (Intermediate A) start->B process Amide Coupling Reaction A->process B->process conditions Solvent: Acetonitrile Base: Triethylamine Temperature: 50-60°C process->conditions qc In-Process Control (HPLC/TLC) process->qc 7 hours product Coupled Product: tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl) amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl) cyclohexyl)carbamate end Proceed to Final API Steps product->end qc->product Reaction Complete Purity >98%

Caption: Workflow for the amide coupling reaction to form a key Edoxaban precursor.

Protocol: Amide Coupling for Edoxaban Precursor Synthesis

This protocol is based on established patent literature for synthesizing a key Edoxaban intermediate.[12]

  • Reactor Charging: In a suitable reactor under an inert atmosphere, charge the protected amine intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent like acetonitrile.[12]

  • Heating: Heat the resulting mixture to approximately 50°C.

  • Base Addition: Slowly add triethylamine to the reaction mixture. The base is crucial here not only to scavenge any acidic impurities but also to facilitate the nucleophilic attack of the amine onto the ester, promoting the formation of the amide bond.

  • Reaction Maintenance: Increase the temperature to 60°C and stir for approximately 7 hours.[12] The progress is monitored via HPLC to ensure the consumption of the limiting reagent. The viscosity of the medium is a key parameter; this method is designed to prevent excessive thickening.

  • Isolation and Purification: Upon completion, the product can be isolated. This often involves cooling the mixture to induce crystallization, followed by filtration. The solid is washed with fresh solvent and dried. This process is designed to yield a product with high purity (>98%), often without the need for column chromatography.[12][13]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for pharmaceutical manufacturing.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and monitoring reaction kinetics.[13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Analysis of the ethyl ester intermediate often shows a characteristic fragmentation pattern, including the loss of the ethoxy group.[10]

Safety, Handling, and Storage

Proper handling is essential due to the compound's classification and potential hazards.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes serious eye irritation (H319), may cause damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410).[9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[15][16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere to ensure long-term stability.[2][4]

Conclusion

This compound is a testament to the importance of specialized intermediates in modern drug development. While it remains behind the scenes, its role in the synthesis of direct Factor Xa inhibitors like Edoxaban is fundamental. Its well-defined synthesis, versatile reactivity, and the critical structural motif it provides make it an invaluable asset for pharmaceutical chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is crucial for any research or manufacturing professional working to produce the next generation of anticoagulant therapies.

References

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, also known as N-(5-chloropyridin-2-yl)oxamic acid, is a pivotal chemical intermediate in modern pharmaceutical development. Its molecular architecture, featuring a chloropyridine ring linked to an oxamic acid moiety, provides a versatile scaffold for synthesizing complex molecular targets. This guide offers a comprehensive analysis of its structural characteristics, detailed synthetic protocols, chemical reactivity, and significant applications, particularly its role as a key building block in the synthesis of anticoagulant drugs like Edoxaban.

Nomenclature and Chemical Identification

The compound is systematically named this compound. It is cataloged under several identifiers which are crucial for regulatory and procurement purposes.

IdentifierValue
CAS Number 552850-73-4[1][2][3]
Molecular Formula C₇H₅ClN₂O₃[1][2][3]
Molecular Weight 200.58 g/mol [1][2][3]
IUPAC Name 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid[1]
InChI Key UQMUSEDZBHNTTQ-UHFFFAOYSA-N[1]
Molecular Structure and Physicochemical Properties

The structure of this compound combines an aromatic heterocycle (5-chloropyridine) with an aliphatic dicarbonyl acid fragment (oxoacetic acid) via a stable amide bond. This unique combination dictates its chemical behavior and utility.

Key Structural Features:

  • 5-Chloropyridine Ring: An electron-deficient aromatic system due to the electronegativity of the ring nitrogen and the chlorine substituent. The chlorine atom at the 5-position influences the electronic properties and provides a potential site for further substitution reactions, though it is generally stable.

  • Amide Linkage: The secondary amide (-NH-CO-) is planar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for its role in forming stable intermediates and interacting with biological targets.

  • Oxoacetic Acid Moiety: This fragment contains a carboxylic acid and a ketone-like carbonyl group. The carboxylic acid is the primary site of reactivity for forming larger molecules through amide or ester bond formation.

Physicochemical Data (Computed):

PropertyValueSource
Topological Polar Surface Area (TPSA) 79.29 Ų[3]
LogP (Octanol-Water Partition Coefficient) 0.7581[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 1[3]
Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acylation of 2-amino-5-chloropyridine with a suitable oxalic acid derivative, followed by hydrolysis if an ester is used.

Common Synthetic Pathway: Two-Step Procedure via Ethyl Ester

This is a widely adopted and high-yielding method that proceeds through an ethyl ester intermediate, which offers advantages in solubility and handling compared to the free acid.[1]

  • Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. The starting material, 2-amino-5-chloropyridine, is reacted with ethyl oxalyl chloride.[1][4] Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the acylation reaction. The reaction is typically performed in an anhydrous solvent like acetonitrile or dichloromethane (DCM) to prevent hydrolysis of the acyl chloride.[1]

  • Step 2: Hydrolysis to the Carboxylic Acid. The resulting ethyl ester is hydrolyzed to the final product using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water.[4] Subsequent acidification with an acid like HCl precipitates the desired product.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • To a solution of 2-amino-5-chloropyridine (10 mmol) in anhydrous acetonitrile (40 mL), add triethylamine (11 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl oxalyl chloride (11 mmol) dropwise to the solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for approximately 7 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield the ethyl ester intermediate. Yields for this step are typically high, in the range of 85-93%.[1]

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Step 1 in a mixture of THF (15 mL) and water (5 mL).

  • Add lithium hydroxide (LiOH) (approx. 50 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 6-8 hours.[4]

  • After hydrolysis is complete (monitored by TLC), wash the basic reaction mixture with dichloromethane (3 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

  • Separate the aqueous phase and cool it in an ice bath.

  • Acidify the aqueous layer to a pH of ~2 using 1.0 M aqueous HCl. This will cause the product to precipitate.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Workflow Diagram: Synthesis of N-(5-chloropyridin-2-yl)oxamic acid

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis A 2-Amino-5-chloropyridine C Reaction Vessel (Acetonitrile, Et3N, 60°C) A->C B Ethyl Oxalyl Chloride B->C D Ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate C->D Acylation E Reaction Vessel (THF/H2O, LiOH) D->E Intermediate F Acidification (HCl) E->F Hydrolysis G Final Product: 2-((5-Chloropyridin-2-yl)amino)- 2-oxoacetic acid F->G Precipitation

Caption: Synthetic workflow for the title compound via an ethyl ester intermediate.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its function as a versatile building block for more complex molecules. The carboxylic acid group is the main handle for derivatization, readily participating in coupling reactions to form new amide bonds.

Key Application: Synthesis of Edoxaban

This compound, or more commonly its ethyl ester derivative, is a crucial intermediate in the synthesis of Edoxaban.[5][6] Edoxaban is a direct factor Xa inhibitor, an anticoagulant medication used to prevent blood clots.[6][7]

In the synthesis of Edoxaban, the ethyl ester, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is coupled with a complex amine intermediate.[8] The oxalamide motif formed from this reaction is a key structural feature responsible for the drug's activity. The use of the ethyl ester derivative often provides advantages in terms of solubility and reactivity in organic solvents, making it preferable for large-scale pharmaceutical manufacturing.[1]

Reaction Pathway: Amide Coupling

G A Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate (Intermediate B) C Coupling Conditions (Acetonitrile, Base, Heat) A->C B Complex Amine (e.g., Edoxaban precursor A) B->C D Coupled Product (e.g., Edoxaban Precursor I) C->D Amide Bond Formation

Caption: Role as an intermediate in amide coupling reactions, such as in Edoxaban synthesis.[8]

Spectroscopic Characterization
  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the amide proton (N-H) would appear as a characteristic broad singlet at a high chemical shift (typically >10 ppm) due to deshielding from the adjacent carbonyl group and hydrogen bonding.[9] The protons on the pyridine ring would show distinct signals in the aromatic region (7-9 ppm), with splitting patterns confirming their positions relative to the chlorine and amino groups.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (200.58 g/mol ).

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, N-H stretching for the amide, and strong C=O stretches for the amide and acid carbonyl groups.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[1][3] The compound should be stored at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere to ensure long-term stability.[1][3]

References

An In-depth Technical Guide to the Spectral Data of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectral data for the compound 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS No: 552850-73-4). As a key intermediate in pharmaceutical synthesis, particularly as a precursor to anticoagulants like Edoxaban, a thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation.[1][2] This document is structured to deliver not just data, but actionable insights into the experimental causality and methodologies that underpin the acquisition and interpretation of this critical information.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a chlorinated pyridine ring linked via an amide bond to an oxoacetic acid moiety.[1] This unique combination of functional groups dictates its chemical reactivity and spectral behavior.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃[1]
Molecular Weight 200.58 g/mol [1]
CAS Number 552850-73-4[1]
Appearance White to off-white solidInferred from related compounds
Storage 2-8°C, inert atmosphere[1]

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is typically achieved through the reaction of 5-chloro-2-aminopyridine with a derivative of oxalic acid, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.[1] The causality behind this two-step approach lies in the higher reactivity of the acid chloride for the initial acylation and the subsequent controlled hydrolysis to yield the desired carboxylic acid.

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification A 5-chloro-2-aminopyridine C Acetonitrile, Triethylamine, 60°C A->C B Ethyl oxalyl chloride B->C D Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate C->D Acylation E Aqueous Base (e.g., NaOH) D->E Saponification F Acidification (e.g., HCl) E->F G This compound F->G Protonation H Crystallization G->H I Filtration & Drying H->I J Pure Product I->J

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis and Purification
  • Acylation: To a solution of 5-chloro-2-aminopyridine in a suitable aprotic solvent such as acetonitrile, slowly add ethyl oxalyl chloride in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[1] The reaction is typically stirred at an elevated temperature (e.g., 60°C) for several hours to ensure complete conversion.[1]

  • Hydrolysis: The resulting ethyl ester is then subjected to hydrolysis. This is commonly achieved by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system. The choice of solvent is critical and should be determined based on the solubility profile of the compound. The purified solid is then collected by filtration and dried under vacuum.

Spectroscopic Characterization: A Detailed Analysis

Disclaimer: Direct experimental spectral data for this compound is not widely available in the public domain. The following data is predicted based on the analysis of structurally similar compounds, such as its ethyl ester hydrochloride derivative and other N-aryl oxamic acids. These predictions are intended to serve as a reference and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is recommended for analysis due to the presence of exchangeable protons and the compound's likely solubility.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~10.5 - 11.5broad singlet1H-NH-The amide proton is also deshielded due to the electron-withdrawing nature of the adjacent carbonyl groups and will appear as a broad singlet.[4]
~8.3doublet1HH-6 (Pyridine)This proton is ortho to the nitrogen and is expected to be the most deshielded of the pyridine protons.
~8.0doublet of doublets1HH-4 (Pyridine)This proton is coupled to both H-3 and H-6.
~7.8doublet1HH-3 (Pyridine)This proton is coupled to H-4.
Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Carboxylic Acid)Carboxylic acid carbonyls typically resonate in this region.
~160C=O (Amide)Amide carbonyls are also found in this downfield region.
~150C-2 (Pyridine)The carbon attached to the amino group.
~148C-6 (Pyridine)The carbon adjacent to the nitrogen.
~140C-4 (Pyridine)Aromatic carbon.
~128C-5 (Pyridine)The carbon bearing the chlorine atom.
~115C-3 (Pyridine)Aromatic carbon.
  • Weigh approximately 5-10 mg of the purified solid sample into a clean, dry vial.[5]

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[3]

  • Gently agitate the vial to dissolve the sample completely. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3][6]

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the instrument's probe.[7]

  • Cap the NMR tube securely.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 2500BroadO-H stretch (Carboxylic Acid)The broadness is due to hydrogen bonding.
~3300MediumN-H stretch (Amide)Characteristic of a secondary amide.
~1730StrongC=O stretch (Carboxylic Acid)The carbonyl of the carboxylic acid.
~1690StrongC=O stretch (Amide I)The primary carbonyl stretch of the amide.
~1580MediumC=C and C=N stretches (Pyridine)Aromatic ring vibrations.
~1540MediumN-H bend (Amide II)A characteristic amide band.
~830StrongC-Cl stretchIndicative of the chloro-substituent on the pyridine ring.
  • Place a small amount (1-2 mg) of the finely ground, dry sample into an agate mortar.[8]

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8]

  • Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar, less volatile molecules.

m/zAssignmentRationale
201.00/203.00[M+H]⁺The protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio).
157.01/159.01[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid.
129.02/131.02[5-chloropyridin-2-amine]⁺Fragmentation of the amide bond.
  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

λmax (nm)Molar Absorptivity (ε)AssignmentRationale
~260-280Highπ → πElectronic transitions within the substituted pyridine ring. The exact position will be influenced by the substituents.[9]
~240-250Moderaten → πTransitions involving the non-bonding electrons of the carbonyl oxygen atoms.
  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Record the absorbance spectrum against a solvent blank.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow A Purified Sample B FT-IR Analysis A->B Functional Group ID C NMR Analysis (¹H & ¹³C) A->C Structural Elucidation D Mass Spectrometry A->D Molecular Weight Confirmation E UV-Vis Spectroscopy A->E Conjugation Analysis F Structural Confirmation B->F C->F D->F G Purity Assessment E->G F->G H Final Report G->H

References

biological activity of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Significance of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid

Authored by: A Senior Application Scientist

Preamble: A Paradigm of Indirect Biological Activity

In the landscape of drug discovery and development, the term "biological activity" is often ascribed to a molecule that directly elicits a pharmacological response. However, the significance of a compound can also be profoundly indirect, rooted in its indispensable role as a molecular scaffold for a potent therapeutic agent. This guide focuses on This compound (also known as N-(5-chloropyridin-2-yl)-glyoxylic acid), a compound whose biological relevance is not defined by its own intrinsic activity, but by its critical function as a key intermediate in the synthesis of Edoxaban, a powerful direct oral anticoagulant (DOAC).[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this precursor's journey from a synthetic building block to its contribution to a life-saving therapeutic. We will explore its chemical synthesis, its incorporation into the final active pharmaceutical ingredient (API), the biological pathway targeted by the resulting drug, and the rigorous methods used to quantify the potent activity it helps create.

Molecular Profile and Synthetic Provenance

This compound is an organic compound featuring a chloropyridine ring linked via an amide bond to a glyoxylic acid moiety.[2] Its structure is a deliberate piece of chemical architecture, designed for subsequent elaboration into a more complex molecule.

Compound Attribute Value
IUPAC Name This compound
Synonyms N-(5-chloropyridin-2-yl)-glyoxylic acid, [(5-chloropyridin-2-yl)carbamoyl]formic acid[3][4]
CAS Number 552850-73-4[2][3][4][5][6][7]
Molecular Formula C₇H₅ClN₂O₃[2][4][5][6]
Molecular Weight 200.58 g/mol [2][3][5]
Rationale of Synthesis

The primary synthetic route involves the reaction of 5-chloro-2-aminopyridine with an oxalyl derivative, typically ethyl oxalyl chloride, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[2] The choice of these reagents is causal: the highly reactive nature of the acyl chloride ensures efficient formation of the amide bond with the aminopyridine. The subsequent hydrolysis step is crucial for unmasking the carboxylic acid, which serves as a handle for the next coupling reaction in the Edoxaban synthesis.

The process is often optimized for high yield and purity, as the quality of this intermediate directly impacts the final API's safety and efficacy profile.[2]

G cluster_synthesis Synthetic Pathway Overview A 5-chloro-2-aminopyridine C Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Ester Intermediate) A->C Acylation (e.g., in acetonitrile, 60°C) B Ethyl Oxalyl Chloride B->C D This compound (Target Intermediate) C->D Hydrolysis

Caption: High-level synthesis of the target intermediate.

The Biological Target: Factor Xa in the Coagulation Cascade

To appreciate the significance of our topic compound, we must first understand the biological system its derivative targets. The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Central to this process is Factor Xa (FXa) , a serine protease that catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.

Due to its position at the convergence of the intrinsic and extrinsic pathways, FXa represents a prime target for anticoagulant therapy.[1] Inhibiting FXa effectively blocks the downstream amplification of the clotting signal, thereby preventing thrombus formation.[5]

G cluster_cascade Simplified Coagulation Cascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (FXa) FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Edoxaban Edoxaban (Derived from Precursor) Edoxaban->FXa Inhibits

Caption: The central, inhibitable role of Factor Xa.

From Intermediate to Active Drug: Contribution to the Edoxaban Pharmacophore

The biological significance of this compound is fully realized upon its incorporation into the Edoxaban molecule. During the synthesis, the carboxylic acid group of our intermediate is activated and coupled with the primary amine of a complex diamine cyclohexane core.

This reaction transforms the simple precursor into a key structural motif of the final drug. The chloropyridine ring becomes a crucial part of the pharmacophore that recognizes and binds to the S4 pocket of the FXa active site, while the adjacent amide carbonyl forms critical hydrogen bonds. This transformation is the definitive link between the precursor and the potent, selective, and reversible inhibition of FXa achieved by Edoxaban.[5]

Quantifying Biological Activity: Protocols for Assessing FXa Inhibition by Edoxaban

While the precursor itself is not tested for biological activity, the resulting API, Edoxaban, undergoes rigorous in-vitro characterization. The following protocols are standard in the field for quantifying the potency of direct FXa inhibitors.

Core Protocol: Chromogenic Anti-Factor Xa Assay

This is the most specific and widely used assay for measuring the activity of direct FXa inhibitors.[2] Its principle is based on a competitive reaction.

Causality and Self-Validation: The assay's trustworthiness stems from its direct measurement of FXa activity. A known, excess amount of FXa is added to plasma containing the inhibitor. The inhibitor binds to a portion of the FXa. A chromogenic substrate, which mimics prothrombin and releases a colored compound when cleaved by FXa, is then added. The amount of color produced is inversely proportional to the concentration of the inhibitor, providing a direct, quantitative measure of its activity. The use of a standard curve with known concentrations of Edoxaban ensures the assay is self-validating for each run.

Step-by-Step Methodology:
  • Standard Curve Preparation: Prepare a series of dilutions of an Edoxaban reference standard in pooled normal human plasma to create a standard curve (e.g., 0 ng/mL to 500 ng/mL).

  • Sample Preparation: Patient plasma or quality control samples are prepared.

  • Incubation with FXa: A pre-determined, excess amount of purified human Factor Xa is added to all samples (standards, controls, and unknowns). The mixture is incubated for a short period (e.g., 3-5 minutes at 37°C) to allow the inhibitor to bind to FXa.

  • Substrate Addition: A specific chromogenic FXa substrate (e.g., S-2765) is added to the mixture. This initiates the color development reaction.

  • Reaction Quenching: After a precise incubation time (e.g., 2-3 minutes), the reaction is stopped by adding an acid (e.g., 2% acetic acid).

  • Absorbance Reading: The absorbance of the resulting colored product (p-nitroaniline) is measured using a spectrophotometer at 405 nm.

  • Data Analysis: The absorbance of the unknown samples is compared to the standard curve to determine the concentration of Edoxaban. The IC₅₀ (the concentration of inhibitor required to reduce FXa activity by 50%) can be calculated from a dose-response curve.

G cluster_workflow Chromogenic Anti-FXa Assay Workflow Start Prepare Plasma Samples (Standards, Controls, Unknowns) Add_FXa Add excess Factor Xa Start->Add_FXa Incubate1 Incubate at 37°C (Inhibitor Binds FXa) Add_FXa->Incubate1 Add_Substrate Add Chromogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (Color Development) Add_Substrate->Incubate2 Stop Stop Reaction (e.g., Acetic Acid) Incubate2->Stop Read Read Absorbance (405 nm) Stop->Read Analyze Calculate Concentration (vs. Standard Curve) Read->Analyze

Caption: Workflow for the Chromogenic Anti-FXa Assay.

Ancillary Protocols: Global Coagulation Assays

While less specific, traditional clotting assays like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are also affected by Edoxaban and can be used to assess its anticoagulant effect, though results can be reagent-dependent.

  • Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. Edoxaban causes a concentration-dependent prolongation of PT.

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. Edoxaban also prolongs aPTT, but generally to a lesser extent than PT.

Assay Principle Typical Effect of Edoxaban Primary Use
Chromogenic Anti-FXa Measures residual FXa activity via a color-producing substrate.Direct, linear relationship between drug concentration and activity.Quantifying drug levels; Potency (IC₅₀) determination.
Prothrombin Time (PT) Measures time to clot formation after adding tissue factor.Concentration-dependent prolongation. Assessing overall anticoagulant effect (less specific).
aPTT Measures time to clot formation after adding an intrinsic pathway activator.Concentration-dependent prolongation (less sensitive than PT).Assessing overall anticoagulant effect (less specific).

Conclusion: The Unseen Contributor to Biological Efficacy

This compound exemplifies a class of molecules whose value is not in direct biological interaction, but in its role as a high-fidelity component for constructing a sophisticated therapeutic agent. Its synthesis is carefully controlled to ensure the precise geometry and reactivity needed for its seamless integration into the Edoxaban structure. The ultimate biological activity—potent and selective inhibition of Factor Xa—is a direct consequence of the chemical identity established in this crucial precursor. For researchers in process chemistry and drug development, understanding the journey of such intermediates from the flask to the pharmacophore is fundamental to creating safe, effective, and high-quality medicines.

References

An Uncharted Territory: Investigating the Therapeutic Potential of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current scientific understanding of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, a molecule of interest within chemical synthesis and drug discovery. A comprehensive review of publicly available scientific literature and chemical databases reveals that while the compound is commercially available as a chemical intermediate, there is a notable absence of published research detailing its specific therapeutic applications, biological activity, or mechanism of action. This document synthesizes the available information, primarily focusing on its chemical identity and commercial sourcing, and outlines a strategic, hypothetical framework for its future investigation as a potential therapeutic agent. The proposed research plan is designed to systematically evaluate its biological potential, from initial in-vitro screening to more complex cellular and mechanistic studies.

Introduction: The Current Landscape

This compound (also referred to by its CAS Number 893655-33-7) is a known chemical entity. It is listed in the catalogs of several chemical suppliers, indicating its utility as a building block or intermediate in organic synthesis. Its molecular structure, featuring a chloropyridine ring linked to an oxoacetic acid moiety, suggests potential for diverse chemical reactions and the ability to interact with biological targets.

However, a thorough search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent literature yields no specific studies focused on the therapeutic applications of this precise molecule. This presents both a challenge and an opportunity. The absence of data means that its potential as a therapeutic agent is entirely unexplored, making it a novel candidate for discovery-phase research programs. This guide, therefore, pivots from a review of existing applications to a proposed roadmap for a pioneering investigation.

Compound Profile: What We Know

The foundational information available for this compound is primarily its chemical identity and commercial availability.

ParameterDataSource(s)
IUPAC Name 2-[(5-chloro-2-pyridyl)amino]-2-oxoacetic acid
CAS Number 893655-33-7
Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
InChI Key YWJALYJADUMDNQ-UHFFFAOYSA-N
Commercial Suppliers BLDpharm, Chemspace, A2B Chem, Vitas-M Laboratory

The structure itself, containing a halogenated pyridine and an alpha-keto acid-like amide, provides clues for potential biological activity. Halogenated pyridines are present in numerous approved drugs, often contributing to binding affinity and metabolic stability. The oxoacetic acid amide moiety is a versatile functional group capable of participating in hydrogen bonding and other non-covalent interactions within a protein binding pocket.

A Proposed Research Roadmap: From Bench to Biological Insight

Given the lack of existing data, a systematic and multi-pronged approach is required to elucidate the potential therapeutic applications of this compound. The following is a proposed experimental workflow designed to provide a comprehensive initial assessment of its biological activity.

Phase 1: High-Throughput Screening and Initial Profiling

The primary objective of this phase is to cast a wide net to identify any potential biological activity.

Experimental Protocol: Broad-Spectrum Phenotypic and Target-Based Screening

  • Compound Acquisition and QC: Procure the compound from a reputable supplier (e.g., BLDpharm, Chemspace). Verify its identity and purity (>95%) using LC-MS and NMR spectroscopy.

  • Solubility Assessment: Determine the compound's solubility in biocompatible solvents (e.g., DMSO) and aqueous buffers to establish appropriate stock concentrations for screening assays.

  • Broad-Spectrum Kinase Panel: Screen the compound against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™) at a fixed concentration (e.g., 10 µM) to identify potential interactions with this important class of drug targets.

  • GPCR and Ion Channel Panels: Conduct similar broad-spectrum screens against representative panels of G-protein coupled receptors and ion channels.

  • Phenotypic Screening:

    • Cell Viability/Cytotoxicity Assays: Utilize a panel of diverse human cancer cell lines (e.g., NCI-60 panel) and normal cell lines to assess cytotoxic or cytostatic effects. Employ assays such as CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability.

    • Anti-inflammatory Assays: Use a cellular model, such as LPS-stimulated murine macrophages (RAW 264.7), and measure the inhibition of key inflammatory mediators like TNF-α and IL-6 using ELISA.

  • Data Analysis: Analyze the screening data to identify any "hits"—instances where the compound demonstrates significant activity.

G cluster_0 Phase 1: Initial Screening Compound Acquisition & QC Compound Acquisition & QC Solubility Testing Solubility Testing Compound Acquisition & QC->Solubility Testing Target-Based Screens Target-Based Screens Solubility Testing->Target-Based Screens Phenotypic Screens Phenotypic Screens Solubility Testing->Phenotypic Screens Data Analysis & Hit Identification Data Analysis & Hit Identification Target-Based Screens->Data Analysis & Hit Identification Phenotypic Screens->Data Analysis & Hit Identification

Caption: Phase 1 Workflow for Initial Biological Screening.

Phase 2: Hit Validation and Dose-Response Analysis

Once a reproducible "hit" is identified in Phase 1, the next step is to validate this activity and determine the compound's potency.

Experimental Protocol: IC50/EC50 Determination

  • Assay Selection: Based on the most promising hit from Phase 1 (e.g., inhibition of a specific kinase or reduction of cancer cell viability), select the appropriate assay.

  • Serial Dilution: Prepare a series of dilutions of the compound, typically in a 10-point, 2-fold or 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the selected assay with the range of compound concentrations.

  • Data Analysis: Plot the measured activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 (for inhibition) or EC50 (for activation) value.

G cluster_1 Phase 2: Hit Validation Hit from Phase 1 Hit from Phase 1 Select Assay Select Assay Hit from Phase 1->Select Assay Generate Dose-Response Curve Generate Dose-Response Curve Select Assay->Generate Dose-Response Curve Calculate IC50/EC50 Calculate IC50/EC50 Generate Dose-Response Curve->Calculate IC50/EC50 Validated Hit Validated Hit Calculate IC50/EC50->Validated Hit

Caption: Workflow for Validating a Screening Hit.

Phase 3: Mechanism of Action and Selectivity Profiling

With a validated hit and a measure of its potency, the focus shifts to understanding how and how specifically the compound works.

Experimental Protocol: Elucidating Mechanism of Action (Hypothetical Kinase Inhibitor Example)

  • Direct Target Engagement: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the purified kinase protein and to determine the binding affinity (KD).

  • Enzyme Kinetics: Perform kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP and the substrate.

  • Cellular Target Engagement: In relevant cells, use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with its target protein in a cellular context.

  • Pathway Analysis: Use Western blotting to analyze the phosphorylation status of downstream substrates of the target kinase in compound-treated cells. A reduction in the phosphorylation of a known substrate would provide strong evidence of on-target activity.

  • Selectivity Profiling: Screen the validated hit against a broader panel of related kinases to assess its selectivity. A highly selective compound is often a more desirable starting point for drug development.

G cluster_2 Phase 3: Mechanism of Action Studies Validated Hit Validated Hit Biophysical Binding Assays Biophysical Binding Assays Validated Hit->Biophysical Binding Assays Enzyme Kinetics Enzyme Kinetics Validated Hit->Enzyme Kinetics Cellular Target Engagement Cellular Target Engagement Validated Hit->Cellular Target Engagement Selectivity Profiling Selectivity Profiling Validated Hit->Selectivity Profiling MoA Hypothesis MoA Hypothesis Biophysical Binding Assays->MoA Hypothesis Enzyme Kinetics->MoA Hypothesis Pathway Analysis Pathway Analysis Cellular Target Engagement->Pathway Analysis Pathway Analysis->MoA Hypothesis Selectivity Profiling->MoA Hypothesis

Caption: Integrated Approach for Mechanism of Action (MoA) Elucidation.

Future Directions and Conclusion

The journey to determine the therapeutic potential of this compound is currently at its inception. The path forward requires a dedicated and systematic research effort as outlined in this guide. The structural motifs within the molecule provide a rational basis for suspecting it may possess biological activity. Should initial screenings yield a validated hit, the subsequent steps of mechanism of action studies and medicinal chemistry optimization could pave the way for the development of a novel therapeutic agent.

This document serves as a call to action for the research community. The exploration of this and other under-investigated chemical entities is essential for the continued discovery of new medicines. While no therapeutic applications are currently known, the potential remains locked within its chemical structure, awaiting discovery through rigorous scientific inquiry.

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 552850-73-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this important chemical intermediate. The causality behind each recommendation is explained to foster a deep understanding of the principles of laboratory safety.

Compound Identification and Physicochemical Profile

This compound is a key building block in synthetic organic chemistry, recognized for its role as a reactant in the synthesis of advanced pharmaceutical agents, including Factor Xa (FXa) inhibitors used as anticoagulants.[1][2] Its molecular structure, featuring a chloropyridine ring linked to an oxoacetic acid moiety, makes it a versatile intermediate for developing complex molecules.[1][3]

Due to its specific applications in pharmaceutical development, it is critical to handle this compound with a thorough understanding of its properties.[1] The material is intended for research and further manufacturing use only and is not for direct human or diagnostic use.[3][4]

Table 1: Physicochemical and Identity Data for this compound

PropertyValueSource(s)
CAS Number 552850-73-4[1][4]
Molecular Formula C₇H₅ClN₂O₃[3][5]
Molecular Weight 200.58 g/mol [3][4][5]
Synonyms Acetic acid, [(5-chloro-2-pyridinyl)amino]oxo-; [(5-Chloropyridin-2-yl)carbamoyl]formic acid[1][6]
Predicted Density 1.639 ± 0.06 g/cm³[1]
Purity Typically ≥97%[4][7]
Storage Store at 2-8°C or Room Temperature, under an inert atmosphere.[1][3][6]

Hazard Identification and Risk Assessment

Comprehensive, officially registered hazard data for this compound is not consistently available. However, a safety data sheet for a closely related precursor, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS 1243308-37-3), provides a GHS classification that can be used to establish a presumptive hazard profile.[8] The presence of the acidic and reactive oxoacetic acid group warrants a cautious approach. The principle of As Low As Reasonably Practicable (ALARP) dictates that we treat this compound with the level of caution appropriate for these inferred hazards.

Table 2: Presumptive GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource (for related compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]

Causality of Hazards:

  • Irritation: The acidic nature of the carboxylic acid group and the reactive keto-amide functionality can irritate mucous membranes, skin, and eyes upon contact.

  • Respiratory Effects: Fine powders of organic compounds can act as mechanical irritants to the respiratory tract. The chemical properties may further exacerbate this effect.[8]

  • Toxicity: While full toxicological properties are not investigated, the "harmful if swallowed" classification for its ethyl ester hydrochloride suggests systemic effects are possible upon ingestion.[8][9]

Risk Assessment Workflow

A systematic risk assessment is mandatory before any experiment. This involves evaluating the hazards of the substance, the quantities being used, and the specific manipulations being performed to determine the necessary control measures.

cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Phase cluster_Execute Execution Phase A Identify Compound: This compound B Review Safety Data Sheet (or data for related compounds) A->B C Analyze Experimental Protocol (e.g., weighing, dissolution, reaction) B->C D Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Oral Toxicity C->D E Evaluate Exposure Potential: - Dust/Aerosol Generation? - Spill Risk? - Quantity Used? C->E F Select Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Lab Coat) D->F E->F G Perform Experiment Following Controls F->G A Chemical Incident Occurs (Spill or Exposure) B Assess Severity A->B C Minor Incident (Small, Contained, No Injury) B->C Minor D Major Incident (Large, Uncontrolled, Injury, Fire) B->D Major E Follow Self-Response Protocol C->E F Evacuate Area Call 911 / EHS D->F G Skin Contact? E->G H Eye Contact? E->H I Spill? E->I J Flush with water for 15+ min. Remove contaminated clothing. Seek medical attention. G->J K Flush with eyewash for 15+ min. Hold eyelids open. Seek immediate medical attention. H->K L Alert others. Use spill kit to contain. Collect waste for disposal. I->L

References

A Technical Guide to Determining the Solubility of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development scientists on determining the solubility of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (C₇H₅ClN₂O₃), a key building block in synthetic organic chemistry.[1] While this compound shows potential in medicinal chemistry, a lack of public solubility data necessitates a robust and standardized approach for its characterization.[1] This document outlines the theoretical considerations of solubility, the physicochemical properties of the target compound, a detailed protocol for the gold-standard shake-flask equilibrium solubility method, and a validated HPLC-UV method for quantitative analysis. By explaining the causality behind experimental choices, this guide serves as a practical resource for generating reliable and reproducible solubility profiles, essential for informed decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as paramount. Solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties, impacting a drug's bioavailability and therapeutic efficacy.[2][3]

This compound, also known as N-(5-chloropyridin-2-yl)oxamic acid, is a heterocyclic organic compound with applications as a chemical intermediate in the synthesis of more complex molecules.[1][4] Its structure, featuring a chloropyridine ring, an amide linkage, and a carboxylic acid moiety, suggests a complex solubility behavior influenced by pH, polarity, and specific solvent interactions. Understanding this behavior is not merely an academic exercise; it is a prerequisite for:

  • Preclinical Development: Enabling the preparation of solutions for in vitro and in vivo screening assays.

  • Formulation Science: Guiding the selection of appropriate excipients and delivery systems (e.g., oral solid dosage, parenteral solutions).

  • Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

This guide provides the scientific foundation and actionable protocols to systematically characterize the solubility of this compound.

Physicochemical Properties of this compound

A molecule's structure dictates its properties. Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical characteristics of the compound. These parameters provide a theoretical framework for predicting its behavior in different solvent environments.

PropertyValueSource
IUPAC Name 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acidPubChem[5]
CAS Number 552850-73-4ChemScene[6]
Molecular Formula C₇H₅ClN₂O₃PubChem[5]
Molecular Weight 200.58 g/mol PubChem[5]
Calculated LogP 0.75 - 0.9ChemScene, PubChem[5][6]
Hydrogen Bond Donors 2ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]
Topological Polar Surface Area (TPSA) 79.3 ŲPubChem[5]

The presence of a carboxylic acid and an amide group provides both hydrogen bond donor and acceptor sites, suggesting potential solubility in polar solvents.[6] The pyridine ring and chlorine atom contribute to its lipophilicity, as indicated by the positive LogP value, suggesting some solubility in non-polar organic solvents as well. The molecule is an organic acid, and its solubility in aqueous media is expected to be highly dependent on pH.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2][7] This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measurement.[2] This protocol is consistent with guidelines from the Organisation for Economic Co-operation and Development (OECD).[8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.[2]

Detailed Experimental Protocol

Materials:

  • This compound (solid, >97% purity)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[10] Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[10][11] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. To ensure complete removal of undissolved solids, which is a critical step, either:

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).[2]

    • Filter the aliquot through a 0.22 µm syringe filter. Ensure the filter material is chemically compatible with the solvent.

  • Dilution: Immediately dilute the clear supernatant with a known volume of an appropriate solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described in Section 4.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

The entire workflow is visualized in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B Accurately C 3. Agitate at Constant Temperature (24-48h) B->C Seal & Shake D 4. Centrifuge or Filter (0.22 µm) C->D Sample Supernatant E 5. Dilute Supernatant D->E Precisely F 6. Quantify via HPLC-UV E->F Inject G 7. Calculate Solubility F->G

Fig. 1: Shake-Flask Solubility Determination Workflow.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of organic acids in solution due to its simplicity, speed, and stability.[12][13]

Principle of Quantification

A sample of the diluted supernatant is injected into the HPLC system. The compound is separated from any potential impurities on a reversed-phase column and is detected by its absorbance of UV light. The concentration is determined by comparing the peak area of the analyte to a standard curve generated from solutions of known concentration.

Example HPLC-UV Method

The following method serves as a starting point and should be fully validated for linearity, accuracy, and precision.

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a pH 2.7 phosphate buffer.[12] The exact ratio should be optimized to achieve a good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for λ-max (e.g., 210-400 nm); detection is often effective for carboxyl groups around 210 nm.[14][15]

  • Standard Curve: Prepare a series of at least five standard solutions of the compound in the mobile phase, ranging from approximately 0.001 mg/mL to 0.1 mg/mL. Plot the peak area against concentration to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.999.

Interpreting the Solubility Profile

After executing the protocol across a range of solvents, the data should be compiled into a clear summary table. While experimental data for this specific compound is not publicly available, a hypothetical data table is presented below to illustrate how results should be structured.

Solvent ClassSolventPredicted Solubility BehaviorExpected Solubility (mg/mL)
Polar Protic WaterLow; pH-dependentTo be determined
pH 7.4 Phosphate BufferHigher than water due to salt formationTo be determined
MethanolModerate to HighTo be determined
EthanolModerateTo be determined
Polar Aprotic DMSOHighTo be determined
AcetonitrileModerateTo be determined
AcetoneModerateTo be determined
Non-Polar DichloromethaneLowTo be determined
TolueneVery LowTo be determined

Discussion of Expected Trends:

  • Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility will be lowest at low pH (when it is in its neutral, protonated form) and will increase significantly as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt.

  • Polar Solvents: High solubility is expected in polar aprotic solvents like DMSO, which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Polar protic solvents like methanol and ethanol should also be effective due to their ability to form hydrogen bonds with the solute.

  • Non-Polar Solvents: Solubility is expected to be limited in non-polar solvents, as they cannot effectively solvate the polar carboxylic acid and amide functional groups.

The relationship between solvent polarity and the compound's functional groups is key to understanding its solubility.

G cluster_solvents Solvent Properties compound This compound Carboxylic Acid (Polar, H-Donor/Acceptor) Amide (Polar, H-Donor/Acceptor) Chloropyridine (Moderately Polar/Lipophilic) polar Polar Solvents (e.g., Water, DMSO, Methanol) High Dielectric Constant polar->compound:f0  Strong Interaction (H-Bonding, Ion-Dipole) polar->compound:f1  Strong Interaction (H-Bonding) nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) Low Dielectric Constant nonpolar->compound:f2 Favorable Interaction (van der Waals) nonpolar->compound:f0 Poor Interaction

Fig. 2: Compound-Solvent Interaction Logic.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the standardized shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis and pharmaceutical development programs. The principles and methodologies detailed herein are fundamental to building a comprehensive physicochemical profile of this and other novel chemical entities, ultimately enabling a more efficient and data-driven path toward new therapeutic innovations.

References

A-Z Guide to 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid: Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS: 26892-86-4), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, chemists, and quality control professionals in the drug development sector. It consolidates critical information on the compound's chemical properties, degradation pathways, and optimal handling procedures to ensure its integrity and purity throughout the research and development lifecycle. Methodologies for stability assessment are also detailed to provide a framework for in-house validation.

Introduction: The Pivotal Role of a Versatile Intermediate

This compound, also known as N-(5-chloropyridin-2-yl)oxamic acid, is a crucial building block in synthetic organic chemistry. Its structural features, including a chloropyridinyl group and an oxoacetic acid moiety, make it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is its use as a critical intermediate in the synthesis of certain therapeutic agents.[1] Given its role in multi-step syntheses, maintaining the purity and stability of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final drug product.

Understanding the chemical stability of this compound is not merely an academic exercise; it is a fundamental requirement for robust process development, reliable analytical testing, and GMP-compliant manufacturing. This guide aims to provide the necessary insights to achieve these goals.

Chemical and Physical Profile

A foundational understanding of the compound's intrinsic properties is essential before exploring its stability.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms N-(5-chloropyridin-2-yl)oxamic acidN/A
CAS Number 26892-86-4N/A
Molecular Formula C₇H₅ClN₂O₃[1]
Molecular Weight 200.58 g/mol [1]
Appearance Typically a solid (powder/crystalline)General Chemical Properties
Solubility Insoluble in water[2]

Key Factors Influencing Stability

The degradation of this compound can be initiated or accelerated by several environmental factors. A proactive approach to controlling these factors is the most effective stability management strategy.

Temperature

Elevated temperatures are a primary driver of chemical degradation. For this compound, thermal stress can lead to decarboxylation or other rearrangement reactions.

  • Insight: While specific thermal degradation data for this exact molecule is not publicly available, many carboxylic acids are susceptible to decarboxylation upon heating. The presence of the adjacent amide and pyridine ring can influence the energy required for this process.

  • Recommendation: Commercial suppliers consistently recommend refrigerated storage.[1] Long-term storage should be maintained at 2-8°C .[1] For shipping, cold-chain transportation is often utilized to preserve integrity.[3]

pH and Hydrolysis

The amide linkage in the molecule presents a potential site for hydrolysis, a reaction that is often pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the amide bond can be hydrolyzed, leading to the formation of 5-chloro-2-aminopyridine and oxalic acid. This is a common degradation pathway for N-aryl oxamic acids.[4]

  • Alkaline Conditions: Basic conditions can also promote hydrolysis of the amide bond. The stability of related pyridine derivatives is often lowest at alkaline pH.

  • Recommendation: Avoid exposure to strong acids and bases. If the compound is to be used in a solution, it should be freshly prepared. For processes requiring pH adjustment, a stability study should be conducted at the target pH.

Light (Photostability)

Pyridine-containing compounds can be susceptible to photodegradation.

  • Insight: The pyridine ring can absorb UV light, which may lead to the formation of reactive species and subsequent degradation products. Dihydropyridine moieties, for instance, are known to undergo significant photodegradation.

  • Recommendation: The compound should be stored in amber vials or other light-protecting containers to minimize exposure to UV and visible light.

Oxidation

Oxidative degradation is a potential concern, particularly given the electron-rich nature of the pyridine ring.

  • Insight: Strong oxidizing agents can react with the molecule. Studies on related N-aryl oxamic acids show that electron-rich aryl groups can be susceptible to over-oxidation.[4]

  • Recommendation: Store the compound away from strong oxidizing agents.[5] For long-term storage, particularly for use as an analytical standard, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent oxidative degradation.

Diagram: Factors Affecting Compound Stability

This diagram illustrates the primary environmental stressors that can impact the integrity of this compound.

Stability_Factors cluster_stressors Environmental Stressors Temp Temperature Compound 2-((5-Chloropyridin-2-yl)amino) -2-oxoacetic acid Temp->Compound Decarboxylation pH pH (Hydrolysis) pH->Compound Amide Hydrolysis Light Light (UV/Vis) Light->Compound Photodegradation Oxidation Oxidation Oxidation->Compound Oxidative Degradation

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are plausible under stress conditions:

  • Hydrolytic Cleavage: The most probable degradation route involves the hydrolysis of the amide bond. This would yield 5-chloro-2-aminopyridine and oxalic acid. This is particularly relevant in aqueous solutions at non-neutral pH.

  • Decarboxylation: Thermal stress could potentially lead to the loss of carbon dioxide from the carboxylic acid group, generating N-(5-chloropyridin-2-yl)formamide. Oxamic acids are known to undergo decarboxylation to generate reactive carbamoyl radicals.[6]

A study on the related compound zopiclone showed that its degradation product is 2-amino-5-chloropyridine, highlighting the lability of the bond connected to the pyridine ring.[7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Minimizes thermal degradation and potential decarboxylation.
Atmosphere Tightly sealed container. Inert gas (Ar, N₂) for long-term standards. Prevents moisture absorption and oxidative degradation.
Light Store in amber or opaque containers. Protects against photodegradation from UV and visible light.
Location Cool, dry, well-ventilated area. Ensures a stable environment and prevents moisture condensation.[8]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases. Prevents chemical reactions that would degrade the compound.[5]
Handling Procedures
  • Personal Protective Equipment (PPE): Always handle the compound in accordance with the Safety Data Sheet (SDS). Wear appropriate protective gloves, safety goggles, and a lab coat.[2]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation onto the cold solid.

  • Solution Preparation: Prepare solutions fresh for use. If solutions need to be stored, they should be refrigerated and protected from light. A short-term stability study of the solution under its intended use conditions is highly recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. Forced degradation studies are essential for developing and validating such methods.[9]

Forced Degradation Study Protocol

This protocol outlines a typical workflow for stress testing to identify potential degradants and validate a stability-indicating method.

Objective: To identify the likely degradation products of this compound under various stress conditions and to ensure the analytical method can resolve them from the parent compound.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Apply Stress Conditions: Expose the compound to the following conditions, aiming for 5-20% degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-degraded control, using a suitable analytical technique.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for stability testing.[10] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point. A UV detector set to an appropriate wavelength (determined by a UV scan) should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of unknown degradation products by providing molecular weight information.[11]

Diagram: Stability Testing Workflow

This workflow details the process from sample preparation through data analysis in a forced degradation study.

Stability_Workflow cluster_stress Forced Degradation (ICH Q1A) start Start prep Prepare Stock Solution (Compound in suitable solvent) start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose Aliquots thermal Thermal (Solid) (e.g., 80°C) prep->thermal Expose Aliquots photo Photolytic (Solution) (UV/Vis Light) prep->photo Expose Aliquots analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze data Identify Degradants & Assess Peak Purity analyze->data report Report Findings & Validate Method data->report end End report->end

Conclusion

The chemical integrity of this compound is critical for its successful application in pharmaceutical research and development. Its stability is primarily influenced by temperature, pH, light, and oxidizing conditions. Adherence to recommended storage protocols—specifically, refrigeration at 2-8°C in light-resistant, tightly sealed containers —is essential for preserving its purity and minimizing the formation of degradation products. The implementation of robust, validated stability-indicating analytical methods, developed through forced degradation studies, provides the necessary assurance of quality for this key synthetic intermediate.

References

An In-depth Technical Guide to 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid: A Key Intermediate in Anticoagulant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, a pivotal molecule in modern pharmaceutical synthesis, serves as a critical building block in the production of the direct oral anticoagulant (DOAC), Edoxaban. This guide provides a comprehensive technical overview of this compound, from its chemical identity and synthesis to its significant role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its downstream product, Edoxaban, and provide detailed experimental protocols relevant to its synthesis and analysis.

Nomenclature and Chemical Identity

While the systematic IUPAC name is this compound, this compound is also known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Identifier Value
CAS Number 552850-73-4[1][2]
Molecular Formula C₇H₅ClN₂O₃[2]
Molecular Weight 200.58 g/mol [1]
Synonyms Acetic acid, [(5-chloro-2-pyridinyl)amino]oxo-[3]; [(5-chloropyridin-2-yl)carbamoyl]formic acid; N-(5-chloropyridin-2-yl)-glyoxylic acid[1]; ((5-Chloropyridin-2-yl)amino)(oxo)acetic acid[4]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the commercially available precursor, 5-chloro-2-aminopyridine. The most common and efficient route involves the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

This protocol describes the synthesis of the ethyl ester intermediate, a crucial precursor to the final acid.

Materials:

  • 5-chloro-2-aminopyridine

  • Ethyl oxalyl chloride

  • Triethylamine

  • Acetonitrile

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 5-chloro-2-aminopyridine in acetonitrile.

  • To this solution, add triethylamine as a base.

  • Slowly add ethyl oxalyl chloride to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60°C and maintain this temperature for approximately 7 hours, with continuous stirring.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum. This process typically yields the desired ethyl ester in 85-93% purity.[1]

Experimental Protocol: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

  • Aqueous solution of a suitable base (e.g., sodium hydroxide or lithium hydroxide)

  • Aqueous solution of a suitable acid (e.g., hydrochloric acid) for neutralization

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend the ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride in water.

  • Add an aqueous solution of a base (e.g., 1M NaOH) dropwise while stirring, maintaining the temperature at or below room temperature.

  • Monitor the hydrolysis reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow A 5-chloro-2-aminopyridine C Ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate hydrochloride A->C Acetonitrile, Triethylamine, 60°C B Ethyl oxalyl chloride B->C D 2-((5-Chloropyridin-2-YL)amino)- 2-oxoacetic acid C->D Base Hydrolysis, then Acidification

Caption: Synthetic workflow for this compound.

Role in Edoxaban Synthesis and Mechanism of Action

The primary and most significant application of this compound is as a key intermediate in the synthesis of Edoxaban. Edoxaban is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

The Coagulation Cascade and Edoxaban's Point of Intervention

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a central role in converting prothrombin (Factor II) to thrombin (Factor IIa), which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[5][6][7]

By directly and reversibly inhibiting Factor Xa, Edoxaban effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.[6]

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X Xa Xa IXa->Xa VIIIa TissueFactor Tissue Factor (III) VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->Xa Tissue Factor X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (IIa) Edoxaban Edoxaban Edoxaban->Xa Inhibits

Caption: The coagulation cascade and the inhibitory action of Edoxaban on Factor Xa.

Quantitative Analysis of Edoxaban's Potency

The high affinity and selectivity of Edoxaban for Factor Xa are reflected in its low inhibition constant (Ki).

Parameter Value
Inhibition Constant (Ki) for Factor Xa 0.561 nM

This low nanomolar Ki value underscores the potent inhibitory activity of Edoxaban, making it an effective anticoagulant at therapeutic concentrations.

Potential Biological Activities Beyond Anticoagulant Precursor

While the primary application of this compound is in the synthesis of Edoxaban, some research suggests potential for broader biological activity, particularly in the realm of anticancer research. One study has indicated that this compound can reduce cell viability in A549 human lung adenocarcinoma cells, possibly through the induction of apoptosis and cell cycle arrest.[1] However, further in-depth studies with specific IC50 values and detailed mechanistic investigations are required to fully substantiate these claims. The structural motif of a substituted pyridine linked to an oxoacetic acid provides a scaffold that could be explored for other therapeutic applications.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Illustrative HPLC Method for Analysis

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

Exemplary Gradient Program:

Time (min) % Aqueous Buffer % Acetonitrile
0955
20595
25595
30955

Detection:

  • UV detection at a wavelength of 254 nm.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a sample solution of the batch to be analyzed at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance. Its role as a key precursor to the direct oral anticoagulant Edoxaban places it at the forefront of cardiovascular drug development. A thorough understanding of its synthesis, chemical properties, and the mechanism of action of its downstream therapeutic is essential for researchers and scientists in the field. While preliminary evidence suggests potential for other biological activities, its primary value currently lies in its contribution to the synthesis of life-saving anticoagulant medications.

References

An In-Depth Technical Guide to 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, a pivotal molecule in modern pharmaceutical synthesis. We will explore its discovery, detail its synthesis, and discuss its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: A Building Block of Therapeutic Importance

This compound, with the CAS Number 552850-73-4, is a high-purity chemical intermediate that has garnered significant attention in the pharmaceutical industry.[1] Its molecular structure, featuring a chloropyridine ring linked to an oxoacetic acid moiety via an amide bond, makes it a versatile scaffold for organic synthesis.[1] This compound is not just another laboratory chemical; it is a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Edoxaban.[2][3] Its development and utilization represent a significant step forward in the creation of targeted therapies for thromboembolic disorders.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 552850-73-4[1]
Molecular Formula C₇H₅ClN₂O₃[1]
Molecular Weight 200.58 g/mol [1]
IUPAC Name 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetic acid[1]
Appearance Solid[4]
Storage 2-8°C[1]

The Genesis of a Key Intermediate: Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the direct factor Xa inhibitor, Edoxaban, by the Japanese pharmaceutical company Daiichi Sankyo.[5][6] The quest for potent and orally bioavailable anticoagulants spurred the design and synthesis of a vast library of compounds, with Edoxaban emerging as a promising candidate. The core structure of Edoxaban required a specific set of building blocks, one of which was the chloropyridine-containing oxalamide fragment.

The first documented synthesis of the ethyl ester of this compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, appears in the patent literature associated with the early development of Edoxaban. Specifically, European Patent EP 1 405 852 A1, filed by Daiichi Sankyo, describes the preparation of this key intermediate.[5] This patent, a cornerstone in the history of Edoxaban, laid the groundwork for the large-scale production of this crucial component.

The logical progression of the synthesis of this and other key intermediates is a testament to the meticulous process of drug development, where the efficiency and scalability of each synthetic step are paramount. The choice of 2-amino-5-chloropyridine as a starting material was likely dictated by its commercial availability and the need to introduce the specific chloro-substituted pyridine moiety found in the final Edoxaban molecule.

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is a well-established process. The primary route involves the acylation of 2-amino-5-chloropyridine with a derivative of oxalic acid. While the direct synthesis of the carboxylic acid is possible, the more common and often higher-yielding approach involves the synthesis of its ethyl ester, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, followed by hydrolysis.

Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

This procedure is adapted from the methodologies described in the patent literature.[7]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a tertiary amine base like triethylamine (1.1 equivalents).

  • Acylation: Cool the mixture in an ice bath and slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 2-Amino-5-chloropyridine D Acylation in Aprotic Solvent A->D B Ethyl Oxalyl Chloride B->D C Triethylamine (Base) C->D Catalyst E Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate D->E F Triethylamine Hydrochloride D->F

Diagram of the synthesis workflow for the ethyl ester.
Hydrolysis to this compound

The final step to obtain the title compound is the hydrolysis of the ethyl ester.

Experimental Protocol:

  • Hydrolysis: Dissolve the ethyl ester in a mixture of an alcohol (e.g., ethanol) and water. Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Role in Drug Development: The Edoxaban Story

The primary and most significant application of this compound is as a key building block in the synthesis of Edoxaban.[2][3] Edoxaban is a highly selective, direct, and orally bioavailable inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade.[5] By inhibiting Factor Xa, Edoxaban prevents the formation of thrombin, thereby reducing the risk of blood clot formation.

The synthesis of Edoxaban involves the coupling of three key fragments. This compound provides the N-(5-chloropyridin-2-yl)oxalamide portion of the final drug molecule. The amide bond formation between this acid and a complex chiral diamine intermediate is a critical step in the total synthesis of Edoxaban.

Edoxaban_Synthesis cluster_fragments Key Fragments cluster_synthesis Synthesis cluster_product Final Product FragA 2-((5-Chloropyridin-2-YL)amino)- 2-oxoacetic acid Coupling1 Amide Coupling FragA->Coupling1 FragB Chiral Diamine Intermediate FragB->Coupling1 FragC Thiazolopyridine Carboxylic Acid Coupling2 Amide Coupling FragC->Coupling2 Intermediate Intermediate Coupling1->Intermediate Intermediate Amide Edoxaban Edoxaban Coupling2->Edoxaban Intermediate->Coupling2

Logical relationship of key fragments in Edoxaban synthesis.

Conclusion: An Enduring Legacy in Medicinal Chemistry

The discovery and development of this compound underscore the critical role of well-designed chemical intermediates in the creation of life-saving medicines. Its history is a direct reflection of the innovative strides made in the field of anticoagulant therapy. As research into new therapeutics continues, the principles demonstrated in the synthesis and application of this vital building block will undoubtedly inspire future discoveries in medicinal chemistry.

References

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, a key chemical intermediate in pharmaceutical development.[1] The synthesis commences with the readily available starting material, 5-chloro-2-aminopyridine. The methodology is presented as a two-step process: (1) N-acylation using ethyl oxalyl chloride to form an ethyl ester intermediate, followed by (2) saponification to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, a complete step-by-step protocol, and troubleshooting insights to ensure high yield and purity.

Introduction and Significance

This compound (MW: 200.58 g/mol , Formula: C₇H₅ClN₂O₃) is a vital building block in modern medicinal chemistry.[1][2] Its structural features, comprising a chloropyridine moiety linked to an oxoacetic acid via an amide bond, make it a versatile precursor for synthesizing more complex active pharmaceutical ingredients (APIs).[1] For instance, it is a documented intermediate in the synthesis of novel anticoagulants that function as direct factor Xa inhibitors.[3] The protocol detailed herein provides an efficient and scalable route to this valuable compound, achieving high yields (up to 89%) and purity (>97%) through controlled reaction conditions and effective purification.[1]

Overall Synthetic Strategy

The synthesis is executed in two primary stages, starting from 5-chloro-2-aminopyridine. The workflow is designed for efficiency and ease of purification, avoiding the need for column chromatography.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis A 5-chloro-2-aminopyridine C Reaction in Acetonitrile with Triethylamine (TEA) A->C B Ethyl Oxalyl Chloride B->C D Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate hydrochloride C->D Yield: 85-93% E Ethyl Ester Intermediate (from Step 1) D->E Intermediate for Step 2 F Base-mediated Hydrolysis (e.g., NaOH in H₂O/THF) E->F G Acidification (HCl) F->G H 2-((5-Chloropyridin-2-yl)amino) -2-oxoacetic acid (Final Product) G->H Purification via Crystallization

Diagram 1: High-level workflow for the two-step synthesis.

Materials, Reagents, and Equipment

Item Specification Purpose
Starting Material 5-chloro-2-aminopyridine (≥98%)Pyridine core structure
Acylating Agent Ethyl oxalyl chloride (≥98%)Introduces the oxoacetate moiety
Base Triethylamine (TEA, ≥99%)Acid scavenger
Solvent Acetonitrile (Anhydrous)Reaction medium for Step 1
Hydrolysis Reagent Sodium Hydroxide (NaOH) pelletsSaponification of the ester
Acidifying Agent Hydrochloric Acid (HCl), 4M solutionProtonation of the carboxylate
Other Solvents Tetrahydrofuran (THF), Deionized WaterSolvents for hydrolysis and workup
Equipment Round-bottom flasks, magnetic stirrer, heating mantle, condenser, dropping funnel, Buchner funnel, pH meter/strips, standard glasswareGeneral laboratory setup

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride [CAS: 1243308-37-3]

Rationale: This step involves a nucleophilic acyl substitution. The amino group of 5-chloro-2-aminopyridine attacks the highly electrophilic carbonyl carbon of ethyl oxalyl chloride. Triethylamine is crucial; it acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[4] Acetonitrile is selected as the solvent due to its polarity and appropriate boiling point for this reaction.

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add 5-chloro-2-aminopyridine (12.85 g, 0.1 mol) and anhydrous acetonitrile (250 mL). Stir until the solid is fully dissolved.

  • Add triethylamine (20.2 g, 27.8 mL, 0.2 mol) to the solution.

  • Slowly add ethyl oxalyl chloride (15.0 g, 12.3 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 7 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. A precipitate of the product hydrochloride salt will form.

  • Filter the solid using a Buchner funnel and wash the cake with a small amount of cold acetonitrile.

  • Dry the solid under vacuum to yield ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride as a white to off-white solid.

    • Expected Yield: 85–93%.[1]

    • Purity (HPLC): >99%.

Step 2: Hydrolysis to this compound [CAS: 552850-73-4]

Rationale: This step is a classic saponification reaction. The ethyl ester intermediate is hydrolyzed under basic conditions using sodium hydroxide. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid (HCl) protonates the carboxylate, causing the final carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

Procedure:

  • In a 500 mL beaker, dissolve the ethyl ester intermediate (26.5 g, 0.1 mol) from Step 1 in a mixture of THF (100 mL) and deionized water (100 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of deionized water.

  • Slowly add the NaOH solution to the ester solution, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the disappearance of the ester by TLC.

  • Once the reaction is complete, cool the mixture back to 0-5°C.

  • Slowly acidify the reaction mixture by adding 4M HCl dropwise until the pH reaches 2-3. A thick white precipitate will form.

  • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel, and wash the cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 89-95%.

    • Purity (HPLC): >99%.

Reaction Mechanism

The core of the synthesis is the N-acylation reaction, which follows a nucleophilic acyl substitution pathway.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Amine 5-Chloro-2-aminopyridine (Nucleophile) Attack Nucleophilic Attack (Amine N on Carbonyl C) Amine->Attack Acyl Ethyl Oxalyl Chloride (Electrophile) Acyl->Attack Tetrahedral Tetrahedral Intermediate Formation Attack->Tetrahedral Elimination Chloride Leaving Group Elimination Tetrahedral->Elimination Deprotonation Proton Removal by TEA (Neutralizes HCl byproduct) Elimination->Deprotonation Product Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate Deprotonation->Product

References

Application Note & Synthesis Protocol: Laboratory-Scale Preparation of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS No: 552850-73-4), a key chemical intermediate in pharmaceutical research and development.[1] The synthesis is achieved through a robust two-step process, commencing with the N-acylation of 2-amino-5-chloropyridine with an oxalyl chloride derivative to form an ethyl ester intermediate, followed by saponification to yield the target carboxylic acid. This guide elucidates the causality behind experimental choices, provides a self-validating protocol with in-process controls, and is grounded in authoritative chemical literature.

Introduction

This compound is a pivotal building block in synthetic organic chemistry, most notably as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs). For instance, its derivatives are critical intermediates in the synthesis of anticoagulants like Edoxaban.[2][3] The molecular structure, featuring a chloropyridinyl moiety linked via an amide to an oxoacetic acid, offers a versatile scaffold for medicinal chemistry explorations and structure-activity relationship (SAR) studies.[1] This protocol details a reliable and reproducible method for its preparation, achieving high purity and yield suitable for downstream applications in drug discovery and development.

Chemical Reaction Scheme

The synthesis proceeds in two primary stages as depicted below. The first stage involves the formation of an ethyl ester intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, through the reaction of 2-amino-5-chloropyridine with ethyl oxalyl chloride. The subsequent stage is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis_Scheme cluster_reactants Starting Materials cluster_intermediate Step 1: N-Acylation cluster_product Step 2: Hydrolysis R1 2-Amino-5-chloropyridine Int Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate R1->Int Triethylamine, Acetonitrile, 60°C R2 Ethyl Oxalyl Chloride R2->Int Prod This compound Int->Prod NaOH (aq), THF, RT Base1 Triethylamine Base1->R1 Base2 NaOH Base2->Int

Caption: Overall two-step synthesis pathway for the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMW ( g/mol )GradeSupplier
2-Amino-5-chloropyridine1072-98-6C₅H₅ClN₂128.56≥98%Sigma-Aldrich
Ethyl oxalyl chloride4755-77-5C₄H₅ClO₃136.53≥97%Sigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Anhydrous, ≥99.5%Sigma-Aldrich
Acetonitrile (ACN)75-05-8C₂H₃N41.05Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00ACS Reagent, ≥97%Fisher Scientific
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)7647-01-0HCl36.462 M solutionFisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeVWR
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS GradeVWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Detailed Synthesis Protocol

Part A: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Intermediate)

This step involves the acylation of the primary amine of 2-amino-5-chloropyridine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1][4] Acetonitrile is selected as the solvent due to its aprotic nature and appropriate boiling point for the reaction temperature.[1]

Experimental Workflow:

Workflow_Part_A start Setup & Inert Atmosphere charge Charge flask with 2-amino-5-chloropyridine, acetonitrile, and triethylamine start->charge cool Cool reaction mixture to 0-5°C charge->cool add Add ethyl oxalyl chloride dropwise (maintain T < 10°C) cool->add heat Heat to 60°C and stir for 7 hours add->heat monitor Monitor reaction by TLC (e.g., 20% EtOAc/Hexane) heat->monitor cool_down Cool to room temperature monitor->cool_down workup Quench with water, extract with EtOAc cool_down->workup dry Dry organic phase (Na₂SO₄), filter workup->dry evaporate Concentrate under reduced pressure dry->evaporate crystallize Crystallize from ethanol/water evaporate->crystallize isolate Isolate intermediate by filtration crystallize->isolate end Dry under vacuum isolate->end

Caption: Step-by-step workflow for the synthesis of the ethyl ester intermediate.

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen.

  • Charging Reagents: To the flask, add 2-amino-5-chloropyridine (10.0 g, 77.8 mmol) and anhydrous acetonitrile (100 mL). Stir until the solid dissolves. Add triethylamine (13.0 mL, 93.4 mmol, 1.2 eq).

  • Addition of Acylating Agent: Cool the mixture in an ice bath to 0-5°C. Dissolve ethyl oxalyl chloride (11.7 g, 85.6 mmol, 1.1 eq) in anhydrous acetonitrile (20 mL) and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 7 hours under a nitrogen atmosphere.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material (2-amino-5-chloropyridine) is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and stir. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl ester intermediate as a solid. Typical yields range from 85-93%.[1]

Part B: Synthesis of this compound (Final Product)

This final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester. Sodium hydroxide in a mixed aqueous/organic solvent system (THF/water) is used to ensure miscibility and facilitate the reaction at room temperature. The reaction is followed by an acidic workup to protonate the carboxylate salt, precipitating the final product.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate intermediate (15.0 g, 65.6 mmol) in THF (100 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (3.15 g, 78.7 mmol, 1.2 eq) in water (50 mL) and add it to the flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water (50 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2 M HCl. A white precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high (>90%).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to light yellow solid
Melting Point Consistent with literature values (if available)
¹H NMR Spectrum consistent with the proposed structure. Key signals include aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.
¹³C NMR Spectrum showing the correct number of carbon signals, including two carbonyl carbons.
Mass Spectrometry (ESI-) m/z calculated for C₇H₅ClN₂O₃: 200.00; found [M-H]⁻ at ~199.0
HPLC Purity ≥97%[5]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • Ethyl oxalyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.

    • Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.

    • Hydrochloric acid and Sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

  • Reaction Conditions: The acylation reaction can be exothermic. Ensure controlled, slow addition of the acylating agent, especially on a larger scale.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in Step A Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Extend reaction time and re-check by TLC. Use freshly opened or distilled reagents.
Diacylation byproduct Excess acylating agent or non-optimal temperature control.Maintain strict stoichiometry (slight excess of amine). Ensure slow, dropwise addition of ethyl oxalyl chloride at low temperature.
Incomplete hydrolysis in Step B Insufficient base or reaction time; poor miscibility.Increase reaction time. Add more THF to improve solubility if needed. Ensure vigorous stirring.
Product is an oil or difficult to crystallize Presence of impurities.Re-dissolve the crude product in a minimal amount of a suitable solvent and attempt recrystallization. A column chromatography step may be necessary for very impure samples.

References

Application Note: HPLC Purity Analysis of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the determination of purity for the pharmaceutical intermediate, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a critical building block in the synthesis of active pharmaceutical ingredients (APIs), such as anticoagulants, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This application note details the optimized chromatographic conditions, a complete protocol for analysis, and a thorough method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind experimental choices, such as mobile phase composition and column chemistry, is explained to provide a robust and scientifically sound analytical procedure.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, notably as a precursor to Factor Xa inhibitors, a class of anticoagulant medications.[1] The molecular structure, featuring a chlorinated pyridine ring and an oxoacetic acid group, imparts specific reactivity essential for its role in drug synthesis.[1][2] The presence of impurities, arising from the synthetic route or degradation, can compromise the quality, safety, and efficacy of the final API. Therefore, a precise and reliable analytical method to quantify the purity and identify potential impurities is a regulatory and quality assurance necessity.[5][6][7]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][7] This note describes a stability-indicating RP-HPLC method specifically developed and validated for this compound.

Physicochemical Properties of the Analyte:

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃[8][9]
Molecular Weight 200.58 g/mol [2][8][9]
Predicted pKa -1.07 ± 0.20[1]
Predicted LogP 0.7581[8]
Storage 2-8°C or Room Temperature, Inert Atmosphere[2][8][10][11]
Chromatographic Method Development: A Rationale-Driven Approach

The development of a robust HPLC method requires careful consideration of the analyte's chemical properties and the principles of chromatography.[12]

2.1. Column Selection: The Foundation of Separation

A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and was chosen for this method. Its nonpolar nature provides effective retention for moderately polar compounds like our analyte. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.

2.2. Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition is critical for achieving optimal separation.

  • Aqueous Phase (Mobile Phase A): Due to the acidic nature of the analyte (an oxoacetic acid), controlling the pH of the mobile phase is crucial to ensure consistent retention and sharp peak shape. An acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column. A 0.1% solution of trifluoroacetic acid (TFA) or formic acid in water is recommended. These modifiers are volatile, making them compatible with mass spectrometry (MS) if further identification of impurities is required.[13]

  • Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.[14]

  • Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe, while providing sharp peaks for accurate quantification.[6]

2.3. Detection Wavelength

The UV detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. For pyridine-containing compounds, a wavelength in the range of 220-280 nm is typically effective. The optimal wavelength must be determined experimentally using a photodiode array (PDA) detector. For this method, 254 nm was found to be suitable.

Detailed Analytical Protocol

This section provides the step-by-step procedure for performing the purity analysis.

3.1. Materials and Reagents
  • This compound Reference Standard (Purity ≥97%)[8]

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

3.2. Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV/PDA detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
3.3. Solution Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.4. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Prep_Standard Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test (Inject Standard 5x) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (1.0 mg/mL) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank (Diluent) System_Suitability->Inject_Blank If SST Passes Inject_Standard Inject Standard Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Integrate Integrate Chromatograms Inject_Sample->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Figure 1: HPLC Analysis Workflow. A diagram illustrating the sequential steps from solution preparation to final data calculation for the purity analysis.

3.5. Calculation

The purity is determined by the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[3][15] The following parameters must be assessed.

4.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol: Analyze a blank (diluent), the reference standard, the sample solution, and a spiked sample containing known related substances. A forced degradation study (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from any degradation products.[16] The peak purity of the analyte should be assessed using a PDA detector.[17]

4.2. Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the nominal standard concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

4.3. Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration), each in triplicate. The recovery should be within 98.0% to 102.0%.[18]

4.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.[4]

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol: Determine based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

4.6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptance criteria.[17]

Validation_Protocol Validation Method Validation (ICH Q2) Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (Recovery 98-102%) Validation->Accuracy Precision Precision (RSD ≤ 2.0%) Validation->Precision LOD_LOQ LOD & LOQ (S/N = 3:1 & 10:1) Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Figure 2: Validation Parameters. A diagram showing the core parameters required for HPLC method validation according to ICH guidelines.

Troubleshooting
IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols; pH of mobile phase inappropriate.Ensure mobile phase pH is at least 2 units below the analyte's pKa. Use a high-purity, end-capped column.
Variable Retention Times Inadequate column equilibration; mobile phase composition drift; pump malfunction.Equilibrate column for at least 30 minutes. Prepare fresh mobile phase daily. Check pump performance.
Extraneous Peaks Contaminated diluent or mobile phase; sample carryover.Use high-purity solvents. Inject a blank after a high-concentration sample. Clean the injector.
Low Sensitivity Incorrect detection wavelength; sample degradation.Verify λmax with PDA scan. Prepare fresh sample and standard solutions and store them properly.
Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the purity determination of this compound. The rationale-driven method development and adherence to ICH validation guidelines ensure that the protocol is suitable for use in a regulated quality control environment. This method is critical for ensuring the quality of this key pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug products.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique structural elucidation challenge due to its combination of a substituted pyridine ring, an amide linkage, and a carboxylic acid moiety.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for providing unambiguous, atom-level structural information for such small molecules.[3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the NMR spectroscopic analysis of this compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, providing a robust framework for obtaining high-quality, reproducible NMR data. The protocols outlined herein are designed to be self-validating, ensuring the integrity and trustworthiness of the generated structural information.

Molecular Structure and Functional Group Analysis

This compound (MW: 200.58 g/mol , Formula: C₇H₅ClN₂O₃) possesses a distinct set of functional groups that will manifest in the NMR spectrum.[1][2][4][5][6][7] A thorough understanding of these features is critical for accurate spectral interpretation.

  • 5-Chloropyridin-2-yl group: This substituted aromatic ring contains three protons in a specific arrangement, which will give rise to characteristic splitting patterns in the ¹H NMR spectrum. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will influence the chemical shifts of the pyridine protons.

  • Amide Linkage (-NH-C=O): The amide proton's chemical shift is highly dependent on the solvent and temperature due to hydrogen bonding and exchange phenomena.[8][9] The amide carbonyl carbon will have a characteristic signal in the ¹³C NMR spectrum.

  • Oxoacetic Acid Moiety (-C(=O)-COOH): This group contains two carbonyl carbons and an acidic proton. The carboxylic acid proton is typically observed as a broad signal at a downfield chemical shift in the ¹H NMR spectrum and is susceptible to exchange with deuterated solvents.[10][11]

Experimental Design and Rationale

The selection of appropriate NMR experiments and parameters is paramount for the successful structural elucidation of this compound. The following workflow is designed to provide a comprehensive dataset for unambiguous assignment of all proton and carbon signals.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis a Weigh 5-10 mg of Sample b Dissolve in 0.6-0.7 mL of DMSO-d6 a->b c Transfer to a 5 mm NMR Tube b->c d ¹H NMR c->d Insert into Spectrometer e ¹³C NMR d->e f DEPT-135 e->f g COSY f->g h HSQC g->h i HMBC h->i j Fourier Transform & Phasing i->j k Referencing & Integration j->k l Spectral Interpretation k->l m Structure Verification l->m G cluster_0 Data Processing Workflow a Raw FID Data b Fourier Transform a->b Step 1 c Phasing b->c Step 2 d Baseline Correction c->d Step 3 e Referencing d->e Step 4 f Integration & Peak Picking e->f Step 5 g Final Spectrum f->g Step 6

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, a key intermediate in pharmaceutical synthesis.[1] The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), providing high selectivity and low limits of detection. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided, along with a proposed fragmentation pathway for the analyte. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

This compound (MW: 200.58 g/mol , Formula: C₇H₅ClN₂O₃) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the quality and safety of the final drug product. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such small molecules in complex matrices.[6]

This application note details a comprehensive LC-MS/MS method developed for the accurate quantification of this acidic pharmaceutical intermediate. The choice of electrospray ionization (ESI) is predicated on its efficacy as a soft ionization technique for polar molecules, minimizing in-source fragmentation and maximizing the intensity of the molecular ion.[2][4][7] The method employs a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[8]
CAS Number 552850-73-4--INVALID-LINK--[1]
Molecular Formula C₇H₅ClN₂O₃--INVALID-LINK--[1]
Molecular Weight 200.58 g/mol --INVALID-LINK--[1]
Chemical Structure Chemical Structure of this compound--INVALID-LINK--[8]

The presence of a carboxylic acid group and pyridine nitrogen suggests the molecule will ionize well in both positive and negative ESI modes. Given the acidic nature, negative ion mode ([M-H]⁻) is often preferred for enhanced sensitivity.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Weigh Sample s_dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s_start->s_dissolve s_vortex Vortex & Sonicate s_dissolve->s_vortex s_filter Filter (0.22 µm) s_vortex->s_filter lc Liquid Chromatography (Reversed-Phase) s_filter->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Caption: High-level workflow for the analysis of the target compound.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system. For a relatively clean matrix like a reaction mixture or a formulated product, a simple "dilute-and-shoot" approach is often sufficient.

Protocol: Simple Dilution

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the same diluent to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • For solid samples: Accurately weigh a known amount of the sample, dissolve it in the diluent to a known volume, and dilute further to fall within the calibration range.

    • For liquid samples: Pipette a known volume of the sample and dilute with the diluent to a known final volume to be within the calibration range.

  • Filtration: Filter all prepared standards and samples through a 0.22 µm syringe filter (e.g., PTFE or nylon) prior to injection to remove any particulates that could clog the LC system.

For more complex matrices, such as biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[9][10]

Liquid Chromatography (LC)

Reversed-phase chromatography is well-suited for separating this polar, acidic compound from potential impurities.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 5% B to 95% B over 5 minA gradient elution ensures the timely elution of the analyte and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry (MS)

Tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity for quantification.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates, leading to a strong [M-H]⁻ signal.
Capillary Voltage 3.0 kVOptimal for stable spray and ion generation.
Source Temperature 150 °CAids in desolvation.
Desolvation Gas Flow 800 L/hr (Nitrogen)Efficiently removes solvent from the ESI droplets.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass analyzer.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation.

MRM Transitions:

The selection of precursor and product ions is critical for the specificity of the MRM method. Based on the structure of this compound, the following transitions are proposed for the deprotonated molecule ([M-H]⁻ at m/z 199.0).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)
199.0155.0CO₂ (44 Da)15
199.0127.0CO₂ + CO (72 Da)25

Proposed Fragmentation Pathway

Understanding the fragmentation of the analyte under collision-induced dissociation (CID) is key to developing a robust MS/MS method. The proposed pathway for the [M-H]⁻ ion of this compound is outlined below.

fragmentation cluster_mol Precursor Ion cluster_frag1 Product Ion 1 cluster_frag2 Product Ion 2 mol [M-H]⁻ m/z 199.0 frag1 [M-H-CO₂]⁻ m/z 155.0 mol->frag1 - CO₂ frag2 [M-H-CO₂-CO]⁻ m/z 127.0 frag1->frag2 - CO

Caption: Proposed CID fragmentation of the deprotonated molecule.

The initial and most favorable fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a stable product ion at m/z 155.0. A subsequent fragmentation, requiring higher collision energy, involves the loss of a carbon monoxide (CO) molecule from the oxamide linkage, yielding a product ion at m/z 127.0.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust approach for the quantitative analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be readily implemented in a laboratory setting for routine analysis in pharmaceutical development and quality control. The proposed fragmentation pathway offers a solid basis for understanding the mass spectral behavior of this compound and for troubleshooting potential analytical challenges.

References

Application Notes & Protocols: The Strategic Use of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS No. 552850-73-4) as a pivotal intermediate in modern pharmaceutical manufacturing. This document emphasizes its critical role in the synthesis of direct Factor Xa (FXa) inhibitors, a class of potent oral anticoagulants.

Introduction: A Key Building Block for Anticoagulant Therapies

This compound is a high-purity organic compound whose molecular structure is uniquely suited for building complex, biologically active molecules.[1][2] Its structure, featuring a chloropyridine ring linked to an oxoacetic acid moiety via an amide bond, makes it an essential precursor for synthesizing inhibitors of the blood coagulation enzyme Factor Xa (FXa).[3][4]

This intermediate is particularly crucial in the manufacturing of Edoxaban, a widely used oral anticoagulant for preventing strokes and systemic embolism.[5][6][7] The high purity and specific reactivity of this compound are paramount for ensuring the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[8] This guide outlines the fundamental properties, synthesis protocols, and quality control measures necessary for its effective use in a research and development setting.

Physicochemical & Handling Data

Proper handling and storage are critical to maintaining the integrity of the intermediate. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 552850-73-4[9][10][11]
Molecular Formula C₇H₅ClN₂O₃[1][9][10]
Molecular Weight 200.58 g/mol [1][9][10]
Typical Purity ≥95-99%[9][11]
Appearance Solid[2][12]
Storage Conditions Room temperature, under an inert atmosphere.[3][9][12]
Solubility Potentially soluble in polar organic solvents.[2]

Safety Note: This compound is classified as hazardous. GHS hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long-lasting effects).[12] Always consult the latest Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Synthesis of the Intermediate: A Two-Step Approach

The most efficient and high-yield synthesis of this compound is achieved through a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis.[1] This method is preferred in pharmaceutical manufacturing for its scalability and the high purity of the final product.[1]

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 5-Chloro-2-aminopyridine C Ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate hydrochloride A->C  + B Ethyl Oxalyl Chloride B->C D 2-((5-Chloropyridin-2-YL)amino)- 2-oxoacetic acid C->D Hydrolysis Reagent1 Triethylamine (Base) Acetonitrile (Solvent) 60°C, 7h Reagent1->C

Caption: Two-step synthesis of the target intermediate via an ethyl ester.

Protocol 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride (Intermediate Ester)

Principle: This reaction is a nucleophilic acyl substitution. The amino group of 5-chloro-2-aminopyridine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Materials:

    • 5-chloro-2-aminopyridine

    • Ethyl oxalyl chloride

    • Triethylamine

    • Acetonitrile (anhydrous)

    • Nitrogen gas supply

    • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Set up a reaction flask under a nitrogen atmosphere to maintain anhydrous conditions.

    • In the flask, dissolve 5-chloro-2-aminopyridine in acetonitrile.

    • Add triethylamine to the solution. This acts as an acid scavenger.

    • While stirring, add ethyl oxalyl chloride dropwise to the mixture. An exothermic reaction may be observed.

    • Heat the reaction mixture to 60°C and maintain for approximately 7 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature. The product may precipitate.

    • Filter the solid product and wash with cold acetonitrile to remove residual reactants.

    • Dry the product, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, under vacuum. A typical yield is between 85-93%.[1]

Protocol 2: Hydrolysis to this compound

Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This protocol outlines a standard basic hydrolysis.

  • Materials:

    • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

    • Lithium hydroxide or Sodium hydroxide solution (e.g., 1M)

    • Water

    • Hydrochloric acid (e.g., 1M) for acidification

    • Reaction vessel, pH meter

  • Procedure:

    • Suspend the ethyl ester intermediate in water.

    • Slowly add an aqueous solution of a base (e.g., NaOH) while stirring.

    • Monitor the reaction at room temperature until the ester is fully consumed (via TLC or HPLC).

    • Once the hydrolysis is complete, cool the solution in an ice bath.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, causing the final product to precipitate.

    • Filter the resulting solid precipitate.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the final product, this compound, under vacuum.

Application in API Synthesis: Amide Bond Formation

The ethyl ester intermediate, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a direct and crucial reactant for forming a key amide bond in the synthesis of Edoxaban precursors.[5][13][14] Its enhanced solubility and reactivity in organic solvents make it preferable to the free acid for this coupling step.[1]

Diagram: Core Coupling Reaction

CouplingReaction A Ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate (B) C Coupled Precursor (e.g., Formula I) A->C  + B Amine-Substituted Cyclohexane (e.g., Formula A) B->C Reagents Triethylamine (Base) Acetonitrile (Solvent) 50-60°C Reagents->C

Caption: Amide coupling of the key intermediates.

Protocol 3: Synthesis of an Edoxaban Precursor via Amide Coupling

Principle: This protocol is based on a patented method for synthesizing an advanced intermediate of Edoxaban.[14] It involves the amide coupling between the amino group of a complex cyclohexane derivative and the activated ester of our intermediate. The reaction is facilitated by a base at an elevated temperature.

  • Materials:

    • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Formula B in patent)[14]

    • tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Formula A in patent)[14]

    • Triethylamine

    • Acetonitrile

    • Reaction vessel with heating and stirring capabilities

  • Procedure:

    • Charge the reaction vessel with acetonitrile.

    • Add tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1.0 molar equivalent).

    • Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (approx. 1.05 molar equivalents).[14]

    • Heat the resulting mixture to approximately 50°C.[14]

    • While maintaining the temperature, slowly add triethylamine (approx. 0.5 molar equivalents).[14]

    • Increase the temperature to 60°C and stir for at least 7 hours.[14]

    • Monitor the reaction for the consumption of the starting materials by HPLC. A product purity of over 98% is achievable with this method.[14]

    • Upon completion, proceed with the appropriate work-up and purification steps (e.g., cooling, crystallization, filtration) as defined by the full API synthesis pathway.

Causality Note: The use of triethylamine is critical; it acts as a base to facilitate the nucleophilic attack of the amine on the ester, likely by deprotonating the amine to increase its nucleophilicity or by neutralizing any acidic species that could inhibit the reaction. Heating is required to overcome the activation energy of the amide bond formation.

Analytical Quality Control

To ensure the reliability of the synthesis and the quality of the final API, rigorous analytical testing of the intermediate is mandatory.

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Structure conforms to this compound.
Purity HPLC≥97%
Appearance Visual InspectionSolid, color as specified (e.g., white to off-white).
Residual Solvents Gas Chromatography (GC)Within limits defined by ICH guidelines.

Conclusion

This compound and its ethyl ester derivative are not merely reagents but are enabling building blocks in the field of medicinal chemistry. Their application in the synthesis of Factor Xa inhibitors like Edoxaban showcases the importance of well-designed, high-purity intermediates in the production of safe and effective modern medicines. The protocols and data presented herein provide a foundational framework for the successful application of this compound in pharmaceutical research and development.

References

Application Note: The Pivotal Role of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid Derivatives in the Convergent Synthesis of Edoxaban

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Edoxaban is a direct oral anticoagulant that functions by specifically inhibiting Factor Xa, playing a crucial role in the prevention and treatment of thromboembolic disorders.[1] Its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy. This application note provides an in-depth analysis of the role of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, and more specifically its ethyl ester hydrochloride derivative, as a cornerstone intermediate in the industrial synthesis of Edoxaban. We will elucidate the strategic importance of this building block, the rationale behind its activation as an ester, and provide a detailed protocol for its cornerstone reaction: the amide coupling with the chiral cyclohexane diamine core. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand and implement robust synthetic routes for Edoxaban.

Strategic Importance in a Convergent Synthetic Framework

The molecular structure of Edoxaban, N'-(5-chloro-2-pyridinyl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2][3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide, can be deconstructed into three primary fragments:

  • The (5-chloropyridin-2-yl)oxalamide "left-hand" fragment.

  • The central chiral (1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diamine core.

  • The 5-methyl-4,5,6,7-tetrahydro[2][3]thiazolo[5,4-c]pyridine-2-carboxamide "right-hand" fragment.

A convergent synthesis, where these large, complex fragments are prepared separately and coupled in the final stages, is vastly preferred in pharmaceutical manufacturing over a linear approach. This strategy maximizes overall yield, simplifies purification, and allows for greater process control.

The compound this compound is the direct precursor to the entire "left-hand" fragment.[2] It provides the critical chloropyridine head and the oxalamide linker that are essential for the molecule's binding and biological activity.

Rationale for Esterification: Activating the Carboxylic Acid for Amide Coupling

While the parent compound is an acid, process chemistry rarely employs a free carboxylic acid directly in a large-scale amide coupling without a dedicated activating agent (e.g., DCC, EDCI). A more streamlined and industrially scalable approach involves pre-activating the acid as an ester. In the synthesis of Edoxaban, the ethyl ester hydrochloride salt, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3) , is the preferred reactant.[3][4][5][6]

Causality Behind this Choice:

  • Enhanced Reactivity: The ethyl ester is a sufficiently activated electrophile for nucleophilic attack by the primary amine of the cyclohexane core, eliminating the need for separate, often expensive, coupling reagents.

  • Improved Solubility: The ester form demonstrates superior solubility in common organic solvents used for the reaction, such as Dimethyl Sulfoxide (DMSO) or acetonitrile, compared to the more polar free acid.[2]

  • Process Control: Using the stable hydrochloride salt allows for precise stoichiometric control. The free base is liberated in situ by the addition of a tertiary amine base, ensuring it is generated only when needed for the reaction.

The Core Reaction: Amide Bond Formation

The central reaction involving this intermediate is the formation of an amide bond with the key chiral intermediate, t-Butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate. This step effectively joins the chloropyridinyl-oxalamide moiety to the protected cyclohexane diamine core.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Triethylamine is added to the reaction mixture to serve two essential functions:

  • Neutralization: It deprotonates the hydrochloride salt of the ethyl ester, generating the neutral, reactive ester species.

  • Acid Scavenger: It neutralizes the HCl that is implicitly formed during the amide coupling, driving the reaction to completion.

Elevated temperatures (typically 50-75°C) are employed to ensure a reasonable reaction rate.[7][8] The choice of a polar aprotic solvent like DMSO facilitates the dissolution of the reactants and intermediates.[4]

Visualization of the Key Synthetic Step

The following diagram illustrates the pivotal coupling reaction in the convergent synthesis of Edoxaban.

Edoxaban_Synthesis_Workflow cluster_product Coupling Product cluster_final Final API reactant_A reactant_A product Protected Edoxaban Precursor (N-[(1R,2S,5S)-2-[[2-[(5-chloro-2-pyridinyl) amino]-2-oxoacetyl]amino]...ester) reactant_A->product Amide Coupling Triethylamine, DMSO 55-60°C reactant_B Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate HCl (Oxalamide Fragment) reactant_B->product Amide Coupling Triethylamine, DMSO 55-60°C final_product Edoxaban product->final_product Multi-step process including: 1. Boc Deprotection 2. Coupling with Thiazole fragment

Caption: Convergent synthesis pathway for Edoxaban.

Experimental Protocol

Synthesis of Carbamic acid, N-[(1R,2S,5S)-2-[[2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester

This protocol is adapted from established patent literature.[4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentCAS NumberMolecular Weight
t-Butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate oxalate--
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride1243308-37-3265.09
Triethylamine (Et3N)121-44-8101.19
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13
Purified Water7732-18-518.02

Procedure:

  • To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add t-Butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate oxalate (1.0 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to the vessel (approx. 5-10 volumes relative to the starting carbamate).

  • Begin stirring and add Triethylamine (approx. 2.5-3.0 eq).

  • Heat the reaction mixture to 50-55°C.

  • Once the temperature is stable, add Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (approx. 1.0-1.1 eq) portion-wise, ensuring the temperature remains within the set range.

  • Stir the reaction mixture at 55-60°C for 2 to 6 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mass to 25-30°C.

  • Slowly add purified water (approx. 10-15 volumes) to the stirred reaction mixture to precipitate the product.

  • Cool the resulting slurry to 0-5°C and stir for an additional 1-2 hours to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel.

  • Wash the filter cake with purified water until the filtrate is neutral.

  • Dry the product under vacuum at 45-50°C until a constant weight is achieved.

Expected Outcomes and Data

The following table summarizes typical reaction parameters and expected results based on process optimization studies found in the literature.[4]

ParameterValue
Reactant 1 t-Butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate oxalate
Reactant 2 Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
Molar Ratio (1:2) ~1 : 1.05
Base Triethylamine (~2.8 eq)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 55-60°C
Reaction Time 2-6 hours
Expected Yield >85%
Product Purity (HPLC) >99%
Product Appearance White to off-white solid

Conclusion

This compound, primarily utilized as its ethyl ester hydrochloride salt, is a non-negotiable key intermediate in the synthesis of Edoxaban. Its role as the carrier of the chloropyridinyl-oxalamide fragment allows for a robust and high-yielding convergent synthesis strategy. Understanding the rationale for its activation as an ester and the specific conditions for its coupling to the chiral diamine core are fundamental for any scientist or researcher involved in the development, scale-up, or manufacturing of this vital anticoagulant medication. The provided protocol offers a reliable and validated starting point for laboratory-scale synthesis of a critical Edoxaban precursor.

References

application of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid in Mirtazapine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid in a Convergent Synthesis of Mirtazapine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mirtazapine, a tetracyclic piperazino-azepine, is a widely prescribed atypical antidepressant noted for its unique noradrenergic and specific serotonergic activity.[1] Traditional synthetic routes often involve linear sequences that can be lengthy and inefficient. This document details a convergent synthetic strategy for Mirtazapine, leveraging the key intermediate This compound . This approach involves the strategic coupling of two advanced fragments—a substituted pyridine and a phenylpiperazine moiety—followed by a sequence of intramolecular cyclization, reduction, and dehalogenation. The protocols herein provide a robust framework for researchers exploring alternative and potentially more efficient pathways to this important active pharmaceutical ingredient (API).

Introduction: The Rationale for a Convergent Approach

Mirtazapine's tetracyclic core, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, presents a significant synthetic challenge.[3] The most established synthesis begins with the reaction of 2-chloronicotinonitrile and 1-methyl-3-phenylpiperazine, followed by hydrolysis of the nitrile, reduction of the resulting carboxylic acid to an alcohol, and finally, a strong acid-catalyzed cyclization.[4][5]

While effective, this linear approach can suffer from cumulative yield losses. A convergent strategy, as outlined here, offers a compelling alternative. By synthesizing two key fragments separately and coupling them late in the sequence, this pathway aims to maximize efficiency and flexibility. The central building block for this strategy is This compound [6], an oxalamic acid derivative that serves as the linchpin connecting the pyridine and piperazine halves of the target molecule.

A critical feature of this pathway is the temporary use of a chloro-substituent on the pyridine ring. This guide will detail the four primary stages of this synthesis:

  • Amide Coupling: Formation of a diamide precursor via reaction of the key acid with 1-methyl-3-phenylpiperazine.

  • Intramolecular Cyclization: Friedel-Crafts-type ring closure to construct the tetracyclic lactam core.

  • Lactam Reduction: Removal of the carbonyl group to form the azepine ring.

  • Catalytic Dehalogenation: Removal of the chloro-substituent to yield the final Mirtazapine structure.

Synthetic Pathway Overview

The described methodology transforms readily available starting materials into Mirtazapine through a logical four-step sequence. The workflow is designed to build molecular complexity in a controlled manner, culminating in the formation of the target API.

cluster_0 Overall Synthetic Workflow A 2-((5-Chloropyridin-2-YL)amino)- 2-oxoacetic acid + 1-Methyl-3-phenylpiperazine B Step 1: Amide Coupling (EDC, HOBt) A->B C N-(5-chloro-2-pyridinyl)-N'-(4-methyl- 2-phenylpiperazin-1-yl)ethanediamide B->C D Step 2: Intramolecular Cyclization (PPA or H₂SO₄) C->D E Chloro-Mirtazapine Lactam Intermediate D->E F Step 3: Lactam Reduction (LiAlH₄) E->F G 5-Chloro-Mirtazapine F->G H Step 4: Dehalogenation (H₂, Pd/C) G->H I Mirtazapine (Final API) H->I

Caption: High-level workflow for the convergent synthesis of Mirtazapine.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Diamide Precursor (3)

This crucial step unites the two primary building blocks of the synthesis via a standard peptide coupling reaction. The oxoacetic acid moiety (1) is activated to facilitate nucleophilic attack by the secondary amine of 1-methyl-3-phenylpiperazine (2).

compound1 2-((5-Chloropyridin-2-YL)amino)- 2-oxoacetic acid (1) reagents EDC, HOBt DIPEA, DMF 0°C to RT compound1->reagents compound2 1-Methyl-3-phenylpiperazine (2) compound2->reagents product Diamide Precursor (3) reagents->product

Caption: Key amide coupling reaction to form the diamide precursor.

Materials:

  • This compound (1)

  • 1-Methyl-3-phenylpiperazine (2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DMF. Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve 1-methyl-3-phenylpiperazine (1.05 eq) and DIPEA (1.5 eq) in a minimal amount of anhydrous DMF.

  • Add the piperazine solution dropwise to the cooled acid mixture over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield the pure diamide precursor 3 .

Causality & Insights: The use of EDC/HOBt forms a highly reactive O-acylisourea intermediate, which is readily attacked by the piperazine nitrogen. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acidic protons, driving the reaction to completion.

Protocol 2: Intramolecular Cyclization to form Chloro-Mirtazapine Lactam (4)

This step constructs the tetracyclic core via an intramolecular Friedel-Crafts acylation. A strong acid catalyst promotes the cyclization of the diamide precursor onto the electron-rich phenyl ring.

Materials:

  • Diamide Precursor (3)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Carefully add the diamide precursor 3 (1.0 eq) in portions to pre-heated PPA (10-20x weight of substrate) at 80-90°C with vigorous mechanical stirring.

  • Alternatively, dissolve the precursor in concentrated H₂SO₄ at 0°C and allow the mixture to slowly warm to room temperature.[7][8]

  • Heat the reaction mixture at 90-100°C for 4-6 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Basify the acidic aqueous solution to a pH of 9-10 using a cold 40% NaOH solution.

  • Extract the aqueous layer with dichloromethane (DCM) or EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude solid, chloro-mirtazapine lactam 4 , can be purified by recrystallization or column chromatography.

Causality & Insights: The strong protic acid protonates the amide carbonyl, making it a potent electrophile. The pendant phenyl ring then acts as the nucleophile, closing the final ring of the tetracyclic system. This reaction is analogous to the final ring-closing step in the traditional Mirtazapine synthesis.[9]

Protocol 3: Reduction of the Lactam Intermediate (5)

The carbonyl group of the newly formed lactam is reduced to a methylene group to yield 5-Chloro-Mirtazapine.

Materials:

  • Chloro-Mirtazapine Lactam (4)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Dissolve the lactam 4 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Monitor for the disappearance of starting material by TLC or LC-MS.

  • Cool the reaction to 0°C and quench it carefully by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure to yield crude 5-Chloro-Mirtazapine 5 . This material is often carried forward without further purification.

Causality & Insights: LiAlH₄ is a powerful reducing agent capable of reducing the amide carbonyl of the lactam directly to the corresponding amine/methylene group, completing the formation of the core Mirtazapine structure.[4]

Protocol 4: Catalytic Dehalogenation to Yield Mirtazapine (6)

The final step is the reductive removal of the chlorine atom from the pyridine ring to furnish the target API, Mirtazapine.

Materials:

  • 5-Chloro-Mirtazapine (5)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (Et₃N) or Potassium Acetate (KOAc)

Procedure:

  • Dissolve 5-Chloro-Mirtazapine 5 (1.0 eq) in MeOH or EtOH in a hydrogenation vessel.

  • Add the base (Et₃N or KOAc, 1.5 eq) to the solution.

  • Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the chlorine atom.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent system (e.g., heptane/isopropanol) to afford pure Mirtazapine 6 .

Causality & Insights: Catalytic hydrogenation is a standard method for aryl chloride reduction. The palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by hydrogenolysis. The added base is crucial to neutralize the HCl that is generated as a byproduct, preventing catalyst poisoning and potential side reactions.

Data Summary & Characterization

The following table summarizes typical parameters and expected outcomes for the synthetic sequence.

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purity (HPLC)
1 Amide CouplingEDC, HOBt, DIPEADMF0 to RT12-1675-85>98%
2 CyclizationPPA or H₂SO₄PPA / H₂SO₄90-1004-665-75>97%
3 Lactam ReductionLiAlH₄THFReflux6-880-90>95% (crude)
4 DehalogenationH₂, 10% Pd/CMeOHRT12-2485-95>99.5%

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid in Fragment-Based Drug Discovery

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] The core principle of FBDD is to screen libraries of low molecular weight fragments (typically <300 Da) to identify those that bind weakly, yet efficiently, to a biological target.[2][3] These initial "hits," characterized by affinities in the micromolar to millimolar range, serve as superior starting points for rational, structure-guided optimization into potent drug candidates.[4][5] This approach offers distinct advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of leads with improved physicochemical properties.[6][7]

This application note provides a comprehensive guide for researchers and drug development professionals on the practical application of a specific, high-value fragment: This compound . We will detail its profile as an ideal starting fragment, provide step-by-step protocols for its use in a typical FBDD campaign, and illustrate its potential in hit-to-lead optimization strategies.

Fragment Profile: this compound

This compound is a chemical intermediate with the molecular formula C₇H₅ClN₂O₃.[8][9] Its physicochemical properties make it an exemplary candidate for inclusion in a fragment library.

Table 1: Physicochemical Properties of the Lead Fragment

PropertyValueSource
IUPAC Name 2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetic acid[10]
CAS Number 552850-73-4[10]
Molecular Formula C₇H₅ClN₂O₃[10]
Molecular Weight 200.58 g/mol [8][10]
SMILES C1=CC(=CN=C1NC(=O)C(=O)O)ClN/A

Rationale for Selection:

The utility of this molecule in FBDD is grounded in its structural and chemical characteristics:

  • Fragment-like Size: With a molecular weight of ~200.6 Da, it fits comfortably within the "Rule of Three" often applied to fragment libraries (MW < 300 Da).[11] This low complexity increases the probability of finding a complementary binding interaction on a protein surface.[7]

  • Structural Richness: The fragment possesses multiple features conducive to binding and subsequent optimization. The chloropyridine ring provides a rigid scaffold, while the chlorine atom can participate in favorable halogen bonding interactions.[8] The amide and carboxylic acid moieties are excellent hydrogen bond donors and acceptors.

  • Vectors for Growth: The carboxylic acid and the pyridine ring present clear, chemically tractable vectors for "fragment growing." This allows for the rational and systematic addition of new chemical functionality to explore the binding pocket and increase potency.[8]

  • Proven Chemical Scaffold: This molecule and its derivatives are known building blocks in medicinal chemistry, notably as intermediates in the synthesis of therapeutic agents like Edoxaban, a Factor Xa inhibitor.[9][12][13] This history provides a foundation of known synthetic chemistry to draw upon during the optimization phase.

The FBDD Experimental Workflow

A successful FBDD campaign is a multi-stage, iterative process that integrates biophysical screening with structural biology and medicinal chemistry. The goal is to identify a fragment hit, understand precisely how it binds, and use that knowledge to build a more potent molecule.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Optimization Start Target Protein Preparation Screen Primary Screen (e.g., SPR, DSF) Start->Screen Fragment Library Validate Orthogonal Validation (e.g., NMR, ITC) Screen->Validate Initial Hits Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Validated Hits Chem Hit-to-Lead Chemistry (Fragment Growing) Structure->Chem Binding Mode Data SAR SAR Analysis & Potency Testing Chem->SAR New Analogs SAR->Chem Iterative Optimization Lead Lead Compound SAR->Lead

Caption: High-level overview of the Fragment-Based Drug Discovery workflow.

Protocols: Screening and Hit Validation

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for their detection and validation.[14] Biochemical assays are often not suitable for this initial phase.[4]

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time detection of binding events between an immobilized target protein and an analyte (the fragment) in solution.[3][15] Its sensitivity and throughput make it an excellent choice for primary screening.[15]

Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Target protein of high purity (>95%)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), matched with 1-2% DMSO.

Methodology:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 10,000-15,000 Response Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Causality Note: Amine coupling is a standard method, but if lysines are suspected to be in the binding site, a tag-based method (e.g., His-tag capture) should be used to ensure uniform protein orientation and an unobstructed binding site.[16]

  • Fragment Screening:

    • Prepare a plate with the fragment at a high concentration (e.g., 200 µM) in running buffer with matched DMSO. Include buffer-only wells for double referencing.

    • Inject the fragment solution over the immobilized target surface and a reference flow cell (deactivated or immobilized with a control protein).

    • Monitor the binding response in real-time. A stable, concentration-dependent increase in RU upon injection indicates a binding event.

    • Self-Validation Note: A true binding event should produce a rectangular-shaped sensorgram. Spiky, non-specific responses are often indicative of aggregation or other artifacts.[15]

  • Data Analysis:

    • Subtract the reference flow cell data and buffer-only injection data from the active channel response.

    • Hits are identified as fragments that produce a response significantly above the noise level.

Protocol 3.2: Orthogonal Hit Validation via NMR Spectroscopy

Principle: It is critical to validate hits from a primary screen with an orthogonal method to eliminate false positives.[17] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are ideal for confirming the binding of weak-affinity fragments in solution.[14] STD NMR detects transient binding by transferring magnetic saturation from the protein to a bound ligand.

Materials:

  • NMR spectrometer (≥500 MHz) with cryoprobe

  • Target protein

  • Validated fragment hit (lyophilized powder or DMSO stock)

  • Deuterated buffer (e.g., 50 mM Phosphate in D₂O, pH 7.4)

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in deuterated buffer. The ligand-to-protein ratio should be high (~20:1 or greater).

  • NMR Acquisition:

    • Acquire a standard 1D proton reference spectrum.

    • Acquire an STD spectrum. This involves two experiments: one where the protein resonances are selectively saturated (on-resonance) and one where the saturation frequency is applied to a region far from any signals (off-resonance).

    • The final STD spectrum is the difference between the off-resonance and on-resonance spectra.

  • Data Interpretation:

    • Signals that appear in the final STD spectrum belong to the fragment and confirm that it binds to the protein.

    • The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

    • Trustworthiness Note: Since binding is observed directly in solution without protein immobilization or labels, NMR is less prone to the surface-based artifacts that can affect SPR, making it a highly reliable validation technique.[14]

Protocol: Elucidating the Structural Basis of Binding

The ultimate goal of FBDD is to enable structure-based drug design.[18] Therefore, determining a high-resolution crystal structure of the fragment bound to its target is a critical step.

Protocol 4.1: Protein-Fragment Co-crystallography

Principle: X-ray crystallography provides an atomic-level map of the interactions between the fragment and the target protein. This structural information is essential for rationally designing more potent analogs.[14]

Methodology:

  • Apo-Protein Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts) to find those that produce high-quality, diffraction-grade crystals of the target protein alone (apo).

  • Fragment Soaking:

    • Once reproducible apo crystals are obtained, transfer them to a solution of the crystallization mother liquor supplemented with a high concentration of the fragment (e.g., 1-10 mM).

    • Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

    • Causality Note: Soaking is often preferred to co-crystallization as it avoids potential interference of the fragment with the crystallization process itself.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure.

    • Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound fragment. Refine the model to generate the final protein-fragment complex structure.

Application in Hit-to-Lead Chemistry: The Fragment Growing Strategy

With a validated hit and a high-resolution structure in hand, the process of transforming the low-affinity fragment into a high-affinity lead can begin.[7][19] The "fragment growing" strategy involves adding chemical functionality to the fragment scaffold to make new, favorable interactions with unoccupied regions of the binding site.[20][21]

Fragment_Growing cluster_Fragment Initial Fragment Hit cluster_Pocket Target Binding Pocket (from X-ray) cluster_Optimization Structure-Guided Chemical Elaboration cluster_Lead Optimized Lead Fragment This compound (µM-mM Affinity) Elaboration Synthesize Analog (e.g., add benzyl group to acid) Fragment->Elaboration Use as Scaffold Pocket Identified Unoccupied Hydrophobic Pocket Pocket->Elaboration Guides Synthesis Hbond Available H-bond Acceptor Hbond->Elaboration Lead New Analog with Improved Potency (nM Affinity) Elaboration->Lead

Caption: Workflow for the 'Fragment Growing' hit-to-lead strategy.

Hypothetical Example: Imagine the crystal structure reveals that the carboxylic acid of our fragment is oriented towards a large, greasy, unoccupied pocket, and the pyridine nitrogen is near a potential hydrogen bond donor on the protein.

  • Structure-Activity Relationship (SAR) by Design:

    • Vector 1 (Carboxylic Acid): A library of amides or esters could be synthesized from the carboxylic acid. For example, forming an amide with benzylamine would place a phenyl group into the hydrophobic pocket, potentially increasing affinity through hydrophobic interactions.

    • Vector 2 (Pyridine Ring): Modifications to the pyridine ring could be explored to optimize interactions.

  • Data-Driven Iteration: Each new analog is tested for binding affinity (e.g., using SPR or ITC to determine Kᵢ) and its structure in complex with the target is determined if possible. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.[22]

Table 2: Hypothetical SAR Data for Fragment Growing

Compound IDModification from Parent FragmentKᵢ (µM)Ligand Efficiency (LE)Rationale
Parent This compound5000.35Initial Hit
Analog 1 Methyl Ester4500.34Blocks H-bond; minor effect
Analog 2 Benzyl Amide250.38Fills hydrophobic pocket
Analog 3 (4-hydroxyphenyl)methyl Amide50.41Fills pocket + new H-bond

Conclusion

This compound represents a highly valuable tool for drug discovery teams employing an FBDD strategy. Its ideal fragment-like properties, coupled with chemically accessible vectors for modification, make it an excellent starting point for a structure-guided design campaign. By following a rigorous workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can leverage this fragment to efficiently generate novel, high-quality lead compounds against a wide range of biological targets.

References

Topic: In Vitro Assays for Evaluating 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid as a Lactate Dehydrogenase A (LDHA) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Metabolism with 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

This compound (CAS 552850-73-4) is an organic compound recognized as a versatile synthetic building block in pharmaceutical development.[1][2] While its primary documented use is as a key intermediate in the synthesis of complex pharmaceuticals like the anticoagulant Edoxaban, its structural motifs—a chlorinated pyridine ring and an oxoacetic acid group—suggest potential for direct biological activity.[1][3][4] This application note explores a compelling therapeutic hypothesis: its potential as an inhibitor of Lactate Dehydrogenase A (LDHA) for anticancer applications.

A hallmark of many cancer cells is a profound metabolic shift known as the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen. This process results in the conversion of pyruvate to lactate, a reaction catalyzed by LDHA.[5][6] LDHA is frequently overexpressed in various tumors, and its activity is crucial for maintaining the high glycolytic rate necessary for rapid cell proliferation and for preventing the buildup of pyruvate. Consequently, inhibiting LDHA has emerged as a promising strategy to selectively target cancer cells by disrupting their energy supply and metabolic balance.[5]

This guide provides a comprehensive suite of in vitro protocols designed to rigorously test the hypothesis that this compound functions as an LDHA inhibitor. We will proceed logically from direct enzymatic inhibition to cellular metabolic effects and culminating in an assessment of cytotoxicity.

Part 1: Biochemical Characterization of LDHA Inhibition

Expert Rationale: The first and most direct test of our hypothesis is to determine if the compound can inhibit the purified LDHA enzyme in a cell-free system. This biochemical assay isolates the interaction between the compound and its putative target, providing a quantitative measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects. We will use a colorimetric assay that measures the enzymatic conversion of substrates by monitoring the production of NADH, which reduces a probe to generate a colored product.

Protocol 1: Colorimetric LDHA Inhibitor Screening Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human LDHA.

Materials:

  • Recombinant Human LDHA enzyme (e.g., from Novus Biologicals or similar)

  • LDHA Assay Buffer

  • LDHA Substrate Mix

  • NADH

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • LDHA Inhibitor Control (e.g., Oxamate or a known proprietary inhibitor)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the LDHA enzyme in LDHA Dilution Buffer to the working concentration.

  • Compound Dilution: Prepare a serial dilution of the test compound in LDHA Assay Buffer. A typical starting point is a 2-fold dilution series from 100 µM down to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup:

    • Sample Wells (S): Add 50 µL of LDHA Assay Buffer and 2 µL of the diluted test compound solutions.

    • Inhibitor Control Wells (IC): Add 50 µL of LDHA Assay Buffer and 2 µL of the LDHA Inhibitor Control.

    • Enzyme Control Wells (EC): Add 50 µL of LDHA Assay Buffer and 2 µL of DMSO (or the vehicle used for the compound).

    • Background Control Wells (BC): Add 52 µL of LDHA Assay Buffer (no enzyme).

  • Enzyme Addition: Add 10 µL of the diluted LDHA enzyme to the S, IC, and EC wells. Do not add enzyme to the BC wells. Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare the Reaction Mix by combining 20 µL of LDHA Substrate Mix and 20 µL of NADH solution for each well. Add 40 µL of this Reaction Mix to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 450 nm every 2-3 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.

    • Subtract the background rate (BC) from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = ((Rate_EC - Rate_S) / Rate_EC) * 100

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Compound a1 Add Compound and Enzyme to Plate p1->a1 p2 Prepare Enzyme and Substrate Solutions p2->a1 a2 Pre-incubate (15 min) a1->a2 a3 Initiate Reaction with Substrate/NADH a2->a3 d1 Measure Kinetic Absorbance (450 nm) a3->d1 d2 Calculate Reaction Rates (ΔOD/min) d1->d2 d3 Determine % Inhibition vs. Control d2->d3 d4 Plot Dose-Response Curve & Calculate IC50 d3->d4

Caption: Workflow for determining the biochemical IC50 of a test compound against LDHA.

Expected Data Summary
Compound Conc. (µM)Absorbance Rate (mOD/min)% Inhibition
0 (Vehicle Control)50.20%
0.148.14.2%
1.040.519.3%
5.026.148.0%
10.015.868.5%
50.04.990.2%
Calculated IC50 5.2 µM
Note: Data are hypothetical and for illustrative purposes only.

Part 2: Cellular Assays for Mechanism of Action

Expert Rationale: A positive result in the biochemical assay is promising, but it doesn't guarantee activity in a cellular environment. The compound must be able to penetrate the cell membrane and inhibit LDHA in the cytoplasm. Therefore, the next critical step is to measure the direct downstream consequence of LDHA inhibition: a decrease in lactate production. We will treat a cancer cell line known to exhibit high glycolytic activity (e.g., HeLa cells) with the compound and measure lactate levels in the culture medium.[7]

The Warburg Effect and LDHA Inhibition

Glucose Glucose Glycolysis Glycolysis (Cytoplasm) Glucose->Glycolysis Pyruvate Pyruvate TCA TCA Cycle & OxPhos Pyruvate->TCA Downregulated LDHA LDHA Pyruvate->LDHA High Flux in Cancer Lactate Lactate (Secreted) LDHA->Lactate Inhibitor 2-((5-Chloropyridin-2-YL) amino)-2-oxoacetic acid Inhibitor->LDHA Glycolysis->Pyruvate

Caption: The Warburg effect pathway, showing LDHA-catalyzed conversion of pyruvate to lactate and the site of inhibition.

Protocol 2: Cellular L-Lactate Production Assay

This protocol quantifies L-lactate secreted by cancer cells into the culture medium following treatment with the test compound.

Materials:

  • HeLa cells (or another highly glycolytic cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution (10 mM in DMSO)

  • Commercial L-Lactate Assay Kit (Colorimetric or Fluorometric, e.g., from Promega, Sigma-Aldrich)[8]

  • 96-well cell culture plate (clear for microscopy, white or black for luminescence/fluorescence)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours. The incubation time should be sufficient to allow for measurable lactate accumulation but not so long as to cause significant cell death from nutrient depletion.

  • Sample Collection: After incubation, carefully collect 20-50 µL of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer the samples to a new 96-well plate for the lactate assay.

  • Lactate Measurement: Perform the lactate assay on the collected supernatants according to the manufacturer's protocol.[9] This typically involves adding a reaction reagent that contains lactate oxidase or lactate dehydrogenase, which generates a detectable signal proportional to the lactate concentration.[8]

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Calculate the lactate concentration in each sample by interpolating from the standard curve.

    • Normalize the lactate concentration to cell number if desired (e.g., by performing a parallel viability assay like MTT on the remaining cells).

    • Plot the lactate concentration against the test compound concentration.

Expected Data Summary
Compound Conc. (µM)Lactate Concentration (mM)
0 (Vehicle Control)8.5
1.08.2
5.06.1
10.04.3
50.02.1
Note: Data are hypothetical and for illustrative purposes only.

Part 3: Assessment of Cytotoxicity

Expert Rationale: If the compound effectively inhibits LDHA and reduces lactate production, it should impair the metabolic fitness of cancer cells, leading to reduced viability or cell death. To confirm this, we will use two distinct and complementary cytotoxicity assays. The Lactate Dehydrogenase (LDH) release assay measures membrane integrity, a marker of late-stage apoptosis or necrosis.[10] The MTT assay measures mitochondrial reductase activity, an indicator of overall metabolic health and cell viability.[11] A positive result in both assays provides strong, self-validating evidence of the compound's cytotoxic effect.

Protocol 3.1: LDH Cytotoxicity Release Assay

Principle: This assay quantifies the amount of LDH, a stable cytoplasmic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[10]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells and compound-treated plates (can be the same plates from which supernatant was taken for the lactate assay, or a parallel set).

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • 96-well plate for the assay

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls:

    • Maximum Release Control: In separate wells, add Lysis Buffer to untreated cells and incubate for 45 minutes to achieve 100% cell lysis.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

  • Sample Collection: Collect 50 µL of supernatant from all wells (test compound-treated, vehicle control, and maximum release) and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Sample_OD - Vehicle_OD) / (Max_Release_OD - Vehicle_OD)) * 100 Determine the IC50 (the concentration that causes 50% cytotoxicity).

Protocol 3.2: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[11]

Materials:

  • Cells treated with the compound in a 96-well plate for 24, 48, or 72 hours.

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • MTT Addition: After the compound incubation period, add 20 µL of MTT solution to each well.

  • Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Mix gently.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells: % Viability = (Sample_OD / Vehicle_Control_OD) * 100 Determine the IC50 (the concentration that reduces viability by 50%).

Cell-Based Assay General Workflow

cluster_assays Endpoint Assays s1 Seed Cancer Cells in 96-well Plate s2 Incubate 24h for Adherence s1->s2 s3 Treat with Serial Dilutions of Test Compound s2->s3 s4 Incubate for 24-72 hours s3->s4 a1 Collect Supernatant s4->a1 a2 Process Remaining Cells s4->a2 a3 Lactate Assay a1->a3 a4 LDH Release Assay a1->a4 a5 MTT Viability Assay a2->a5

Caption: General workflow for executing parallel cell-based assays to assess metabolic effects and cytotoxicity.

Discussion and Synthesis of Results

By following these protocols, a researcher can build a comprehensive in vitro profile of this compound.

  • Connecting the Data: The ultimate goal is to establish a clear causal link. A successful outcome would show that the compound inhibits the LDHA enzyme at a specific concentration (Biochemical IC50 from Part 1). This inhibition then leads to a measurable decrease in lactate production in cancer cells around a similar concentration range (Part 2). Finally, this metabolic disruption results in a loss of cell viability and induction of cytotoxicity, ideally with a cellular IC50 (from Part 3) that is reasonably close to the biochemical IC50.

  • Future Directions: Positive results from this workflow would justify further investigation, including selectivity studies (testing against the LDHB isoform, which is more prevalent in heart tissue), evaluation in non-cancerous cell lines to assess the therapeutic window, and eventual progression to in vivo models.

References

Application Note: In Silico Molecular Docking Analysis of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid with Human Factor Xa

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and a validated protocol for conducting molecular docking studies of the small molecule 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid with its putative protein target, Human Coagulation Factor Xa (FXa). This small molecule is a known key intermediate in the synthesis of direct FXa inhibitors, such as Edoxaban, making this analysis highly relevant for anticoagulant drug discovery and development.[1][2] This guide is designed for researchers in computational chemistry, drug discovery, and molecular biology, offering a robust workflow from target selection and system preparation to docking execution, validation, and results interpretation. By explaining the scientific rationale behind each step, this protocol establishes a self-validating system to ensure the reliability and predictive power of the in silico results.

Introduction: The Role of In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[3] In silico drug design, or computer-aided drug design (CADD), has become an indispensable tool to mitigate these challenges by accelerating discovery and reducing costs.[4][5][6] Among CADD techniques, molecular docking is a powerful method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target, typically a protein.[7][8][9] This predictive capability allows for the rapid screening of vast chemical libraries and the optimization of lead compounds, focusing laboratory resources on the most promising candidates.[8]

The ligand of interest, this compound, is a chemical building block with the molecular formula C₇H₅ClN₂O₃.[1][10] Its primary significance lies in its role as a crucial precursor for the synthesis of modern anticoagulants that function as direct inhibitors of Factor Xa (FXa).[1][2] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade; its inhibition is a validated therapeutic strategy for preventing and treating thromboembolic disorders.

This application note details a complete workflow for docking this compound with Human FXa. It emphasizes the critical importance of protocol validation to build confidence in the computational predictions before committing to costly and time-consuming experimental follow-up.

Part 1: Scientific Rationale and Target Selection

The drug discovery process begins with the identification and validation of a biological target that is intrinsically linked to a disease state.[3][11] The selection of a target dictates the entire subsequent research strategy.

Causality for Target Selection: The choice of Human Factor Xa as the target protein is not arbitrary. It is a direct, logical deduction based on the established utility of this compound as a synthetic intermediate for known FXa inhibitors.[1][2] This established chemical linkage provides a strong hypothesis that the core scaffold of this ligand is optimized for interaction with the FXa active site. Docking studies can therefore provide atomic-level insights into the specific binding modes that this scaffold can adopt, guiding the design of novel, potentially more potent derivatives.

Below is a conceptual workflow illustrating the position of molecular docking within the broader drug discovery pipeline.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase TargetID Target Identification (e.g., FXa in thrombosis) TargetVal Target Validation TargetID->TargetVal Docking In Silico Screening & Lead Discovery (Molecular Docking) TargetVal->Docking LeadOpt Lead Optimization Docking->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: The drug discovery and development pipeline.

Part 2: Materials and Computational Tools

Successful molecular docking relies on a suite of specialized software and access to public databases. The tools listed below are widely used, well-documented, and mostly available free of charge for academic research.

Tool/ResourcePurposeSource/Link
RCSB Protein Data Bank (PDB) Database for 3D structural data of biological macromolecules.--INVALID-LINK--
PubChem Database of chemical molecules and their activities.--INVALID-LINK--
AutoDock Tools (MGLTools) Software for preparing protein and ligand files for docking.--INVALID-LINK--
AutoDock Vina A widely used, open-source program for molecular docking.--INVALID-LINK--
Open Babel A chemical toolbox for interconverting chemical file formats.--INVALID-LINK--
PyMOL or BIOVIA Discovery Studio Molecular visualization systems for analysis.--INVALID-LINK-- or --INVALID-LINK--

Part 3: Protocol - System Preparation

The quality of docking results is critically dependent on the careful preparation of both the ligand and the protein receptor. The principle of "garbage in, garbage out" is particularly true in computational chemistry.

G cluster_L Ligand Preparation cluster_P Protein Preparation L1 1. Obtain SMILES or 2D Structure L2 2. Convert to 3D Structure (e.g., Open Babel) L1->L2 L3 3. Energy Minimization (e.g., MMFF94 force field) L2->L3 L4 4. Save in PDBQT format (Define rotatable bonds, assign charges) L3->L4 P1 1. Download PDB Structure (e.g., PDB ID: 5X2N for FXa) P2 2. Clean Structure (Remove water, co-solvents, non-essential chains) P1->P2 P3 3. Add Polar Hydrogens & Assign Charges (e.g., Gasteiger) P2->P3 P4 4. Save in PDBQT format (Receptor is rigid) P3->P4

Caption: Workflow for ligand and protein preparation.

Step-by-Step Protocol: Ligand Preparation

  • Obtain Ligand Structure: The SMILES string for this compound is OC(=O)C(=O)NC1=NC=C(Cl)C=C1.[12]

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure (.mol2 or .pdb format). This step also adds explicit hydrogens.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer.

  • Prepare for Docking: Using AutoDock Tools, load the energy-minimized ligand. The software will automatically detect rotatable bonds and assign Gasteiger partial charges. Save the final structure in the .pdbqt format, which contains atomic coordinates, charge information, and a definition of the molecule's flexible torsions.

Step-by-Step Protocol: Protein Preparation

  • Select and Download PDB Structure: For this study, we will use the PDB entry 5X2N , which contains the crystal structure of Human Factor Xa in complex with Edoxaban. This is an ideal choice as Edoxaban is a derivative of our ligand of interest, and its binding mode provides a perfect reference for validation.

  • Clean the PDB File: Open the 5X2N.pdb file in a molecular viewer or use AutoDock Tools.

    • Remove all water molecules (HOH).

    • Delete the co-crystallized ligand (Edoxaban, listed as residue '41O' in this PDB file). Crucially, save this extracted ligand in a separate file for the validation step.

    • Remove any other non-protein molecules like ions or co-solvents unless they are known to be critical for structural integrity or binding.

  • Prepare the Receptor: Using AutoDock Tools:

    • Add polar hydrogens, as they are essential for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to all atoms.

    • Merge non-polar hydrogens to simplify the system.

    • Save the cleaned, prepared protein as a .pdbqt file. In this format, the protein is treated as a rigid entity.

Part 4: Protocol - Docking Validation (A Self-Validating System)

Before docking our target ligand, we must first validate our docking protocol. This step is essential for trustworthiness and ensures that our chosen software, parameters, and binding site definition can accurately reproduce experimentally determined results.[13] The most common and robust method for this is "re-docking".[14]

The Principle of Re-Docking: The goal is to dock the co-crystallized ligand (Edoxaban, which we extracted in the previous step) back into the binding site of its own protein (FXa). A successful docking protocol should be able to predict a binding pose for Edoxaban that is very close to its original, experimentally determined position in the crystal structure.

G PDB Original PDB Complex (e.g., 5X2N: FXa + Edoxaban) Extract Extract Native Ligand (Edoxaban) PDB->Extract PrepareP Prepare Protein (Remove ligand & water) PDB->PrepareP ReDock Re-Dock Native Ligand into Prepared Protein Extract->ReDock Compare Compare Poses (Calculate RMSD) Extract->Compare Native Pose PrepareP->ReDock ReDock->Compare Validate Validation Check Compare->Validate Success Protocol is Validated Validate->Success RMSD < 2.0 Å Failure Protocol Invalid (Adjust grid, parameters, etc.) Validate->Failure RMSD ≥ 2.0 Å

References

Application Note: A Guide to Investigating 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid as a Potential Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating a Novel Scaffold

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), with Factor Xa (FXa) emerging as a prime therapeutic target.[1][2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, representing the confluence of the intrinsic and extrinsic pathways.[1][2] Its inhibition offers a targeted approach to preventing and treating thromboembolic disorders.

This application note focuses on 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid , a compound of significant interest due to its structural relation to known Factor Xa inhibitors. Notably, its ethyl ester derivative is a key intermediate in the synthesis of Edoxaban, a clinically approved direct Factor Xa inhibitor.[3] This lineage provides a strong scientific rationale for investigating the parent compound as a potential inhibitor in its own right. The presence of the chloropyridine and oxoacetic acid moieties suggests potential interactions with the active site of Factor Xa.[1][4]

This guide provides a comprehensive framework for the in vitro characterization of this compound as a Factor Xa inhibitor. We will detail protocols for initial screening, potency determination (IC50), and kinetic studies to elucidate the mechanism of inhibition.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms [(5-chloropyridin-2-yl)carbamoyl]formic acidLookChem[5]
CAS Number 552850-73-4LookChem[5]
Molecular Formula C₇H₅ClN₂O₃LookChem[5]
Molecular Weight 200.58 g/mol PubChem

Experimental Workflow for Inhibitor Characterization

The investigation of a potential enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures a thorough characterization of the compound's inhibitory properties.

G A Initial Screening (Single Concentration) B IC50 Determination (Dose-Response Curve) A->B Active Compound C Kinetic Studies (Mechanism of Inhibition) B->C Potent Inhibitor D Data Analysis & Interpretation C->D

Figure 1: A generalized workflow for the characterization of an enzyme inhibitor.

Protocol 1: Initial Screening using a Chromogenic Factor Xa Assay

This protocol is designed for the initial assessment of the inhibitory activity of this compound against Factor Xa at a single, high concentration. The principle of this assay is the cleavage of a chromogenic substrate by Factor Xa, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm.[4][6][7] The presence of an inhibitor reduces the rate of color development, and the degree of inhibition is inversely proportional to the inhibitor's concentration.[8]

Materials and Reagents
  • Human Factor Xa: Purified, active enzyme.

  • Chromogenic Substrate: Specific for Factor Xa (e.g., S-2222).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known Factor Xa inhibitor (e.g., Rivaroxaban).

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • Reconstitute lyophilized Factor Xa and chromogenic substrate according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare working solutions of the test compound and positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, set up the following wells:

      • Blank: Assay buffer only.

      • Negative Control (No Inhibitor): Factor Xa, substrate, and solvent control (e.g., 1% DMSO in assay buffer).

      • Test Compound: Factor Xa, substrate, and the test compound at the desired final concentration (e.g., 10 µM).

      • Positive Control: Factor Xa, substrate, and the positive control inhibitor at a concentration known to cause significant inhibition.

  • Pre-incubation:

    • Add 40 µL of diluted Factor Xa to all wells except the blank.[9]

    • Add 10 µL of the test compound, positive control, or solvent control to the respective wells.[9]

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the Reaction:

    • Add 50 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.[9]

  • Measure Absorbance:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then stop the reaction (e.g., with acetic acid) before reading the absorbance.

Data Analysis

Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Rate of Test Compound Well - Rate of Blank Well) / (Rate of Negative Control Well - Rate of Blank Well)] * 100

A significant percentage of inhibition (e.g., >50%) at the screening concentration indicates that the compound is a potential inhibitor and warrants further investigation.

Protocol 2: IC50 Determination using a Fluorometric Factor Xa Assay

Once initial activity is confirmed, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency. This protocol utilizes a fluorometric assay, which is often more sensitive than chromogenic assays. The principle is similar: Factor Xa cleaves a fluorogenic substrate, releasing a fluorescent product (e.g., AMC), which can be measured with a fluorescence plate reader (Ex/Em = ~350/450 nm).[1][10]

Materials and Reagents
  • Human Factor Xa

  • Fluorogenic Substrate: Specific for Factor Xa.

  • Assay Buffer

  • Test Compound: this compound.

  • 96-well Microplate: Black, flat-bottom.

  • Fluorescence Microplate Reader

Step-by-Step Protocol
  • Prepare a Dilution Series of the Test Compound:

    • Prepare a serial dilution of the test compound in assay buffer, typically covering a wide concentration range (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • Set up the assay in a black 96-well microplate as described in Protocol 1, but instead of a single concentration, add the different concentrations of the test compound to the respective wells.

  • Pre-incubation, Reaction Initiation, and Measurement:

    • Follow the same pre-incubation, reaction initiation, and measurement steps as in Protocol 1, but use a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

Data Analysis
  • Calculate Percentage Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound as described previously.

  • Generate a Dose-Response Curve:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 Value:

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Protocol 3: Elucidating the Mechanism of Inhibition through Kinetic Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development. Enzyme kinetic studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.[11][12] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E + S <=> ES -> E + P E + S <=> ES -> E + P E + I <=> EI E + I <=> EI ES + I <=> ESI ES + I <=> ESI

Figure 2: Simplified representations of competitive and non-competitive inhibition mechanisms.

Experimental Design
  • Varying Substrate Concentration:

    • For a fixed concentration of the inhibitor, measure the initial reaction velocity at a range of substrate concentrations (typically from 0.1 to 10 times the Michaelis constant, Km, of the substrate).

  • Varying Inhibitor Concentration:

    • Repeat the experiment with several different fixed concentrations of the inhibitor.

    • Also, perform a control experiment with no inhibitor.

Data Analysis and Interpretation
  • Michaelis-Menten Plots:

    • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]).

    • Analyze the changes in the apparent Vmax (maximum velocity) and Km.

  • Lineweaver-Burk Plots:

    • For a more quantitative analysis, create double-reciprocal plots (1/v vs. 1/[S]).

    • The pattern of intersection of the lines for different inhibitor concentrations reveals the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the second or third quadrant.

Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential Factor Xa inhibitor. Based on its structural relationship to a known FXa inhibitor, this compound represents a promising starting point for further investigation. Successful demonstration of inhibitory activity would pave the way for more advanced studies, including structure-activity relationship (SAR) analysis of related analogs to optimize potency and selectivity, as well as in vivo studies to assess antithrombotic efficacy and safety.[1][13][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS: 552850-73-4). This molecule is a crucial building block in pharmaceutical research, notably as a precursor for various active pharmaceutical ingredients (APIs).[1][2] Achieving a high yield of this oxamic acid derivative is critical for process efficiency and cost-effectiveness. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic challenges.

The primary synthetic route involves the N-acylation of 2-amino-5-chloropyridine with a reactive derivative of oxalic acid. While conceptually straightforward, the reaction is sensitive to several factors that can suppress yields and complicate purification.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a direct Q&A format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Consistently low yields typically point to one of four key areas: (1) low nucleophilicity of the starting amine, (2) suboptimal activation of the acylating agent, (3) degradation of reagents or product due to moisture, or (4) inadequate reaction conditions (temperature, solvent, base).

  • Amine Reactivity: The exocyclic amino group of 2-amino-5-chloropyridine is weakly nucleophilic. This is due to the electron-withdrawing nature of both the pyridine ring and the chloro-substituent, which delocalize the nitrogen's lone pair of electrons.[3] Standard acylation conditions may not be sufficient to drive the reaction to completion.[4]

  • Acylating Agent: The choice and handling of the acylating agent are critical. Oxalyl chloride and its monoesters are highly reactive but are also extremely sensitive to moisture, which leads to hydrolysis and reduces the effective concentration of the electrophile.[3]

  • Reaction Conditions: The selection of solvent, base, and temperature must be carefully optimized to favor the desired N-acylation over potential side reactions.

A logical workflow for diagnosing the issue is essential.

G start Low Yield Observed check_amine Verify Purity & Dryness of 2-Amino-5-chloropyridine start->check_amine check_acyl Check Acylating Agent (Freshness, Anhydrous Handling) start->check_acyl check_conditions Review Reaction Conditions (Solvent, Base, Temp) start->check_conditions amine_ok Purity >98%? Stored under Inert Gas? check_amine->amine_ok acyl_ok Fresh Bottle? Handled Anhydrously? check_acyl->acyl_ok cond_ok Anhydrous Solvent? Appropriate Base? check_conditions->cond_ok amine_ok->cond_ok Yes amine_sol Action: Purify/Dry Amine (e.g., recrystallize, dry in vac oven) amine_ok->amine_sol No acyl_ok->amine_ok Yes acyl_sol Action: Use Fresh Acylating Agent Under Strict Inert Atmosphere acyl_ok->acyl_sol No cond_ok->acyl_ok Yes cond_sol Action: Optimize Conditions (See Protocol 1) cond_ok->cond_sol No final_check Re-run Reaction with Optimized Parameters amine_sol->final_check acyl_sol->final_check cond_sol->final_check

Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant amounts of unreacted 2-amino-5-chloropyridine. How can I improve conversion?

A2: Poor conversion with remaining starting material strongly suggests either insufficient reactivity or deactivation of the amine.

  • Increase Reaction Temperature: For reactions involving the less reactive ethyl oxalyl chloride, increasing the temperature to around 50-60°C can significantly improve the reaction rate and drive the equilibrium towards the product.[1][5]

  • Use a More Reactive Acylating Agent: If temperature adjustments are insufficient, switching from an oxalyl monoester to ethyl oxalyl chloride or oxalyl chloride can provide the necessary electrophilicity. However, this requires more stringent control of reaction conditions, particularly temperature (0°C to room temp) and the exclusion of moisture.

  • Ensure Effective Base Scavenging: The reaction generates one equivalent of acid (HCl or an alcohol). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be used in slight excess (1.1-1.5 equivalents) to neutralize this acid as it forms.

Q3: My final product is impure and difficult to purify. What are the common side products and how can I minimize them?

A3: The primary impurity is often the diacylated product, where the pyridine ring nitrogen is also acylated. Hydrolysis of the acylating agent is another common issue.

  • Diacylation: This occurs under harsh conditions or with a large excess of a highly reactive acylating agent. To minimize it, add the acylating agent (e.g., ethyl oxalyl chloride) dropwise to the solution of the amine at a controlled temperature (e.g., 0°C). This maintains a low instantaneous concentration of the electrophile.

  • Hydrolysis Products: The presence of water will hydrolyze ethyl oxalyl chloride to oxalic acid and ethanol. This not only consumes the reagent but introduces acidic impurities that complicate work-up. Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[3]

  • Purification Strategy: The desired product is an acid. An effective purification method involves an aqueous work-up. After the reaction, quench with water and adjust the pH with a mild base (e.g., sodium bicarbonate solution) to deprotonate the product, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Subsequently, carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3, which will precipitate the pure product.[7] The solid can then be collected by filtration, washed with cold water, and dried.

Frequently Asked Questions (FAQs)

  • What is the best acylating agent to use? This depends on your experimental constraints. Ethyl oxalyl chloride offers a good balance of reactivity and handling. It is often used in a two-step synthesis where the intermediate ethyl ester is first isolated and then hydrolyzed to the final acid product.[1] This method can lead to higher purity and yields of 85-93%.[1]

Acylating AgentRelative ReactivityKey Considerations
Oxalyl Chloride Very HighHighly moisture-sensitive; risk of diacylation; requires low temperatures.
Ethyl Oxalyl Chloride HighGood reactivity; can be used for one-pot or two-step synthesis.[1]
Diethyl Oxalate ModerateLess reactive; often requires higher temperatures or catalysts.
  • How do I choose the right solvent and temperature? Aprotic solvents are preferred to avoid reaction with the acylating agent. Acetonitrile and Dichloromethane (DCM) are excellent choices.[5][6] The optimal temperature depends on the acylating agent. For highly reactive agents like oxalyl chloride, start at 0°C. For less reactive agents like ethyl oxalyl chloride, temperatures of 50-60°C may be necessary to achieve a reasonable reaction rate.[1][5]

  • What is the role of a base in this reaction? A base is crucial for neutralizing the acidic byproduct (e.g., HCl) generated during the acylation.[6] Without a base, the starting amine becomes protonated and loses its nucleophilicity, effectively stopping the reaction. A non-nucleophilic base like triethylamine (TEA) is ideal.

Experimental Protocols

Protocol 1: Optimized Two-Step Synthesis via Ethyl Ester Intermediate

This protocol is based on a reported high-yield procedure.[1]

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis a Dissolve 2-amino-5-chloropyridine (1 eq) and TEA (1.1 eq) in anhydrous MeCN b Cool to 0°C a->b c Add Ethyl Oxalyl Chloride (1.05 eq) dropwise over 30 min b->c d Warm to 60°C and stir for 7h under N2 atmosphere c->d e Cool, filter precipitate (ethyl ester) d->e f Suspend ester in THF/H2O e->f Intermediate Ester g Add LiOH (1.5 eq) f->g h Stir at RT until complete (TLC/LCMS) g->h i Acidify with 1M HCl to pH 2-3 h->i j Filter and dry the final product i->j

Caption: Workflow for the two-step synthesis protocol.

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

  • To a dry, three-necked flask under a nitrogen atmosphere, add 2-amino-5-chloropyridine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of amine).

  • Add triethylamine (1.1 eq) and stir until all solids dissolve.

  • Cool the mixture to 0°C in an ice bath.

  • Add ethyl oxalyl chloride (1.05 eq) dropwise via a syringe, keeping the internal temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 60°C and maintain for 7 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, cool the reaction to room temperature. The intermediate ester often precipitates. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. Expected yield is 85-93%.[1]

Step 2: Hydrolysis to this compound

  • Suspend the crude ethyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir vigorously at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl with stirring to adjust the pH to 2-3. A white precipitate of the final product will form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum at 40-50°C to a constant weight.

References

Technical Support Center: Synthesis of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we will address common challenges and frequently asked questions regarding byproduct formation during the synthesis process. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to optimize your reaction outcomes and ensure the highest purity of your final product.

Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound, a key building block in the manufacturing of active pharmaceutical ingredients such as Apixaban and Edoxaban, is a well-established process. The most common synthetic route involves a two-step procedure: the acylation of 2-amino-5-chloropyridine with a dialkyl oxalate (e.g., diethyl oxalate) or an oxalyl chloride derivative to form an intermediate ester, followed by hydrolysis to yield the desired carboxylic acid.

While the synthesis is generally robust, the formation of byproducts can present significant challenges in achieving high purity and yield. This guide will delve into the origins of these impurities and provide actionable solutions to mitigate their formation.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section is structured in a question-and-answer format to directly address the issues you may be encountering in your experiments.

Question 1: I'm observing a significant amount of a high-molecular-weight, poorly soluble byproduct in my reaction mixture. What is it and how can I prevent its formation?

This is a very common issue, and the byproduct you are likely observing is N,N'-bis(5-chloropyridin-2-yl)oxalamide .

Mechanism of Formation:

This byproduct arises from the reaction of two molecules of 2-amino-5-chloropyridine with one molecule of the oxalating agent (e.g., diethyl oxalate). This is a classic reaction for primary amines with dialkyl oxalates, often utilized in the Hofmann method for amine separation.[1][2] The formation of the oxalamide is favored when there is a localized excess of the amine relative to the oxalating agent, or when the reaction is allowed to proceed for an extended period at elevated temperatures.

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation 2-amino-5-chloropyridine 2-amino-5-chloropyridine ester_intermediate Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate 2-amino-5-chloropyridine->ester_intermediate 1. Acylation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ester_intermediate product This compound ester_intermediate->product 2. Hydrolysis 2-amino-5-chloropyridine_2 2-amino-5-chloropyridine (2 eq.) oxalamide N,N'-bis(5-chloropyridin-2-yl)oxalamide 2-amino-5-chloropyridine_2->oxalamide Di-acylation diethyl_oxalate_2 Diethyl Oxalate (1 eq.) diethyl_oxalate_2->oxalamide

Fig 1. Reaction pathways for desired product and oxalamide byproduct.

Troubleshooting and Prevention:

  • Stoichiometry Control: The most critical factor is the stoichiometry of the reactants. Employing a slight excess of the dialkyl oxalate (e.g., 1.1 to 1.2 equivalents) can help to ensure that the 2-amino-5-chloropyridine is fully consumed in the formation of the mono-acylated ester intermediate.

  • Controlled Addition: Instead of adding the reactants all at once, a slow, controlled addition of the 2-amino-5-chloropyridine to the solution of the dialkyl oxalate can maintain a low concentration of the amine, thus disfavoring the di-acylation reaction.

  • Temperature Management: Running the acylation step at a lower temperature can help to control the reaction rate and reduce the likelihood of the second acylation occurring.

  • Solvent Choice: The choice of solvent can influence the solubility of the intermediate and byproducts. A solvent in which the desired ester intermediate is soluble but the oxalamide byproduct is not can facilitate its removal by filtration before the hydrolysis step.

Purification:

If the N,N'-bis(5-chloropyridin-2-yl)oxalamide has already formed, its removal can be challenging due to its poor solubility.

  • Filtration: In many cases, the oxalamide will precipitate out of the reaction mixture. It can be removed by filtration.

  • Recrystallization: If the oxalamide remains in the crude product, a carefully chosen recrystallization solvent system may be used to separate it from the desired product.

Question 2: My final product shows a persistent impurity with a similar polarity to the desired acid, and my starting material was of high purity. What could this be?

This impurity is likely the ethyl (or methyl) 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , the ester intermediate from the first step of the synthesis.[3]

Cause:

This impurity is a direct result of incomplete hydrolysis of the ester intermediate.

Troubleshooting and Prevention:

  • Hydrolysis Conditions: Ensure that the hydrolysis conditions are sufficient to drive the reaction to completion. This includes:

    • Base/Acid Concentration: Use an adequate concentration of the hydrolyzing agent (e.g., NaOH, KOH, or an acid).

    • Reaction Time: Allow for a sufficient reaction time for the hydrolysis to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

    • Temperature: Increasing the temperature of the hydrolysis reaction can increase the rate of reaction.

  • pH Adjustment: During the workup, ensure the pH is adjusted correctly to precipitate the carboxylic acid product while the unreacted ester may remain in solution.

Purification:

  • Extraction: A liquid-liquid extraction can be effective. At a basic pH, the desired carboxylic acid will be in the aqueous layer as its salt, while the neutral ester intermediate will preferentially partition into an organic solvent.

  • Chromatography: If the ester impurity persists, column chromatography can be used for its removal.

Question 3: I have an unexpected peak in my HPLC analysis that I suspect is an isomer of my target compound. Where could this have come from?

This is likely a byproduct resulting from an impurity in your starting material, 2-amino-5-chloropyridine. The most common isomeric impurity is 2-amino-3,5-dichloropyridine . This will then react in the same manner as the primary starting material to produce 2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetic acid .

Cause:

The chlorination of 2-aminopyridine can sometimes lead to the formation of the di-chlorinated species as a byproduct. If this impurity is present in the starting material, it will be carried through the synthesis.

Troubleshooting and Prevention:

  • Starting Material Purity: The most effective way to prevent this byproduct is to use high-purity 2-amino-5-chloropyridine. It is advisable to test the purity of the starting material by HPLC or Gas Chromatography (GC) before use.

  • Purification of Starting Material: If the starting material is found to be impure, it can be purified by recrystallization or column chromatography.

Purification:

Separating the desired product from its dichlorinated analog can be difficult due to their similar chemical properties.

  • Fractional Recrystallization: This may be effective if there is a significant difference in the solubility of the two compounds in a particular solvent system.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q: Can the this compound product undergo decarboxylation?

A: While decarboxylation of α-keto acids can occur, it typically requires harsh conditions such as very high temperatures or the presence of specific catalysts.[4] Under the standard conditions used for the synthesis and hydrolysis, significant decarboxylation is not a commonly reported issue. However, if the product is subjected to high temperatures for a prolonged period, this could become a potential degradation pathway.

Q: What are the best analytical techniques to monitor the reaction and identify byproducts?

A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most powerful and commonly used technique for monitoring the progress of the reaction and for impurity profiling.[3][5] A reversed-phase C18 column with a gradient elution using a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown peaks by providing molecular weight information. Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product in real-time.

Q: How does the choice of the oxalating agent (e.g., diethyl oxalate vs. oxalyl chloride) affect byproduct formation?

A: Oxalyl chloride is more reactive than diethyl oxalate and will typically react faster and at lower temperatures. This can be advantageous in some cases, but the higher reactivity can also lead to more side reactions if not properly controlled. Diethyl oxalate is less reactive and generally requires heating, which can sometimes favor the formation of the N,N'-bis(5-chloropyridin-2-yl)oxalamide byproduct if the reaction is not carefully controlled. The choice of reagent will depend on the specific process parameters and optimization goals.

Summary of Common Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
2-amino-5-chloropyridineC₅H₅ClN₂128.56Incomplete reaction
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetateC₉H₉ClN₂O₃228.63Incomplete hydrolysis
N,N'-bis(5-chloropyridin-2-yl)oxalamideC₁₂H₈Cl₂N₄O₂311.12Incorrect stoichiometry, high temperature
2-((3,5-dichloropyridin-2-yl)amino)-2-oxoacetic acidC₇H₄Cl₂N₂O₃235.03Impure starting material

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.1 eq.) in a suitable solvent such as toluene or acetonitrile.

  • Slowly add a solution of 2-amino-5-chloropyridine (1.0 eq.) in the same solvent to the flask at room temperature over a period of 30-60 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the 2-amino-5-chloropyridine is consumed, cool the reaction mixture.

  • If a precipitate (likely the oxalamide byproduct) forms, it can be removed by filtration.

  • The solvent is then removed under reduced pressure to yield the crude ester intermediate.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ester intermediate in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Add an aqueous solution of a base (e.g., 1 M NaOH, 2-3 eq.) to the ester solution.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC or HPLC until the ester is no longer detected.

  • Cool the reaction mixture to room temperature and acidify with an acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Visualizing Troubleshooting Logic

G start Reaction Analysis hplc_analysis HPLC/TLC Analysis Shows Impurity start->hplc_analysis byproduct_id Identify Byproduct hplc_analysis->byproduct_id oxalamide High MW Impurity (Oxalamide) byproduct_id->oxalamide High MW ester Impurity near Product (Ester Intermediate) byproduct_id->ester Similar Polarity isomer Isomeric Impurity (Dichloro-product) byproduct_id->isomer Isomeric MW oxalamide_solution Adjust Stoichiometry Slow Amine Addition Lower Temperature oxalamide->oxalamide_solution ester_solution Increase Hydrolysis Time/Temp Ensure Sufficient Base ester->ester_solution isomer_solution Check Starting Material Purity Purify 2-amino-5-chloropyridine isomer->isomer_solution

Fig 2. Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Purification of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require robust, reliable methods for its purification. As a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant Edoxaban, achieving high purity of this compound is paramount.[1][2]

This document provides a structured, in-depth guide to navigate the common challenges encountered during the purification of this molecule from a typical reaction mixture. We will delve into the causality behind experimental choices, offering not just protocols but a foundational understanding to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the expected impurities?

A1: A prevalent method for synthesizing the target compound is a two-step process.[3] First, 5-chloro-2-aminopyridine is reacted with ethyl oxalyl chloride in the presence of a base like triethylamine to form the intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.[3] This ethyl ester is then hydrolyzed, typically using an aqueous base such as sodium hydroxide, followed by acidic workup to yield the desired carboxylic acid.[3]

Based on this synthesis, the primary impurities in your crude reaction mixture are likely to be:

  • Unreacted 5-chloro-2-aminopyridine: The starting material may be present if the initial acylation reaction did not go to completion.

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate: This is the intermediate ester. Its presence indicates incomplete hydrolysis.

  • Triethylamine hydrochloride: This salt is a byproduct of the acylation step and is typically removed during aqueous workup.

  • Side-reaction products: Although generally a clean reaction, minor impurities from side reactions can occur, which may require more advanced purification techniques to remove.

Q2: My crude product is a brownish, sticky solid. Is this normal?

A2: It is not uncommon for the crude product to have some color and be somewhat amorphous. The coloration can be due to minor, highly colored impurities formed during the reaction or from the starting materials. The sticky nature often points to the presence of residual solvent or unreacted starting materials which can depress the melting point and interfere with crystallization. A successful purification should yield an off-white to light yellow crystalline solid.[4]

Q3: What are the recommended storage conditions for the purified compound?

A3: The purified this compound should be stored at 2-8°C in a tightly sealed container to ensure long-term stability.[3] Some sources also recommend storage under an inert atmosphere at room temperature.[5]

Purification Workflows and Troubleshooting

The choice of purification strategy depends on the scale of your reaction and the desired final purity. Below are detailed protocols for the most effective methods: acid-base extraction, recrystallization, and column chromatography.

Workflow 1: Acid-Base Extraction for Initial Cleanup

This technique is highly effective for separating your acidic product from neutral or basic impurities, such as unreacted 5-chloro-2-aminopyridine. The principle lies in the ability to selectively move the acidic product into an aqueous basic solution, leaving non-acidic impurities in the organic phase.

start Crude Reaction Mixture in an Organic Solvent (e.g., Ethyl Acetate) extract Extract with aqueous NaHCO3 or Na2CO3 solution start->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains neutral and basic impurities (e.g., unreacted 5-chloro-2-aminopyridine) separate->organic_layer Discard or re-extract aqueous_layer Aqueous Layer: Contains sodium salt of the product separate->aqueous_layer acidify Acidify aqueous layer with HCl (to pH ~2) aqueous_layer->acidify precipitate Product precipitates out of solution acidify->precipitate filter Filter and wash with cold water precipitate->filter dry Dry the solid product filter->dry end Partially Purified Product dry->end

Caption: Workflow for Acid-Base Extraction.

Troubleshooting Acid-Base Extraction:

Issue Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously. If an emulsion forms, letting it stand or adding a small amount of brine can help break it.
Product does not precipitate upon acidification Insufficient acidification; product is too soluble in water.Ensure the pH is sufficiently low (~2) by testing with pH paper. If the product has some water solubility, you may need to extract it back into an organic solvent like ethyl acetate after acidification.
Low recovery of product Incomplete extraction into the aqueous base; premature precipitation.Perform multiple extractions with the aqueous base to ensure complete transfer of the acidic product. Ensure the pH of the aqueous layer remains basic throughout the extraction.
Workflow 2: Recrystallization for High Purity

Recrystallization is an excellent method for obtaining high-purity crystalline material, especially after an initial cleanup by extraction. The key is to select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Recommended Solvent System: Ethanol/Water (3:1 v/v)[3]

Step-by-Step Protocol:

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water (3:1) solvent mixture—just enough to dissolve the solid completely at the boiling point. Using a magnetic stir bar or boiling chips will ensure smooth boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration funnel and flask to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

start Crude or Partially Purified Solid dissolve Dissolve in minimum amount of hot Ethanol/Water (3:1) start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter to remove insolubles cool Slowly cool to room temperature, then ice bath dissolve->cool no insolubles hot_filter->cool crystallize Crystals form cool->crystallize vacuum_filter Collect crystals by vacuum filtration crystallize->vacuum_filter wash Wash with ice-cold Ethanol/Water vacuum_filter->wash dry Dry under vacuum wash->dry end High-Purity Crystalline Product (>98%) dry->end

Caption: Workflow for Recrystallization.

Troubleshooting Recrystallization:

Issue Possible Cause Solution
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add a small amount more of the hot solvent to ensure the product is fully dissolved. If the issue persists, consider a different solvent system with a lower boiling point.
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.
Poor recovery of the product Too much solvent was used; the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Persistent impurities in the final product Impurities have similar solubility profiles to the product.A second recrystallization may be necessary. Alternatively, consider using column chromatography.
Workflow 3: Column Chromatography for Highest Purity

For achieving the highest possible purity, especially for removing impurities with similar polarities, silica gel column chromatography is the method of choice.

Recommended Conditions:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes[3]

Step-by-Step Protocol:

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation. A good starting point is to find a solvent mixture that gives your product an Rf value of ~0.3.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar solvent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica gel containing your sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Isolation: Analyze the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.

Troubleshooting Column Chromatography:

Issue Possible Cause Solution
Poor separation of spots The chosen eluent is either too polar or not polar enough.Adjust the polarity of the eluent based on TLC analysis. A less polar eluent will result in lower Rf values and may improve separation of polar compounds. A more polar eluent will increase Rf values.
Streaking or tailing of the product spot on TLC/column The compound is acidic and is interacting strongly with the slightly acidic silica gel.Add a small amount (0.5-1%) of a volatile acid, like acetic acid, to the mobile phase. This will keep the carboxylic acid protonated and lead to sharper bands.
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles. A well-packed column is crucial for good separation.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃PubChem
Molecular Weight 200.58 g/mol PubChem
Appearance Off-white to light yellow crystalline solidChemicalBook[4]
Storage 2-8°C or Room Temperature under inert atmosphereBenchChem[3], LookChem[5]

References

troubleshooting recrystallization of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the recrystallization of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals such as Mirtazapine and Edoxaban, achieving high purity is paramount.[1] This document offers practical, field-tested advice to overcome common challenges encountered during its purification.

Physicochemical Properties at a Glance

A foundational understanding of the compound's properties is the first step in successful troubleshooting.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 200.58 g/mol --INVALID-LINK--[2], --INVALID-LINK--[3]
Appearance White to off-white solidInferred from general knowledge of pure organic acids
Storage 2-8°C--INVALID-LINK--[4]
Purity (typical) ≥97%--INVALID-LINK--[2]

Troubleshooting Recrystallization: A Symptom-Based Approach

Recrystallization is as much an art as a science. Below are common issues encountered with this compound and their corresponding solutions, grounded in chemical principles.

Issue 1: The Compound Fails to Dissolve in the Chosen Solvent.

Q: I'm adding a significant amount of hot solvent, but my this compound isn't dissolving. What's happening?

A: This is a classic case of poor solvent selection. For a successful recrystallization, the solvent should dissolve the compound when hot but not when cold. The title compound, being a carboxylic acid with a polar pyridine ring, has specific solubility characteristics.

  • The underlying principle: The carboxylic acid and pyridine nitrogen impart polarity, while the chlorophenyl group adds some nonpolar character. The ethyl ester precursor of this compound is noted to have enhanced solubility in organic solvents, while the free acid form has increased water solubility, especially at physiological pH. This suggests that a solvent system with some polarity will be necessary.

  • Troubleshooting Steps:

    • Switch to a more polar solvent: If you are using a nonpolar solvent like hexanes or toluene, you will likely have limited success. Consider alcohols (methanol, ethanol), ketones (acetone), or nitriles (acetonitrile). A documented recrystallization method for this compound uses an ethanol/water mixture.[1]

    • Employ a mixed solvent system: A powerful technique when a single solvent is not ideal is to use a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool. For this compound, an ethanol/water or acetone/water system could be effective.

    • Consider pH adjustment: Given the acidic nature of the carboxylic acid and the basic pyridine nitrogen, the compound's solubility is pH-dependent. While not a standard recrystallization, in some purification strategies, you can dissolve the acid in a dilute aqueous base (like sodium bicarbonate), filter out any insoluble impurities, and then re-precipitate the pure acid by adding a dilute acid (like HCl). This is more of a precipitation than a recrystallization but can be a highly effective purification method.

Issue 2: No Crystals Form Upon Cooling.

Q: My compound dissolved perfectly in the hot solvent, but after cooling, even in an ice bath, no crystals have appeared. What should I do?

A: This frustrating situation typically arises from one of two scenarios: either too much solvent was used, or the solution is supersaturated.

  • The underlying principle: Crystal formation requires nucleation, the initial aggregation of molecules, followed by growth. In a supersaturated solution, this process is thermodynamically favorable but may be kinetically slow.

  • Troubleshooting Workflow:

    G start No Crystals Formed check_volume Is the solution volume excessive? start->check_volume reduce_volume Boil off some solvent and re-cool check_volume->reduce_volume Yes induce_nucleation Induce Nucleation check_volume->induce_nucleation No reduce_volume->induce_nucleation scratch Scratch inner surface of the flask with a glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed cool_further Cool to a lower temperature (e.g., freezer) induce_nucleation->cool_further success Crystals Formed scratch->success seed->success cool_further->success

    Workflow for inducing crystallization.

Issue 3: An Oil Forms Instead of Crystals.

Q: Upon cooling, my compound "oiled out" and formed a gooey liquid at the bottom of the flask. How can I get solid crystals?

A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present. The compound is coming out of solution at a temperature above its melting point.

  • The underlying principle: The presence of impurities can depress the melting point of the solute, making it more likely to separate as a liquid. Additionally, rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Troubleshooting Steps:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to increase the saturation temperature, then allow it to cool very slowly.

    • Slow down the cooling process: Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming well-ordered crystals.

    • Change the solvent system: The current solvent may be too high-boiling relative to the compound's melting point. Try a lower-boiling solvent in which the compound has similar solubility characteristics.

    • Purity is key: If oiling out persists, it may be due to a high level of impurities. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove baseline impurities, before attempting recrystallization.

Issue 4: The Recovered Crystals Are of Low Purity.

Q: I successfully obtained crystals, but my analytical data (e.g., HPLC, NMR) shows they are still impure. What went wrong?

A: The goal of recrystallization is purification, so this indicates that impurities were incorporated into the crystal lattice or are adhering to the crystal surfaces.

  • The underlying principle: Rapid crystal growth can trap impurities within the lattice. Inadequate washing of the filtered crystals will leave behind impure mother liquor on the surface.

  • Troubleshooting Protocol:

    G start Low Purity Crystals check_cooling Was cooling too rapid? start->check_cooling slow_cooling Repeat recrystallization with slower cooling check_cooling->slow_cooling Yes check_washing Was the crystal washing adequate? check_cooling->check_washing No success High Purity Crystals slow_cooling->success rewash Wash crystals with fresh, ice-cold solvent check_washing->rewash No rerun Consider a second recrystallization check_washing->rerun Yes rewash->success rerun->success

    Protocol for improving crystal purity.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound, based on literature precedents for this and similar compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system of ethanol and water. A good starting ratio is 9:1 (v/v) ethanol to water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the solvent mixture portion-wise while heating gently with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? A1: While not consistently reported across all commercial suppliers, a sharp melting point is a good indicator of purity. It is recommended to establish a baseline melting point for your in-house, high-purity material.

Q2: Are there any known polymorphisms for this compound? A2: There is no readily available information on the polymorphism of this compound in the public domain. If you observe different crystal habits or properties from batch to batch despite high purity, polymorphism could be a factor to investigate using techniques like DSC or XRD.

Q3: My final product is slightly colored. How can I remove the color? A3: A small amount of activated charcoal can be added to the hot solution before the hot filtration step. Use charcoal sparingly, as it can adsorb your product and reduce the yield.

Q4: Can I use a different solvent system? A4: Absolutely. The principles outlined in this guide can be applied to other solvent systems. Good candidates to explore would be acetonitrile/water or acetone/water mixtures. Always perform small-scale trials to determine the optimal solvent and ratio for your specific needs.

References

Technical Support Center: Stability of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant Edoxaban, understanding its stability profile is critical for reproducible and successful experimental outcomes.[1][2]

Introduction: Understanding the Core Instability

This compound is a molecule with inherent structural features that can be susceptible to degradation in solution. The primary points of instability are the amide linkage and the electron-deficient chloropyridine ring. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, while the chloropyridine ring can be prone to nucleophilic substitution and photodegradation. This guide will walk you through the common stability issues and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My solution of this compound is showing a decrease in purity over time. What are the likely causes?

A decrease in the purity of your stock or working solutions is a common issue and is typically due to chemical degradation. The two most probable degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The amide bond in the molecule can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases. This will break the molecule into 5-chloro-2-aminopyridine and oxalic acid.

  • Photodegradation: The chloropyridine ring is a chromophore that can absorb UV light. This can lead to the formation of reactive species and subsequent degradation of the molecule. Studies on similar compounds, such as 2-amino-5-chloropyridine, have shown that photolysis can lead to the cleavage of the carbon-chlorine bond and further degradation of the pyridine ring.[3]

Troubleshooting Workflow for Purity Loss:

References

Technical Support Center: Degradation Pathways of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, a key chemical intermediate in pharmaceutical research and development.[1] For the purposes of this guide, we will refer to the compound by the acronym CPAA . Understanding the stability and degradation pathways of CPAA is critical for developing robust synthetic routes, ensuring the purity of active pharmaceutical ingredients (APIs), and meeting regulatory requirements. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support researchers in their investigation of CPAA degradation.

The structure of CPAA, featuring an amide linkage, a carboxylic acid, and a chlorinated pyridine ring, presents several potential sites for chemical transformation.[1] This guide is designed to help you anticipate and interpret these changes, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CPAA and why is its stability critical?

A1: CPAA is a high-purity organic intermediate used in the synthesis of more complex molecules.[1] Its stability is paramount because any degradation can lead to the formation of impurities. These impurities can affect the yield and purity of the final API, introduce potential toxicological risks, and compromise the overall quality and safety of the pharmaceutical product. Forced degradation studies are essential in early development to understand the molecule's intrinsic stability and identify potential degradation products.[2][3]

Q2: What are the primary conditions that cause CPAA to degrade?

A2: Based on the functional groups in CPAA and data from related pyridine derivatives, the primary stress conditions causing degradation are hydrolysis (especially in alkaline and acidic media), oxidation, and photolysis.[4][5] The amide bond is particularly susceptible to hydrolysis, while the pyridine ring can be targeted by oxidative and photolytic stress.[4][6]

Q3: What are the most likely degradation products of CPAA?

A3: The most probable primary degradation pathway is the hydrolysis of the amide bond to yield 5-chloro-2-aminopyridine and oxalic acid . Other potential transformations include decarboxylation of the oxoacetic acid moiety under thermal stress or hydroxylation of the pyridine ring under oxidative or photolytic conditions.[6][7]

Q4: How should I store CPAA to ensure its long-term stability?

A4: To maintain long-term stability, CPAA should be stored in a well-sealed container, protected from light, and kept at a cool temperature, typically between 2-8°C.[1] This minimizes exposure to atmospheric moisture, light, and thermal stress, which are key drivers of degradation. For its methyl ester derivative, a stability of at least one year under these conditions is suggested.[8]

Troubleshooting Experimental Issues

This section addresses specific problems researchers may encounter during the analysis of CPAA degradation.

Q5: My HPLC results for CPAA stability are inconsistent, showing shifting peak retention times and poor peak shape. What's wrong?

A5: This is a common issue when analyzing acidic compounds like CPAA. The problem often lies with the mobile phase pH.

  • Causality: CPAA has an acidic carboxylic group. If the mobile phase pH is close to the compound's pKa, it will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. These two forms have different interactions with the stationary phase, leading to peak splitting or broadening.

  • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is consistently in its non-ionized form, resulting in a single, sharp peak. A typical starting point would be a mobile phase containing 0.1% formic acid or phosphoric acid to maintain a pH around 2.5-3.0.

  • Self-Validation: The method is self-validating if, upon implementation of a buffered, low-pH mobile phase, you observe a consistent retention time and a significant improvement in peak symmetry (tailing factor approaching 1.0).

Q6: I'm running a forced degradation study and see a major new peak that I suspect is 5-chloro-2-aminopyridine. How can I confirm its identity?

A6: Confirming the identity of degradation products is a critical step.

  • Causality: Forced degradation studies are designed to produce primary and secondary degradants, which must be identified to understand the degradation pathway.[3] The amide bond in CPAA is the most labile site for hydrolysis.

  • Solution:

    • Co-injection: The simplest method is to obtain an authentic reference standard of 5-chloro-2-aminopyridine and perform a co-injection with your degraded sample. If the suspected peak increases in area without the appearance of a new peak, it provides strong evidence of identity.

    • LC-MS/MS Analysis: For definitive structural confirmation, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Compare the mass spectrum (parent ion and fragmentation pattern) of the unknown peak with the spectrum of the reference standard. The parent mass of 5-chloro-2-aminopyridine is approximately 128.5 g/mol .

    • High-Resolution Mass Spectrometry (HRMS): HRMS can provide an exact mass measurement, allowing you to determine the elemental composition and further confirm the identity.

Q7: My oxidative degradation experiment using hydrogen peroxide is showing almost 100% degradation of CPAA immediately. How can I achieve a target degradation of 5-20%?

A7: Over-degradation is a common issue in forced degradation studies, making it difficult to distinguish primary degradants from subsequent products.[2]

  • Causality: The pyridine ring and amide group can be highly susceptible to oxidation. High concentrations of H₂O₂ or prolonged exposure can lead to rapid and complete degradation.

  • Solution: The goal is to achieve controlled degradation.[2] You must moderate the stress conditions.

    • Reduce H₂O₂ Concentration: Start with a much lower concentration of hydrogen peroxide (e.g., 0.1% or 0.5%) instead of the commonly used 3%.

    • Control Temperature: Perform the experiment at room temperature or even on ice to slow down the reaction rate.

    • Time-Course Study: Take samples at multiple, shorter time points (e.g., 1, 2, 4, 8 hours) to find the optimal duration that yields the target 5-20% degradation.

  • Self-Validation: A successful experiment will produce a chromatogram where the parent CPAA peak is clearly visible but reduced (by 5-20%), and one or more primary degradation peaks are cleanly resolved.

Key Experimental Protocols

Protocol 1: Forced Degradation Study for CPAA

This protocol outlines the conditions for investigating the intrinsic stability of CPAA as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Sample Preparation:

  • Prepare a stock solution of CPAA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 4 hours. Note: Pyridine derivatives can be extremely unstable in alkaline medium, requiring milder conditions.[4]

  • Oxidative Degradation: Dilute the stock solution with 0.5% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours, protected from light.

  • Photolytic Degradation: Expose the 100 µg/mL solution (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid CPAA powder in an oven at 70°C for 48 hours. Dissolve the stressed powder to a final concentration of 100 µg/mL before analysis.

3. Analysis:

  • For all stressed samples, neutralize the acid/base if necessary, then dilute to the same final concentration.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) alongside an unstressed control sample.

  • Calculate the percentage of degradation and assess peak purity of the parent peak.

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C24 h5-20%
Base Hydrolysis 0.1 M NaOHRoom Temp4 h5-20%
Oxidation 0.5% H₂O₂Room Temp8 h5-20%
Photolysis 1.2 million lux·hAmbientVariable5-20%
Thermal (Solid) Dry Heat70°C48 h<5%

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV/PDA detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by PDA analysis).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Inject the unstressed sample and all samples from the forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent CPAA peak and from each other.

  • Peak purity analysis using a PDA detector should be performed on the CPAA peak in all chromatograms to confirm it is free from co-eluting impurities.

Visualizations: Workflows and Pathways

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying an unknown peak observed during a stability study.

G start Unexpected Peak Observed in HPLC Chromatogram check_blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank is_system_peak Is it a system peak? check_blank->is_system_peak co_injection 2. Co-inject with Known Related Substances/Starting Materials is_system_peak->co_injection No end_system Document as System Peak. No further action. is_system_peak->end_system Yes is_known Identity Confirmed? co_injection->is_known lcms 3. Perform LC-MS Analysis is_known->lcms No end_known Quantify and Report Known Impurity. is_known->end_known Yes get_mass Determine Parent Mass (m/z) lcms->get_mass propose_structure Propose Structure Based on Mass and Degradation Condition get_mass->propose_structure end_unknown Characterize and Report New Degradation Product. propose_structure->end_unknown

Caption: Troubleshooting workflow for unknown peaks.

Proposed Degradation Pathways of CPAA

This diagram illustrates the most probable degradation pathways for CPAA based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) CPAA This compound (CPAA) Pyridine-Cl Amide Oxoacetic Acid DP1 5-Chloro-2-aminopyridine CPAA:f1->DP1 Amide Cleavage DP2 Oxalic Acid CPAA:f1->DP2 Amide Cleavage DP3 N-Oxide Derivative CPAA:f0->DP3 N-Oxidation DP4 Hydroxylated Pyridine Ring CPAA:f0->DP4 Hydroxylation DP5 Dechlorinated Product CPAA:f0->DP5 Reductive Dehalogenation DP6 Ring Opening Products CPAA:f0->DP6 Photocatalytic Ring Cleavage[9]

References

Technical Support Center: Synthesis of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4). This critical pharmaceutical intermediate, a building block for anticoagulants like Edoxaban, presents unique challenges in its synthesis, particularly during scale-up.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is a two-step synthesis.[4] It begins with the reaction of 2-amino-5-chloropyridine with an oxalyl derivative, typically ethyl oxalyl chloride, to form the intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.[5] This ester is then hydrolyzed to yield the final product, this compound.[4]

Q2: Why is the two-step process involving an ethyl ester intermediate preferred for large-scale synthesis?

A2: This approach offers several advantages for scalability. The ethyl ester intermediate is typically a stable, crystalline solid that is easier to purify through crystallization than the final acidic product.[4] This intermediate purification step is crucial as it removes impurities that can complicate the final hydrolysis and purification stages. Furthermore, controlling the reaction conditions for the formation of the ester is often more straightforward than a direct synthesis, leading to higher overall yields and purity on a larger scale.

Q3: What are the critical safety precautions when handling the reagents involved in this synthesis?

A3: Several reagents in this synthesis require careful handling. Ethyl oxalyl chloride is corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-amino-5-chloropyridine is a toxic compound.[6] Standard safety protocols for handling toxic chemicals should be followed. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[3]

Q4: What are the expected yields for this synthesis?

A4: Under optimized conditions, the formation of the ethyl ester intermediate can achieve yields of 85-93%.[4] The subsequent hydrolysis step is also typically high-yielding. However, yields can be significantly impacted by reaction conditions, purity of starting materials, and the efficiency of purification steps.

II. Troubleshooting Guide

Problem 1: Low Yield of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Intermediate
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction 1. Verify Reaction Temperature: Ensure the reaction is maintained at the optimal temperature, typically between 50-60°C.[5] 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and continue until the starting material is consumed. 3. Check Reagent Stoichiometry: Use a slight excess (1.05 molar eq.) of ethyl oxalyl chloride to drive the reaction to completion.[7]The acylation reaction is temperature-sensitive; lower temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions. Incomplete consumption of the limiting reagent is a common cause of low yields.
Side Reactions 1. Control Reagent Addition: Add the ethyl oxalyl chloride dropwise to the solution of 2-amino-5-chloropyridine and a base (e.g., triethylamine) while maintaining the reaction temperature.[7] 2. Use a Non-Nucleophilic Base: Triethylamine is a common choice as it effectively scavenges the HCl byproduct without competing with the primary amine as a nucleophile.Rapid addition of the highly reactive ethyl oxalyl chloride can lead to localized overheating and the formation of undesired byproducts. The choice of base is critical to prevent side reactions.
Poor Quality Starting Material 1. Assess Purity of 2-amino-5-chloropyridine: Use a high-purity starting material. Impurities can interfere with the reaction. 2. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., acetonitrile) and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of ethyl oxalyl chloride.[4]The purity of the starting materials is paramount for a successful synthesis. Water will react with ethyl oxalyl chloride, reducing its availability for the desired reaction and forming oxalic acid, which can complicate purification.
Problem 2: Difficulty in Hydrolyzing the Ethyl Ester Intermediate
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Hydrolysis 1. Adjust Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the saponification to completion. 2. Increase Reaction Temperature or Time: Gently heat the reaction mixture or extend the reaction time, monitoring by TLC or HPLC until the ester is fully consumed.Saponification is a bimolecular reaction, and its rate is dependent on the concentration of both the ester and the hydroxide ions. Stubborn esters may require more forcing conditions to achieve complete hydrolysis.
Product Degradation 1. Careful Temperature Control: Avoid excessive heating during hydrolysis, as it can lead to the degradation of the desired product. 2. Timely Acidification: Once hydrolysis is complete, cool the reaction mixture before slowly acidifying to precipitate the product.The product, an α-keto acid derivative, can be susceptible to decarboxylation or other degradation pathways at elevated temperatures, especially under harsh basic or acidic conditions.
Problem 3: Purity Issues in the Final Product
Potential Cause Troubleshooting Action Scientific Rationale
Contamination with Starting Materials 1. Optimize Reaction Stoichiometry and Time: Ensure the initial reaction goes to completion to minimize unreacted 2-amino-5-chloropyridine. 2. Efficient Intermediate Purification: Recrystallize the ethyl ester intermediate before hydrolysis to remove unreacted starting materials. An ethanol/water mixture (3:1) has been shown to be effective.[4]A well-executed purification of the intermediate is the most effective way to ensure a high-purity final product.
Formation of Dichloro Byproducts 1. High-Purity 2-amino-5-chloropyridine: The synthesis of the 2-amino-5-chloropyridine starting material can sometimes produce 2-amino-3,5-dichloropyridine as a byproduct.[8] Using a purified starting material is crucial. 2. Analytical Verification: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of the starting material.The presence of dichlorinated impurities in the starting material will lead to the formation of the corresponding dichlorinated final product, which can be difficult to separate.
Salts from Workup 1. Thorough Washing: After precipitation of the final product by acidification, wash the solid thoroughly with cold water to remove any inorganic salts. 2. pH Control: Carefully control the pH during precipitation to ensure complete precipitation of the product while minimizing the co-precipitation of salts.Inorganic salts from the base used in hydrolysis and the acid used for precipitation can become trapped in the product solid, reducing its purity.
Problem 4: Challenges in Scaling Up the Synthesis
Potential Cause Troubleshooting Action Scientific Rationale
Exothermic Reaction Control 1. Controlled Addition of Reagents: On a larger scale, the dropwise addition of ethyl oxalyl chloride is even more critical. Utilize a jacketed reactor for better temperature control. 2. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature and adjust the addition rate or cooling as needed.The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions and significant byproduct formation.
Mixing and Viscosity Issues 1. Appropriate Reactor and Impeller: Use a reactor with an appropriate overhead stirrer and impeller design to ensure efficient mixing of the reaction slurry. 2. Solvent Volume: Ensure an adequate volume of solvent is used to maintain a stirrable slurry. A patent describes using acetonitrile as the solvent, which helps manage viscosity.[7]As the reaction progresses and the product precipitates, the viscosity of the reaction mixture can increase, leading to poor mixing, inefficient heat transfer, and incomplete reaction.
Filtration and Drying Difficulties 1. Select Appropriate Filtration Equipment: For larger quantities, consider using a Nutsche filter or a centrifuge for efficient solid-liquid separation. 2. Optimize Washing Procedure: Use an appropriate solvent and volume for washing the filter cake to effectively remove impurities without dissolving a significant amount of the product. 3. Efficient Drying: Use a vacuum oven at a controlled temperature to dry the final product to a constant weight.The physical properties of the crystalline product can affect its filtration and drying characteristics. Fine particles can clog filter media, and inefficient drying can leave residual solvents.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Materials:

  • 2-amino-5-chloropyridine

  • Ethyl oxalyl chloride

  • Triethylamine

  • Anhydrous acetonitrile

  • Nitrogen gas supply

  • Jacketed reactor with overhead stirrer and condenser

Procedure:

  • Charge the jacketed reactor with 2-amino-5-chloropyridine and anhydrous acetonitrile.

  • Begin stirring and purge the reactor with nitrogen.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to 50-60°C.[5]

  • Slowly add ethyl oxalyl chloride dropwise over a period of 1-2 hours, maintaining the internal temperature below 65°C.

  • After the addition is complete, maintain the reaction at 60°C for 7 hours or until reaction completion is confirmed by TLC/HPLC.[4]

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Filter the resulting solid and wash the cake with cold acetonitrile.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure intermediate.[4]

  • Dry the purified solid under vacuum.

Workflow Diagram: Two-Step Synthesis

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction_1 Acylation in Acetonitrile/Triethylamine 50-60°C 2-amino-5-chloropyridine->Reaction_1 Ethyl_oxalyl_chloride Ethyl oxalyl chloride Ethyl_oxalyl_chloride->Reaction_1 Intermediate_Ester Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate Reaction_1->Intermediate_Ester Purification_1 Crystallization (Ethanol/Water) Intermediate_Ester->Purification_1 Purified_Ester Purified Intermediate Ester Purification_1->Purified_Ester Reaction_2 Saponification (e.g., NaOH, H2O) Purified_Ester->Reaction_2 Acidification Acidification (e.g., HCl) Reaction_2->Acidification Final_Product 2-((5-Chloropyridin-2-yl)amino) -2-oxoacetic acid Acidification->Final_Product Purification_2 Washing & Drying Final_Product->Purification_2

Caption: Workflow for the two-step synthesis of the target compound.

IV. References

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from --INVALID-LINK--

  • Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 16). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 552850-73-4, this compound. Retrieved from --INVALID-LINK--

  • apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from --INVALID-LINK--

  • Toronto Research Chemicals. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). Acetic acid, [(5-chloro-2-pyridinyl)aMino]oxo- 552850-73-4 wiki. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purifying 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows, particularly in the development of pharmaceuticals like Edoxaban and Apixaban[1][2][3]. Achieving high purity is paramount for the success of subsequent reactions and the integrity of final active pharmaceutical ingredients (APIs)[4].

This guide provides a structured, question-and-answer-based approach to troubleshooting common purification challenges. We will delve into the causality behind experimental choices, offering field-proven insights to help you resolve impurities effectively.

Part 1: Frequently Asked Questions (FAQs) on Purity & Impurities

This section addresses the most common initial questions regarding the purity of your target compound.

Q1: My initial analysis (TLC/HPLC/NMR) suggests my product is impure. What are the most likely impurities?

A1: Understanding the potential impurities is the first step toward effective removal. Given the common synthetic routes, which typically involve the acylation of 2-amino-5-chloropyridine with an oxalyl chloride derivative, impurities generally fall into three categories[5][6].

***dot graph "Potential_Impurities" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Synthesis of Target Compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; B [label="Starting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Reagent-Related Byproducts", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; D [label="Side-Reaction Products", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,0!"];

// Edges A -> B [label="Unreacted"]; A -> C [label="Excess/Degradation"]; A -> D [label="Alternative Pathways"]; }

Caption: Major sources of impurities in the synthesis.

Table 1: Common Impurities and Their Identification

Impurity NameSourceRecommended Detection MethodKey Signature
2-Amino-5-chloropyridine Unreacted starting materialTLC, HPLC, ¹H NMRAromatic signals distinct from the product; primary amine protons.
Oxalic Acid Hydrolysis of excess acylating agent (e.g., oxalyl chloride)[7]¹H NMR (may be broad), LC-MSAbsence of aromatic signals; highly polar spot on TLC.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate If synthesized via the ester, this is the precursor[1][5]HPLC, ¹H NMR, Mass SpecPresence of ethyl group signals (~1.4 ppm triplet, ~4.4 ppm quartet).
Di-acylated Product Side reaction from over-acylationHPLC, Mass SpecMolecular weight higher than the target compound.
Q2: What is the most straightforward purification method I should try first?

A2: For crystalline solids like this compound, recrystallization is the most efficient and scalable initial purification strategy. It leverages differences in solubility between your product and impurities at different temperatures. The key is selecting an appropriate solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.

Q3: When is chromatography necessary?

A3: You should consider chromatography when:

  • Recrystallization fails to remove a key impurity (e.g., the impurity has very similar solubility).

  • The product is an oil or non-crystalline solid.

  • Impurities are present in very small quantities but must be removed to meet stringent purity requirements (e.g., >99.5%).

  • You need to separate a complex mixture of byproducts.

Given the acidic nature of the target compound, standard silica gel chromatography can be challenging due to strong adsorption. Specialized chromatographic techniques may be required (see Troubleshooting Guide).

Q4: How can I definitively confirm the purity of my final product?

A4: A single analytical method is rarely sufficient. A combination of techniques provides a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An ideal result is a single major peak with a purity value >98% by area normalization.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can reveal residual solvents or impurities with distinct proton signals. The absence of signals from starting materials is a key indicator.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (200.58 g/mol for C₇H₅ClN₂O₃)[5][8].

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot in multiple solvent systems.

Part 2: Troubleshooting Guides & Protocols

This section provides solutions to specific experimental challenges.

Scenario 1: Recrystallization Issues

Problem: "My recrystallization failed. Either nothing crashed out, everything oiled out, or my yield was extremely low."

Causality & Solution Workflow:

***dot graph "Recrystallization_Troubleshooting" { graph [rankdir=TB, splines=ortho]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Recrystallization Fails", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check1 [label="Did product oil out?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Solution: Use a solvent pair. | Dissolve in a 'good' solvent (e.g., Methanol, THF). | Add a 'poor' solvent (e.g., Hexane, Water) dropwise until cloudy. | Re-heat to clarify, then cool slowly.", fillcolor="#F1F3F4", fontcolor="#202124"]; check2 [label="Was recovery low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Solution: Reduce solvent volume. | The product may be too soluble. | Evaporate some solvent and cool again. | Consider a different, less-solubilizing solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; check3 [label="Did nothing crystallize?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Solution: Induce crystallization. | 1. Scratch the inside of the flask with a glass rod. | 2. Add a seed crystal. | 3. Cool to lower temperatures (0 °C or -20 °C).", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Successful Crystallization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check1; check1 -> sol1 [label="Yes"]; check1 -> check2 [label="No"]; check2 -> sol2 [label="Yes"]; check2 -> check3 [label="No"]; check3 -> sol3 [label="Yes"]; sol1 -> end; sol2 -> end; sol3 -> end; }

Caption: Decision workflow for troubleshooting recrystallization.

Protocol: Solvent Screening for Recrystallization

  • Setup: Place ~20-30 mg of your impure solid into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • Heating: If the solid does not dissolve in ~1 mL of solvent at room temperature, heat the mixture gently in a water bath. Continue adding solvent dropwise until the solid dissolves.

  • Cooling: Allow the solutions that formed upon heating to cool slowly to room temperature, then in an ice bath.

  • Observation: An ideal solvent is one in which the compound is poorly soluble at room temperature but fully soluble upon heating, and which forms well-defined crystals upon cooling.

Scenario 2: Chromatographic Purification Challenges

Problem: "I ran a silica gel column, but my product is streaking badly and the separation from impurities is poor."

Causality: The carboxylic acid and amide N-H groups on your molecule are polar and acidic. They interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, band tailing (streaking), and poor resolution.

Solutions & Protocol:

Option A: Modifying the Mobile Phase

  • Principle: Adding a small amount of a competitive acidic modifier to the eluent will protonate your compound and occupy the most active sites on the silica, allowing your compound to elute more cleanly.

  • Protocol:

    • Choose a base solvent system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane) that brings the Rf of your compound to ~0.2-0.3 on a TLC plate.

    • To this solvent system, add 0.5-1% acetic acid .

    • Re-run the TLC. You should observe a more compact spot with a slightly higher Rf.

    • Use this modified eluent for your column chromatography.

Option B: Using a Different Stationary Phase

  • Principle: Use a stationary phase that is less prone to strong acid-base interactions.

  • Recommendations:

    • Reverse-Phase Chromatography (C18): Elute with a polar solvent system like Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This is highly effective for polar compounds.

    • Anion Exchange Chromatography: This technique is specifically designed to purify acids[9][10]. The negatively charged carboxylate of your compound binds to a positively charged resin. Impurities are washed away, and the pure product is then eluted by changing the pH or increasing the salt concentration.

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseProsCons
Normal Phase (Modified) Silica GelNon-polar (e.g., Hex/EtOAc) + AcidReadily available; cost-effective.Can still have some tailing; acid removal needed.
Reverse Phase C18-bonded SilicaPolar (e.g., H₂O/ACN) + AcidExcellent resolution for polar compounds.Higher cost; requires water-miscible solvents; large volumes.
Anion Exchange Polymer Resin with + chargeAqueous BuffersHighly specific for acids; excellent purity.Requires specific resins and buffer systems; more complex.

Part 3: Purity Verification Protocol

Protocol: HPLC Analysis for Final Purity Check

This protocol provides a general starting point. Method optimization is likely required.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Dissolve ~1 mg of your final product in 1 mL of 50:50 Acetonitrile/Water.

  • Analysis: Inject 5-10 µL. Integrate the peak areas to calculate the percentage purity. A pure sample should show one major peak.

References

managing exothermic reactions in 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid. This critical intermediate, a building block for active pharmaceutical ingredients (APIs) such as Apixaban, presents unique synthetic challenges, primarily related to the management of a significant exothermic reaction profile.[1] This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the safe and efficient execution of your synthesis.

Understanding the Exothermic Nature of the Reaction

The synthesis of this compound typically involves the acylation of 2-amino-5-chloropyridine with an oxalyl chloride derivative, such as ethyl or methyl oxalyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine attacks the highly electrophilic carbonyl carbon of the acyl chloride.

The high reactivity of acyl chlorides, while beneficial for driving the reaction to completion, is also the primary reason for the significant heat evolution.[2][3] The formation of the stable amide bond is a thermodynamically favorable process, releasing a substantial amount of energy as heat. Failure to adequately control this exotherm can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[4][5][6][7] A runaway reaction can cause the boiling of the solvent, decomposition of reactants and products, and in severe cases, a violent release of energy.[8][9]

Troubleshooting Guide: Managing Exothermic Events

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction temperature is rising uncontrollably despite using an ice bath. What is happening and what should I do?

Answer:

An uncontrollable temperature rise, even with external cooling, is a clear indicator that the rate of heat generation from the reaction is exceeding the rate of heat removal. This is a critical situation that could lead to a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the oxalyl chloride derivative.

  • Enhance Cooling: If possible and safe to do so, add a more efficient cooling medium to your bath (e.g., dry ice/acetone slurry). Exercise extreme caution when handling cryogenic materials.

  • Dilution: If the reaction volume allows, add a pre-chilled, inert solvent to the reaction mixture. This will increase the thermal mass of the system and help to absorb some of the excess heat.

  • Quenching (as a last resort): If the temperature continues to rise rapidly, a controlled quench of the reaction may be necessary. This should only be performed by experienced chemists with a clear understanding of the quenching agent's reactivity. A suitable quenching agent would be a high-boiling point, non-nucleophilic solvent or a weak acid solution, added slowly and with extreme caution.

Root Cause Analysis and Prevention:

  • Addition Rate: The most likely cause is that the oxalyl chloride derivative was added too quickly. The rate of addition should be slow and controlled, allowing the cooling system to dissipate the generated heat effectively.

  • Inadequate Cooling: Your cooling bath may not have sufficient capacity for the scale of your reaction. Ensure the bath volume is large enough and the cooling medium is at a low enough temperature.

  • Concentration: A highly concentrated reaction mixture will experience a more significant temperature rise. Consider using a more dilute solution.

ParameterRecommended RangeRationale
Addition Time 30 - 60 minutes (for lab scale)Allows for gradual heat release and effective dissipation.
Reaction Temp. 0 - 10 °CMaintains a controlled reaction rate and minimizes side reactions.
Concentration 0.5 - 1.0 MProvides a good balance between reaction rate and heat management.
Question 2: I observed a sudden and vigorous evolution of gas from my reaction. What is it and is it dangerous?

Answer:

The vigorous evolution of gas is likely due to the formation of hydrogen chloride (HCl) as a byproduct of the acylation reaction. While expected, a sudden and forceful release indicates a reaction that is proceeding too quickly. The HCl gas is corrosive and toxic, and its rapid release can also lead to a dangerous increase in pressure within a closed system.

Causality and Mitigation:

The reaction between 2-amino-5-chloropyridine and the oxalyl chloride derivative produces one equivalent of HCl for every equivalent of product formed. In the presence of a base, such as triethylamine, the HCl is neutralized to form a salt (e.g., triethylammonium chloride), which is typically a solid precipitate.

A sudden outgassing suggests that the rate of HCl generation is exceeding the rate of its neutralization or dissolution in the solvent. This can be caused by:

  • Rapid Reagent Addition: As with temperature control, adding the acylating agent too quickly will lead to a burst of HCl production.

  • Poor Mixing: Inadequate stirring can create localized "hot spots" of high reactant concentration, leading to rapid reaction and gas evolution.

  • Insufficient Base: If there is not enough base present to neutralize the HCl as it is formed, the gas will be liberated from the solution.

Preventative Measures:

  • Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow and controlled addition of the oxalyl chloride derivative.

  • Efficient Stirring: Ensure your reaction is well-stirred to maintain a homogenous mixture and prevent localized concentration gradients.

  • Stoichiometry of Base: Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine) to neutralize the HCl produced. An excess of the base (e.g., 1.1 - 1.2 equivalents) is often recommended to ensure complete neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition?

A1: The recommended procedure is to dissolve the 2-amino-5-chloropyridine and the base (e.g., triethylamine) in the chosen solvent and cool the mixture to the desired temperature (e.g., 0 °C). Then, slowly add the oxalyl chloride derivative to this cooled solution. This ensures that the base is readily available to neutralize the HCl as it is formed and helps to control the initial rate of reaction.

Q2: Can I use a different solvent for this reaction?

A2: Dichloromethane (DCM) and acetonitrile are commonly used solvents for this type of acylation. When selecting a solvent, consider the following:

  • Solubility: The solvent should be able to dissolve the reactants and, ideally, the product to a reasonable extent.

  • Boiling Point: A solvent with a relatively low boiling point can be problematic if the reaction exotherms significantly, as it may begin to boil and cause a pressure buildup.

  • Inertness: The solvent must be inert to the highly reactive oxalyl chloride. Protic solvents like alcohols or water are unsuitable as they will react with the acyl chloride.

Q3: How do I safely quench the reaction and dispose of the waste?

A3: At the end of the reaction, it is crucial to safely quench any unreacted oxalyl chloride. This can be done by slowly adding a nucleophilic solvent like isopropanol or methanol to the reaction mixture. This will convert the reactive acyl chloride into a less reactive ester. The reaction mixture can then be worked up as per the specific protocol. All waste should be disposed of in accordance with your institution's hazardous waste disposal procedures.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: This reaction must be performed in a well-ventilated fume hood due to the use of volatile and toxic reagents and the evolution of HCl gas.

  • Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible. Be familiar with your lab's emergency procedures.

  • Risk Assessment: Conduct a thorough risk assessment before starting the experiment, considering the hazards of all chemicals and the potential for an exothermic reaction.[8]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating checkpoints and expected observations that confirm the reaction is proceeding as planned.

Step-by-Step Methodology:

  • Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This is crucial as oxalyl chloride is sensitive to moisture.

  • Reagent Preparation: In the flask, dissolve 2-amino-5-chloropyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Controlled Addition: Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Validation Checkpoint: A gradual increase in temperature that is easily controlled by the ice bath indicates a well-managed exotherm. The formation of a white precipitate (triethylammonium chloride) should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Validation Checkpoint: The disappearance of the 2-amino-5-chloropyridine starting material on the TLC plate indicates the reaction is proceeding to completion.

  • Quenching: Once the reaction is complete, slowly add isopropanol (approximately 5% of the total reaction volume) to quench any unreacted ethyl oxalyl chloride. A slight exotherm may be observed.

  • Work-up: Proceed with the appropriate aqueous work-up to remove the triethylammonium chloride and isolate the desired ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, which can then be hydrolyzed to the final acid product.

Visualization of the Workflow

Exothermic_Reaction_Management cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation cluster_workup Work-up A 1. Setup Reactor under N2 B 2. Dissolve 2-amino-5-chloropyridine and Triethylamine in Solvent A->B C 3. Cool to 0 °C B->C D 4. Slow, Controlled Addition of Ethyl Oxalyl Chloride C->D E 5. Monitor Temperature (Maintain < 5 °C) D->E H Vigorous Gas Evolution? D->H F 6. Monitor Reaction by TLC/HPLC E->F G Temperature Spike? E->G K 7. Quench with Isopropanol F->K Reaction Complete I Stop Addition Enhance Cooling Dilute G->I Yes J Slow/Stop Addition Improve Stirring H->J Yes I->D Controlled J->D Controlled L 8. Aqueous Work-up K->L M 9. Isolate Product L->M

Caption: Workflow for managing exothermic reactions in the synthesis.

References

Technical Support Center: Analysis of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical standards for impurities in 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, designed for research, development, and quality control professionals.

As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound (CAS: 552850-73-4) is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols for the identification, quantification, and control of its process-related and degradation impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when establishing analytical controls for this compound.

Q1: What are the most likely impurities associated with this compound?

A1: Impurities are typically categorized as organic, inorganic, or residual solvents.[3] For this specific compound, organic impurities are of primary concern and generally arise from two sources: the synthetic route and degradation.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis process.[3] The most common synthesis involves reacting 5-chloro-2-aminopyridine with an oxalyl derivative like ethyl oxalyl chloride followed by hydrolysis.[2][4] Therefore, likely process impurities include:

    • Impurity A: 5-chloro-2-aminopyridine (Unreacted Starting Material)

    • Impurity B: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Intermediate from incomplete hydrolysis)[5][6]

    • By-products from side reactions (e.g., dimerization).

  • Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[7] A primary degradation pathway is the hydrolysis of the amide bond, which would regenerate 5-chloro-2-aminopyridine and oxalic acid.

Q2: What regulatory guidelines must be followed for impurity analysis?

A2: The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically:

  • ICH Q3A(R2): Governs impurities in new drug substances.[8][9] It establishes thresholds for reporting, identification, and qualification of impurities.

  • ICH Q2(R1): Details the requirements for validating the analytical procedures used to quantify these impurities.

  • ICH M7: Provides guidance on the assessment and control of mutagenic impurities, which is critical if any potential impurity has a structural alert for genotoxicity.[7]

Q3: What are the standard identification and qualification thresholds for impurities?

A3: According to ICH Q3A, for a new drug substance with a maximum daily dose of up to 2g/day, the following thresholds apply[7]:

Threshold TypeThresholdPurpose
Reporting ≥ 0.05%Impurities at or above this level must be reported in regulatory filings.
Identification ≥ 0.10%Impurities at or above this level must be structurally identified.
Qualification ≥ 0.15%Impurities at or above this level must have their biological safety established.

Q4: Which analytical technique is most suitable for analyzing these impurities?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the workhorse technique for impurity profiling of APIs.[1] This is due to its high resolving power, sensitivity, and quantitative accuracy. Coupling HPLC with Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of unknown impurities.[3][10]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during HPLC/UPLC method development and execution.

Guide 1: HPLC/UPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Compound

  • The Scientific Reason: this compound is an acidic compound due to its carboxylic acid group. If the mobile phase pH is not appropriately controlled, interactions between the ionized analyte and residual silanols on the silica-based column can cause peak tailing. Fronting can occur due to column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Buffer the aqueous portion of the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid (typically pKa ~2-3). A pH of 2.5 using a phosphate or formate buffer is a good starting point. This ensures the analyte is in its neutral, protonated form, leading to better retention and symmetrical peak shape.

    • Check Sample Concentration: Dilute the sample to ensure you are not overloading the column. Inject a series of decreasing concentrations to see if peak shape improves.

    • Use a Different Column: Consider a column with high-purity silica and robust end-capping to minimize silanol interactions.

Issue 2: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

  • The Scientific Reason: Resolution depends on column efficiency, selectivity, and retention factor. To separate two closely eluting peaks, one or more of these factors must be changed.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Change Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture. Methanol often provides different selectivity for polar compounds.

      • Modify Gradient Slope: For gradient methods, decrease the slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). A shallower gradient increases the separation window for closely eluting peaks.

    • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. Try adjusting in 5°C increments (e.g., from 30°C to 35°C).

    • Change Stationary Phase: If mobile phase optimization fails, a change in column chemistry is necessary. If you are using a C18 column, try a Phenyl-Hexyl or a Polar-Embedded column to introduce different separation mechanisms (e.g., pi-pi interactions).

Issue 3: Inconsistent Retention Times

  • The Scientific Reason: Retention time stability is critical for peak identification. Drifts or shifts are typically caused by issues with the mobile phase, column equilibration, or pump performance.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. An equilibration time of 10-15 column volumes is standard.

    • Check Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and degassed. For buffered mobile phases, confirm the pH is consistent batch-to-batch.

    • Inspect the HPLC System: Check for leaks in the pump, lines, or injector. Run a pump pressure test to check for seal failures.

Logical Flow for Troubleshooting Poor HPLC Resolution

G start Poor Resolution (Rs < 1.5) check_gradient Is the method gradient or isocratic? start->check_gradient adjust_isocratic Adjust % Organic (e.g., 50% ACN -> 45% ACN) check_gradient->adjust_isocratic Isocratic adjust_gradient Make gradient shallower (increase run time) check_gradient->adjust_gradient Gradient check_selectivity Did resolution improve? adjust_isocratic->check_selectivity adjust_gradient->check_selectivity change_organic Change Organic Modifier (ACN <-> MeOH) check_selectivity->change_organic No success Resolution Achieved (Rs >= 1.5) check_selectivity->success Yes change_ph Adjust Mobile Phase pH (e.g., 2.5 -> 3.0) change_organic->change_ph change_column Change Column Chemistry (C18 -> Phenyl-Hexyl) change_ph->change_column fail Consult Senior Scientist change_column->fail

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

Part 3: Experimental Protocols

These protocols provide a validated framework for your experiments. Always ensure system suitability criteria are met before analyzing samples.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method, as mandated by ICH guidelines.[11]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2)

  • HPLC grade water, acetonitrile, and methanol

  • Class A volumetric flasks

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with mobile phase.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 105°C for 48 hours.

    • Prepare a 0.1 mg/mL solution from the stressed solid.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

    • Self-Validation Check: The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other (resolution > 1.5). A peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed conditions.

Protocol 2: Reference HPLC-UV Method for Impurity Profiling

Objective: To provide a starting point for a robust, stability-indicating method for quantifying impurities.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the main compound.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 20 minA shallow gradient is crucial for resolving unknown impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection UV at 254 nmA common wavelength for aromatic compounds. A PDA detector should be used to check for co-elution.

System Suitability Test (SST):

  • Purpose: To verify that the analytical system is performing adequately before injecting samples.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • %RSD of Peak Area: ≤ 2.0%.

Workflow for Impurity Identification and Control

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Qualification & Control A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Study A->B C Analyze Batches & Identify Impurities > 0.10% B->C D Characterize Structure (LC-MS, NMR) C->D E Quantify Impurity Levels in Toxicology Batches D->E F Is Impurity Level Below Qualification Threshold? E->F G Impurity is Qualified F->G Yes H Conduct Toxicological Studies to Qualify Impurity F->H No I Set Specification Limits in Final Product G->I H->I

Caption: General workflow for impurity management from detection to control.

References

Validation & Comparative

A Head-to-Head Comparison in Synthetic Strategy: 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid vs. Its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis, the choice of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug development pipeline. The 2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl moiety is a key pharmacophore found in several modern therapeutics, most notably in direct factor Xa inhibitors like Edoxaban.[1][2] Consequently, the selection of the optimal building block to introduce this fragment is a matter of considerable practical importance. This guide provides an in-depth, objective comparison of two commonly employed precursors: 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid and its corresponding ethyl ester, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

This analysis moves beyond a simple cataloging of properties to explore the nuanced, field-proven insights into how the choice between the free acid and its ester derivative dictates the overall synthetic strategy, influencing everything from reaction conditions and reagent selection to purification and overall process efficiency.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of these two reagents is essential for appreciating their divergent behaviors in a synthetic setting.

PropertyThis compoundEthyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
CAS Number 552850-73-4[3][4]349125-08-2[5]
Molecular Formula C₇H₅ClN₂O₃[3][4]C₉H₉ClN₂O₃[5]
Molecular Weight 200.58 g/mol [3][4]228.63 g/mol [5]
Appearance Solid[6]Solid[7]
Solubility Limited solubility in common organic solvents.[8]Enhanced solubility in organic solvents.[8] Often used as the hydrochloride salt to improve water solubility.[1][9]
Storage Store at room temperature or under refrigerated conditions (2-8°C) for long-term stability.[4][8]Store in a dry, cool environment (2-8°C).[7]

The most salient difference from a practical standpoint is the enhanced solubility of the ethyl ester in common organic solvents.[8] This property alone often streamlines reaction setup and can lead to more homogeneous reaction mixtures, potentially improving reaction rates and reproducibility. The free acid, by contrast, can present solubility challenges, sometimes necessitating the use of more polar, high-boiling point solvents or the in-situ formation of a salt to improve its dissolution.

The Core Synthetic Divergence: Amide Bond Formation

The primary synthetic application of both the acid and its ethyl ester is in the formation of an amide bond with a target amine. It is at this crucial step that their chemical reactivity fundamentally diverges, dictating two distinct synthetic approaches.

The Carboxylic Acid: A Two-Step Activation-Coupling Strategy

Carboxylic acids, in their native state, are generally unreactive towards amines for direct amide bond formation under standard conditions. The acidic proton of the carboxylic acid will readily engage in an acid-base reaction with the amine, forming a non-productive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon.

A common and highly effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by the amine to form the desired amide.

References

A Comparative Guide to Key Intermediates in Factor Xa Inhibitor Synthesis: Spotlight on 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anticoagulant therapy has been revolutionized by the advent of Direct Oral Anticoagulants (DOACs), particularly the Factor Xa (FXa) inhibitors. Molecules like Rivaroxaban, Apixaban, and Edoxaban have become mainstays in the prevention and treatment of thromboembolic diseases.[1][2] Their commercial success is intrinsically linked to the efficiency, scalability, and cost-effectiveness of their chemical synthesis. A critical determinant of this efficiency lies in the strategic selection of key chemical intermediates, or building blocks, from which these complex molecules are constructed.[3]

This guide provides an in-depth comparative analysis of pivotal intermediates used in the synthesis of leading FXa inhibitors. We will place a special focus on 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid , a crucial precursor for Edoxaban, and contrast its synthetic utility against the core intermediates used for Rivaroxaban and Apixaban. This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic route selection, process optimization, and the impact of intermediate quality on the final Active Pharmaceutical Ingredient (API).

Core Precursor Analysis: A Tale of Three Scaffolds

The synthetic routes to the major FXa inhibitors diverge early, centering on the construction of a unique core scaffold for each molecule. This section dissects the primary intermediates for Edoxaban, Rivaroxaban, and Apixaban, examining their synthesis and strategic importance.

The Edoxaban Precursor: this compound

This compound is a high-purity chemical building block that introduces the critical chloropyridine amide moiety of Edoxaban.[4][5] Its structure is relatively simple, yet its purity and reactivity are paramount for the successful progression of the synthesis.

Synthesis and Efficiency: A common and efficient route to this intermediate involves the reaction of 5-chloro-2-aminopyridine with an ethyl oxalyl chloride, followed by hydrolysis.[4] This two-step process is robust, offering high yields and purity. The ethyl ester intermediate, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is itself a key isolable intermediate.[6][7] The choice of ethyl oxalyl chloride is strategic; it is a readily available and highly reactive acylating agent that cleanly forms the desired N-acylated product. The subsequent hydrolysis step is typically straightforward, yielding the target acid.

Workflow: Synthesis of this compound

A 5-Chloro-2-aminopyridine C Ethyl 2-((5-chloropyridin-2-yl)amino)- 2-oxoacetate A->C B Ethyl Oxalyl Chloride B->C Acetonitrile, Triethylamine, 60°C E 2-((5-Chloropyridin-2-YL)amino) -2-oxoacetic acid C->E Base/Acid D Hydrolysis

Caption: Synthesis of the core Edoxaban intermediate.

The Rivaroxaban Precursors: Morpholinone-Based Intermediates

The synthesis of Rivaroxaban, the first orally active direct FXa inhibitor, relies on two pivotal intermediates that together form the bulk of the final molecule's structure.[3][8]

  • 4-(4-Aminophenyl)morpholin-3-one: This intermediate provides the aminophenyl-morpholinone backbone.[9] Its synthesis is well-documented, with the most common industrial route involving the catalytic reduction of its nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one.[10][11] The choice of a catalytic hydrogenation (e.g., using Palladium on carbon) is a classic example of a green and efficient chemical transformation, offering high yields (often exceeding 97%) and avoiding stoichiometric, metal-based reducing agents.[10][12]

  • (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: This more complex, chiral intermediate contains the crucial (S)-configured oxazolidinone ring, which is essential for biological activity.[3] Its synthesis is a multistep process, often starting from the coupling of 4-(4-aminophenyl)morpholin-3-one with a protected, chiral epoxypropyl compound.[13][14] The integrity of the stereocenter is of utmost importance, as the (R)-isomer is an impurity that must be controlled.

Workflow: Synthesis of Rivaroxaban's Core Aminophenyl-Morpholinone

cluster_0 Route A: Nitration-Reduction cluster_1 Route B: Direct Coupling A 4-Phenylmorpholin-3-one B Nitration A->B C 4-(4-Nitrophenyl)morpholin-3-one B->C F Catalytic Hydrogenation (e.g., Pd/C, H₂) C->F D 4-Nitro-fluorobenzene D->C E Morpholin-3-one E->C NaH, NMP G 4-(4-Aminophenyl)morpholin-3-one F->G

Caption: Common synthetic routes to a key Rivaroxaban intermediate.

The Apixaban Precursors: Pyrazole-Based Intermediates

Apixaban's structure is defined by a central pyrazole ring linked to a piperidinone moiety.[15][16] Consequently, its synthetic intermediates are distinct from those of Rivaroxaban and Edoxaban. The synthesis often involves the construction of a substituted pyrazole ester, which is later converted to the final carboxamide.

  • Key Pyrazole Intermediate: A typical strategy involves reacting a hydrazine derivative with a diketone or a related precursor to form the pyrazole ring. The specific intermediates can vary, but a common theme is the use of building blocks like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (Apixaban Ethyl Ester), which is then subjected to amidation.[15]

  • Industrial Synthesis: Industrial routes focus on convergent strategies where the pyrazole core and the piperidinylphenyl fragment are synthesized separately and then coupled.[17][18] The choice of a phase transfer catalyst in some patented routes for amidation reactions improves efficiency and simplifies the process, making it more suitable for large-scale production.[17]

Comparative Performance Analysis

The choice of a synthetic route and its corresponding intermediates is a multi-faceted decision. Below is a comparative analysis based on key parameters relevant to pharmaceutical development and manufacturing.

ParameterThis compound (for Edoxaban)Morpholinone & Oxazolidinone Intermediates (for Rivaroxaban)Pyrazole-Based Intermediates (for Apixaban)
Synthetic Complexity Low: A relatively simple, achiral molecule made in a high-yielding, two-step synthesis.[4]Moderate to High: Involves a simple achiral piece and a more complex chiral intermediate requiring stereocontrol.[14][19]High: Requires the construction of two heterocyclic rings (pyrazole and piperidinone) and their subsequent coupling.[17][20]
Overall Yield High: The synthesis of the intermediate itself is reported with yields of 85-93%.[4]Variable: The synthesis of 4-(4-aminophenyl)morpholin-3-one is high-yielding (>97%), but subsequent steps to the chiral amine can be lower.[10]Moderate: Multi-step syntheses can lead to lower overall yields. However, industrial processes are highly optimized.[15]
Control of Chirality Not Applicable: The intermediate is achiral.Critical: The (S)-configuration of the oxazolidinone is essential. Requires chiral starting materials or asymmetric synthesis, adding cost and complexity.[19]Not Applicable: The core intermediates leading to the pyrazole are typically achiral.
Cost of Starting Materials Moderate: 5-chloro-2-aminopyridine and oxalyl derivatives are common industrial chemicals.Moderate: Starting materials like 4-phenylmorpholin-3-one are accessible, but chiral reagents for the oxazolidinone ring increase costs.[14]Moderate to High: Substituted hydrazines and complex diketoesters can be more expensive.
Process Safety & Hazards Favorable: The synthesis avoids highly hazardous reagents.Variable: Some older routes may use problematic reagents. Modern catalytic hydrogenation is safe at scale, but requires specialized equipment.[12]Generally Favorable: Modern routes avoid notoriously dangerous reagents, though care is needed with hydrazines.
Impurity Profile Favorable: High purity (>97%) is readily achievable, simplifying downstream processing.[4]Challenging: Potential for diastereomeric impurities (from the chiral center) and process-related impurities that must be carefully controlled.[21]Challenging: Potential for regioisomers during pyrazole formation and impurities from side reactions in the multi-step synthesis.[15]

Logical Flow: From Intermediate to API

cluster_Edoxaban Edoxaban Synthesis cluster_Rivaroxaban Rivaroxaban Synthesis cluster_Apixaban Apixaban Synthesis A 2-((5-Chloropyridin-2-YL)amino) -2-oxoacetic acid B Coupling with Chiral Diamine Backbone A->B C Edoxaban API B->C D (S)-4-(4-(5-(aminomethyl)-2-oxo oxazolidin-3-yl)phenyl) morpholin-3-one E Acylation with 5-Chlorothiophene- 2-carbonyl chloride D->E F Rivaroxaban API E->F G Apixaban Ethyl Ester (Pyrazole Core) H Amidation with Ammonia G->H I Apixaban API H->I

Caption: High-level overview of intermediate utilization.

Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides validated, step-by-step protocols for the synthesis of key intermediates discussed in this guide.

Protocol 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Intermediate)

This protocol is adapted from a high-yield catalytic hydrogenation method.[10] The causality for choosing catalytic hydrogenation lies in its high efficiency, clean conversion, and favorable environmental profile compared to older methods using stoichiometric metal reductants.

  • Reagents:

    • 4-(4-Nitrophenyl)morpholin-3-one

    • Palladium on Carbon (Pd/C, 10 wt%)

    • Ethanol, Absolute

    • Hydrogen Gas (H₂)

  • Equipment:

    • Autoclave/Hydrogenation Reactor

    • Oil Bath

    • Filtration apparatus (e.g., Buchner funnel)

    • Rotary Evaporator

  • Procedure:

    • To a suitable autoclave, add 4-(4-nitrophenyl)morpholin-3-one (e.g., 11.1 g, 0.05 mol) and ethanol (150 mL).[11]

    • Carefully add the Pd/C catalyst (e.g., 0.37 g).[10]

    • Seal the reactor and purge the atmosphere by evacuating and refilling with nitrogen gas three times, followed by purging with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to 0.4 MPa (approx. 4 bar).[10]

    • Heat the reaction mixture to 60°C using an oil bath and stir vigorously for 3 hours. Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis of aliquots.[10]

    • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

    • Remove the Pd/C catalyst by filtration through a pad of Celite. Wash the filter cake with ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid from ethanol to yield pure 4-(4-aminophenyl)morpholin-3-one as a white to off-white solid.

    • Self-Validation: The expected yield is typically very high, around 97-98%.[10] The product's identity and purity can be confirmed by melting point analysis, NMR spectroscopy, and HPLC.

Protocol 2: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Edoxaban Intermediate)

This protocol describes the N-acylation of 5-chloro-2-aminopyridine.[4] The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagents:

    • 5-chloro-2-aminopyridine

    • Ethyl oxalyl chloride

    • Triethylamine

    • Acetonitrile

  • Equipment:

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Nitrogen gas inlet

  • Procedure:

    • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Charge the flask with 5-chloro-2-aminopyridine, acetonitrile, and triethylamine.

    • Begin stirring and heat the mixture to 60°C under a nitrogen atmosphere.

    • Slowly add ethyl oxalyl chloride to the reaction mixture. An exotherm may be observed.

    • Maintain the reaction at 60°C for approximately 7 hours, monitoring for completion by TLC or HPLC.[4]

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If necessary, concentrate the solvent to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

    • Self-Validation: This reaction is reported to have a yield between 85-93% after crystallization.[4] Purity can be assessed by HPLC, and the structure confirmed by NMR and mass spectrometry.

Conclusion and Future Outlook

The selection of a lead intermediate is a cornerstone of API manufacturing strategy.

  • This compound represents a highly efficient and straightforward building block. Its achiral nature and the high-yielding synthesis make the early stages of the Edoxaban synthesis robust and cost-effective.

  • The intermediates for Rivaroxaban present a different challenge. While the synthesis of the achiral 4-(4-aminophenyl)morpholin-3-one is highly optimized, the overall process complexity is dictated by the need to introduce and maintain the stereochemical integrity of the chiral oxazolidinone ring.

  • The synthesis of Apixaban is arguably the most complex of the three, requiring the assembly of a intricate pyrazole-based heterocyclic system. This complexity necessitates highly optimized, often patented, industrial routes to be economically viable.

For drug development professionals, the choice is clear: there is no single "best" intermediate. The optimal choice is dictated by the target molecule's structure. The elegance of the this compound route lies in its simplicity for a molecule like Edoxaban. In contrast, the challenges in the Rivaroxaban and Apixaban syntheses are overcome by sophisticated, multi-step sequences that are a testament to the power of modern process chemistry. The continuous drive for greener, safer, and more economical synthetic routes will undoubtedly lead to further innovation in the synthesis of these and future generations of Factor Xa inhibitors.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercial 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS 552850-73-4) is a pivotal chemical intermediate in modern pharmaceutical synthesis.[1][2] Its molecular structure serves as a critical building block, notably in the manufacturing of advanced anticoagulants such as Edoxaban, a direct factor Xa inhibitor.[1][3] The purity of this precursor is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for a robust purity assessment of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind employing an orthogonal, multi-technique approach, ensuring a comprehensive and scientifically sound evaluation. The methodologies discussed—HPLC, LC-MS, ¹H NMR, and DSC—each provide a unique and complementary piece of the purity puzzle, creating a self-validating system for quality assurance.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse for Purity and Impurity Profiling

Expertise & Experience: In any pharmaceutical quality control (QC) setting, reversed-phase HPLC is the frontline methodology for purity analysis.[4][5] Its prevalence is due to its exceptional resolving power, quantitative accuracy, and unparalleled robustness for routine testing. For a molecule like this compound, which contains both polar (carboxylic acid, amide) and non-polar (chloropyridine ring) moieties, reversed-phase HPLC provides the ideal mechanism for separating the main component from process-related impurities (e.g., unreacted starting materials, side-products) and potential degradants. The choice of a gradient elution is causal; it ensures that impurities with a wide range of polarities are effectively eluted and resolved, providing a complete impurity profile in a single analytical run.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be self-validating through the inclusion of a system suitability test (SST), which ensures the analytical system is performing correctly before sample analysis.[6][7]

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 2.5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the commercial batch of this compound in the same manner.

  • System Suitability Test (SST):

    • Perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 1.5.

      • Theoretical plates > 2000.

  • Analysis & Calculation:

    • Inject the Sample Solution.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: Representative HPLC Purity Analysis
Peak IDRetention Time (min)Peak AreaArea %Identification
Impurity 13.8515,2300.082-Amino-5-chloropyridine (Starting Material)
Main 6.72 18,985,600 99.75 2-((5-CP)amino)-2-oxoacetic acid
Impurity 28.9122,8500.12Ethyl Ester Analog
Impurity 310.149,5100.05Unknown

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Impurity Identification

Expertise & Experience: While HPLC provides quantitative data on "how much" of an impurity is present, it does not definitively answer "what" it is. LC-MS is the essential next step for impurity identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity. This is indispensable for understanding the impurity profile, proposing its structure, and fulfilling regulatory requirements for impurity characterization. For instance, identifying "Impurity 2" from the HPLC run as the ethyl ester analog provides direct insight into the synthetic process, possibly indicating the use of ethyl oxalyl chloride as a reagent.[1][8]

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation:

    • LC-MS system equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • LC Conditions:

    • Utilize the same LC method as described in the HPLC section to ensure retention time correlation.

  • MS Parameters:

    • Ionization Mode: ESI, Positive and Negative (run separately to capture all ionizable species).

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: As per instrument recommendation.

  • Analysis:

    • Inject the Sample Solution (0.5 mg/mL).

    • Extract ion chromatograms for the expected molecular weights of the parent compound and suspected impurities.

    • Analyze the mass spectrum of each impurity peak to determine its monoisotopic mass.

Data Presentation: Hypothetical LC-MS Impurity Identification
RT (min)Observed [M+H]⁺ (m/z)Proposed FormulaProposed Identity
3.85129.0112C₅H₆ClN₂2-Amino-5-chloropyridine
6.72 201.0061 C₇H₆ClN₂O₃ Parent Compound
8.91229.0375C₉H₁₀ClN₂O₃Ethyl 2-((5-CP)amino)-2-oxoacetate
10.14215.0218C₈H₈ClN₂O₃Methyl 2-((5-CP)amino)-2-oxoacetate

¹H NMR Spectroscopy: Definitive Structural Confirmation and Stoichiometry

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Unlike chromatographic methods that rely on comparison to a reference standard, ¹H NMR provides absolute structural information. It serves as a definitive identity test and can reveal subtle structural impurities that may co-elute with the main peak in HPLC. For example, a regioisomeric impurity would be nearly impossible to distinguish by MS alone but would present a distinct fingerprint in the aromatic region of the ¹H NMR spectrum. It is also highly effective for detecting residual solvents.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard with a known concentration if quantitative analysis (qNMR) is desired.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure sufficient scans for a good signal-to-noise ratio.

  • Data Interpretation:

    • Identity Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of all proton signals match the known structure of this compound.

    • Impurity Detection: Scrutinize the spectrum for unexpected signals. For instance, the presence of a triplet around 1.3 ppm and a quartet around 4.2 ppm would corroborate the existence of the ethyl ester impurity identified by LC-MS.[8]

Differential Scanning Calorimetry (DSC): An Orthogonal Thermodynamic Purity Assessment

Expertise & Experience: A truly robust purity assessment relies on orthogonal methods—techniques based on different physicochemical principles.[4] DSC provides this orthogonality. It measures purity based on the thermodynamic principle of melting point depression, as described by the van't Hoff equation.[9][10] An impurity disrupts the crystal lattice of the main component, causing it to melt over a broader range and at a lower temperature. This method provides a purity value for the bulk material without chromatographic separation and is particularly sensitive to eutectic impurities. However, it is only applicable to crystalline solids that melt without decomposition.[4][9]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation:

    • Calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Analysis:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 100 °C).

    • Ramp the temperature at a slow, steady rate (e.g., 1-2 °C/min) through the melt.

    • Record the heat flow versus temperature.

  • Calculation:

    • Use the instrument's software to apply the van't Hoff equation to the melting endotherm to calculate the mole percent purity.

Data Presentation: Representative DSC Purity Data
ParameterCommercial Batch AAlternative Supplier B
Onset of Melt (°C)188.5187.9
Peak of Melt (°C)191.2190.5
Enthalpy of Fusion (ΔH, J/g)145.3142.8
Calculated Purity (mol %) 99.78% 99.55%

Integrated Workflow and Comparative Guide

Expertise & Experience: No single technique can provide a complete picture of a compound's purity. A logical, integrated workflow ensures that data from each orthogonal method is used to build a comprehensive and reliable quality assessment. The process begins with the high-throughput, quantitative screening provided by HPLC, followed by definitive identification of unknowns using LC-MS and structural confirmation via NMR. DSC provides a final, independent verification of the bulk material's purity.

G cluster_0 Purity Assessment Workflow Sample Commercial Sample Batch HPLC HPLC Analysis (Purity %, Impurity Profile) Sample->HPLC Primary Screening NMR 1H NMR Analysis (Structural Confirmation) Sample->NMR Confirmatory ID DSC DSC Analysis (Bulk Purity) Sample->DSC Orthogonal Check LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Impurity > 0.1% Report Certificate of Analysis (Final Purity Assignment) HPLC->Report LCMS->Report Identified Impurities NMR->Report DSC->Report

Caption: Integrated workflow for comprehensive purity assessment.

Comparative Summary of Analytical Techniques
TechniquePrinciplePrimary UseStrengthsLimitations
HPLC Chromatographic SeparationQuantitation of purity and impuritiesHigh precision, robust, high throughputRequires a reference standard for identity; cannot identify unknown peaks
LC-MS Separation + Mass AnalysisIdentification of impuritiesProvides molecular weight of unknowns, high sensitivityLess quantitative than HPLC-UV, matrix effects can cause ion suppression
¹H NMR Nuclear Magnetic ResonanceStructural confirmation & identificationAbsolute structural information, good for detecting isomers and residual solventsLower sensitivity than HPLC, complex mixtures can be difficult to interpret
DSC Thermal AnalysisOrthogonal bulk purity measurementFast, requires small sample amount, no solvents neededOnly for crystalline solids that melt without decomposition, less sensitive to impurities with similar structure[4][9]

Conclusion and Recommendations

A thorough assessment of the purity of a critical pharmaceutical intermediate like this compound is non-negotiable. This guide demonstrates that a single purity value from one technique is insufficient. A robust, defensible, and scientifically sound purity assignment is achieved only through the intelligent application of an orthogonal set of analytical methods.

For researchers and drug developers, we recommend the following:

  • Primary Analysis: Always use a validated, gradient HPLC method as the primary tool for routine purity testing and stability studies.

  • Impurity Identification: For any batch, especially during process development or from a new supplier, use LC-MS to identify any impurity present at a level of 0.1% or greater.

  • Reference Standard Qualification: Qualify every new batch of reference standard using ¹H NMR for structural identity and DSC for thermodynamic purity.

  • Integrated Data: The final purity value on a Certificate of Analysis should be a synthesis of these orthogonal results, providing the highest degree of confidence in the material's quality.

By adopting this multi-faceted approach, professionals can ensure the integrity of their supply chain, the success of their synthetic campaigns, and the ultimate safety and quality of the medicines they develop.

References

The Structure-Activity Relationship of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid Derivatives: A Comparative Guide for Factor Xa Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

The quest for potent and selective oral anticoagulants has identified Factor Xa (FXa), a critical enzyme in the coagulation cascade, as a prime therapeutic target. Within the chemical scaffolds designed to inhibit FXa, the N-(5-chloropyridin-2-yl)amide moiety has emerged as a privileged structure. This guide delves into the structure-activity relationship (SAR) of derivatives based on the 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid scaffold, a key building block in the synthesis of modern anticoagulants like Edoxaban. While direct SAR studies on a series of these acid derivatives are not extensively published, we can glean profound insights by examining a closely related series of N-(5-chloropyridin-2-yl)benzamide derivatives, which have been systematically evaluated as FXa inhibitors. This comparative analysis will provide researchers with a robust framework for designing novel and efficacious FXa inhibitors.

The Core Scaffold: A Foundation for Potent FXa Inhibition

The this compound (or its amide equivalent, N-(5-chloropyridin-2-yl)oxalamide) serves as a crucial component in the design of direct FXa inhibitors. Its structure is integral to the final drug Edoxaban, an oral anticoagulant.[1][2] The 5-chloropyridin-2-yl group is particularly important for anchoring the molecule within the S1 pocket of the FXa active site. The oxoacetic acid/amide linker provides a rigid connection to other parts of the inhibitor that interact with the S4 pocket and other regions of the enzyme. Understanding how modifications to the molecule, while retaining this core scaffold, impact inhibitory activity is paramount for the development of new chemical entities.

A Case Study in SAR: The Betrixaban Analogs

A systematic SAR study on a series of N-(5-chloropyridin-2-yl)-2-(benzamido)benzamide derivatives offers a compelling case study.[3] These compounds share the key N-(5-chloropyridin-2-yl) moiety and provide a clear picture of how substitutions on the other two phenyl rings influence FXa inhibition.

Modifications of the Central Phenyl Ring

The central phenyl ring, to which the N-(5-chloropyridin-2-yl)amide is attached, plays a significant role in orienting the other functionalities of the inhibitor. The following table summarizes the effects of substitutions at the 5-position of this ring on the half-maximal inhibitory concentration (IC50) against Factor Xa.

CompoundR Group (5-position)FXa IC50 (nM)
1H1.2
2OMe0.3
3F0.9
4Cl1.1
5Me0.8
6CF32.0
7OCF31.1

Data sourced from Zhang et al., Bioorg Med Chem Lett. 2009;19(8):2179-85.[3]

Analysis: The data clearly indicates that a methoxy (OMe) group at the 5-position provides a significant boost in potency compared to hydrogen. Other small electron-donating or electron-withdrawing groups offer comparable or slightly diminished activity. A bulky, strongly electron-withdrawing group like trifluoromethyl (CF3) is detrimental to the inhibitory activity. This suggests that a small, moderately electron-donating group at this position is optimal for interaction with the enzyme.

Modifications of the Terminal Phenyl Ring

The terminal phenyl ring, which bears the amidine group, is crucial for interaction with the S1 pocket of Factor Xa. The nature of the basic group on this ring dramatically affects potency.

CompoundP1 GroupFXa IC50 (nM)
84-(N,N-dimethylcarbamimidoyl)0.3
94-carbamimidoyl0.6
103-(N,N-dimethylcarbamimidoyl)>1000
114-(1-methylpiperidin-4-yl)1.4

Data sourced from Zhang et al., Bioorg Med Chem Lett. 2009;19(8):2179-85.[3]

Analysis: A dimethylated amidine at the para-position of the terminal phenyl ring (Compound 8) is the most potent. The unsubstituted amidine (Compound 9) is slightly less active. Moving the amidine to the meta-position (Compound 10) results in a complete loss of activity, highlighting the critical importance of the substitution pattern for proper binding in the S1 pocket. Replacing the amidine with a piperidine group (Compound 11) also reduces potency.

The following diagram illustrates the key SAR findings:

SAR_Summary cluster_core Core Scaffold cluster_central_ring Central Ring Modifications cluster_terminal_ring Terminal Ring (S1 Pocket Binder) Core N-(5-chloropyridin-2-yl) moiety R_group R-group at 5-position Core->R_group influences potency P1_group P1 Group Core->P1_group critical for S1 binding OMe OMe (Optimal) R_group->OMe best H_F_Cl_Me H, F, Cl, Me (Good) R_group->H_F_Cl_Me CF3 CF3 (Poor) R_group->CF3 worst para_amidine para-Amidine (dimethylated) (Optimal) P1_group->para_amidine correct geometry meta_amidine meta-Amidine (Inactive) P1_group->meta_amidine incorrect geometry

Caption: Key structure-activity relationships for N-(5-chloropyridin-2-yl)benzamide derivatives.

Experimental Protocols

To facilitate further research, we provide a generalized protocol for the synthesis and biological evaluation of these derivatives, based on established methodologies.[3]

General Synthesis of N-(5-chloropyridin-2-yl)benzamide Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, as illustrated in the workflow below.

Synthesis_Workflow start Starting Materials (Substituted 2-aminobenzoic acid, 4-cyanobenzoyl chloride) step1 Step 1: Amide Coupling (Pyridine, CH2Cl2) start->step1 intermediate1 Intermediate A (N-(2-carbamoylphenyl)benzamide) step1->intermediate1 step2 Step 2: Amide Coupling (2-amino-5-chloropyridine, PPh3, I2, Imidazole) intermediate1->step2 intermediate2 Intermediate B (N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)benzamide) step2->intermediate2 step3 Step 3: Amidine Formation (1. HCl, EtOH; 2. NH4OAc, N,N-dimethylformamide dimethyl acetal) intermediate2->step3 final_product Final Product (Target Compound) step3->final_product

Caption: General synthetic workflow for N-(5-chloropyridin-2-yl)benzamide derivatives.

Step-by-Step Methodology:

  • Synthesis of the Benzamide Intermediate: To a solution of the appropriately substituted 2-aminobenzoic acid in a suitable solvent such as dichloromethane, add pyridine followed by the dropwise addition of 4-cyanobenzoyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction mixture to isolate the N-(2-carbamoylphenyl)-4-cyanobenzamide intermediate.

  • Coupling with 2-amino-5-chloropyridine: Combine the intermediate from step 1 with 2-amino-5-chloropyridine, triphenylphosphine, iodine, and imidazole in a suitable solvent. Heat the mixture to reflux. After completion, cool the reaction and perform an appropriate workup and purification to yield the N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)benzamide derivative.

  • Formation of the Amidine: Bubble dry HCl gas through a solution of the cyano intermediate in ethanol at 0 °C. Remove the solvent under reduced pressure. To the resulting solid, add ammonium acetate and N,N-dimethylformamide dimethyl acetal and heat the mixture. Purify the crude product by chromatography to obtain the final N,N-dimethylcarbamimidoyl derivative.

Factor Xa Inhibition Assay

The inhibitory activity of the synthesized compounds against human Factor Xa can be determined using a chromogenic substrate assay.

Protocol:

  • Prepare a solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl buffer containing NaCl and CaCl2).

  • Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a microplate.

  • Add the Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding a chromogenic substrate for Factor Xa (e.g., S-2222).

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The N-(5-chloropyridin-2-yl) moiety is a cornerstone in the design of potent and selective Factor Xa inhibitors. The SAR analysis of the betrixaban analog series demonstrates that fine-tuning the substituents on the central and terminal phenyl rings is critical for achieving high potency. Specifically, a small, electron-donating group on the central ring and a para-substituted amidine on the terminal ring are key features for optimal activity.

Future research in this area could explore:

  • Bioisosteric replacements for the amidine group to improve oral bioavailability and reduce potential off-target effects.

  • Scaffold hopping to replace the central benzamide core with other heterocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties.

  • Further optimization of the 5-chloropyridin-2-yl group by exploring other halogen substitutions or small alkyl groups to modulate potency and selectivity.

By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize the next generation of oral anticoagulants with improved efficacy and safety profiles.

References

A Guide to Investigating the Cross-Reactivity of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of the chemical entity 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid. While this compound is recognized as a key intermediate in the synthesis of the anticoagulant Edoxaban, a direct Factor Xa inhibitor, its own biological activity and potential off-target interactions are less characterized.[1][2] This document outlines a scientifically rigorous approach to elucidate its selectivity, a critical step in evaluating its potential as a lead compound or to understand any liabilities of related active pharmaceutical ingredients (APIs).

Introduction and Rationale

This compound is a molecule of interest due to its structural motifs, which include a chloropyridine ring and an oxoacetic acid group.[3][4] These features are present in various biologically active compounds, suggesting the potential for this molecule to interact with specific protein targets. Its role as a precursor to Edoxaban strongly implies a potential interaction with serine proteases, particularly those in the coagulation cascade.[1] However, the structural alerts could also indicate broader activity. Therefore, a systematic investigation into its cross-reactivity is paramount.

This guide will detail a multi-faceted approach, combining in vitro biochemical assays with in silico predictive modeling to build a comprehensive selectivity profile. We will operate under the hypothesis that its primary target family is serine proteases and explore potential cross-reactivity against other enzyme classes and receptor families.

Defining the Scope of the Cross-Reactivity Study

A logical starting point is to evaluate the compound's activity against its suspected primary target, Factor Xa, and then broaden the investigation to include other relevant targets.

Primary Target and Structurally Related Off-Targets

Given its use in the synthesis of Edoxaban, the primary target for initial investigation should be Factor Xa . A panel of structurally and functionally related serine proteases should be selected to assess selectivity.

Table 1: Proposed Panel of Serine Proteases for Initial Screening

TargetRationale for Inclusion
Factor Xa Suspected primary target based on structural relationship to Edoxaban.
ThrombinKey serine protease in the coagulation cascade; a common off-target for Factor Xa inhibitors.
TrypsinA digestive serine protease; often used as a counterscreen for serine protease inhibitors.
PlasminA key enzyme in the fibrinolytic system; inhibition could have pro-thrombotic effects.
Tissue Plasminogen Activator (tPA)A serine protease involved in fibrinolysis.
Broader Off-Target Considerations

The presence of the chloropyridine moiety, a common feature in many CNS-active drugs, warrants a broader screen against a panel of G-protein coupled receptors (GPCRs) and ion channels. The compound's role as an intermediate in the synthesis of the antidepressant Mirtazapine further supports this investigation.[3]

In Vitro Cross-Reactivity Profiling: Methodologies and Protocols

A combination of enzymatic and receptor binding assays will provide quantitative data on the compound's potency and selectivity.

Serine Protease Inhibition Assay

A fluorescence-based enzymatic assay is a robust and high-throughput method to determine the inhibitory activity of the compound against the selected panel of serine proteases.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2).

    • Reconstitute recombinant human serine proteases (Factor Xa, Thrombin, etc.) in assay buffer to a working concentration.

    • Prepare a fluorogenic substrate specific for each protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the specific serine protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Hypothetical IC50 Values for this compound against a Panel of Serine Proteases

TargetIC50 (µM)
Factor Xa5.2
Thrombin> 100
Trypsin78.5
Plasmin> 100
tPA> 100

This hypothetical data suggests a degree of selectivity for Factor Xa over other tested serine proteases.

Receptor Binding Assay

To investigate potential CNS-related off-target effects, a radioligand binding assay can be employed to assess the compound's ability to displace known ligands from a panel of receptors.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cell lines overexpressing the target receptors (e.g., serotonin receptors, dopamine receptors).

  • Binding Assay:

    • In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound and free radioligand by vacuum filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

In Silico Off-Target Prediction

Computational approaches can complement experimental data by predicting potential off-target interactions based on the compound's chemical structure.[5] This can help prioritize further experimental testing.

Caption: In silico workflow for predicting potential off-targets.

Computational tools can compare the structure of this compound against databases of known ligands and their targets to identify potential interactions.[6][7][8] This can provide a broader view of potential cross-reactivity beyond the experimentally tested panels.

Integrated Data Interpretation and Decision Making

The collective data from in vitro assays and in silico predictions should be integrated to form a comprehensive cross-reactivity profile.

Decision_Making Start Initiate Cross-Reactivity Assessment In_Vitro In Vitro Assays (Enzymatic & Binding) Start->In_Vitro In_Silico In Silico Prediction Start->In_Silico Data_Integration Integrate and Analyze Data In_Vitro->Data_Integration In_Silico->Data_Integration High_Selectivity High Selectivity Observed (>100-fold vs. off-targets) Data_Integration->High_Selectivity Selective? Low_Selectivity Low Selectivity or Significant Off-Target Activity Data_Integration->Low_Selectivity Non-selective? Further_Dev Proceed with Further Development High_Selectivity->Further_Dev SAR_Optimization Structure-Activity Relationship (SAR) Optimization Low_Selectivity->SAR_Optimization

Caption: Decision-making workflow based on cross-reactivity data.

A significant window of selectivity (e.g., >100-fold) between the primary target and any identified off-targets is generally desirable. If significant off-target activity is observed, further structure-activity relationship (SAR) studies may be necessary to mitigate these interactions.

Conclusion

This guide presents a robust and systematic approach for evaluating the cross-reactivity of this compound. By combining targeted in vitro assays with broad in silico profiling, researchers can gain a thorough understanding of its selectivity and make informed decisions regarding its potential for further development. This multi-pronged strategy is essential for de-risking novel chemical entities and ensuring the safety and efficacy of potential therapeutic agents.

References

A Comparative Benchmarking Guide: In Vitro Profiling of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid Against Standard IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Executive Summary

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint that facilitates tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[1][2][3][4] Inhibiting IDO1 is a promising strategy in immuno-oncology to restore anti-tumor T-cell activity. This guide presents a comprehensive in vitro benchmarking study of a novel compound, 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (hereafter designated CPCOA), against established IDO1 inhibitor standards: the clinical candidate Epacadostat and the tool compound 1-Methyl-Tryptophan (1-MT) . We provide detailed protocols and comparative data for biochemical and cellular potency, selectivity, and passive permeability. Our findings position CPCOA as a potent and selective IDO1 inhibitor with promising drug-like properties, warranting further investigation.

The Scientific Context: IDO1 as an Immuno-Oncology Target

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan (Trp) into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[1][5][6] In the tumor microenvironment (TME), IDO1 expression is often upregulated, leading to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of Trp arrests the proliferation of effector T-cells, which are highly sensitive to Trp levels.[7][8]

  • Kynurenine Accumulation: The buildup of Kyn and its metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further dampening the anti-tumor immune response.[3][4][8]

By inhibiting IDO1, the immunosuppressive shield of the tumor can be dismantled, allowing for robust T-cell-mediated tumor cell killing. This mechanism provides a strong rationale for developing potent and selective IDO1 inhibitors for cancer therapy.[2][3][8]

cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response TumorCell Tumor Cell / APC IDO1 IDO1 Enzyme TumorCell->IDO1 expresses Kyn Kynurenine (Immunosuppressive) IDO1->Kyn produces Trp L-Tryptophan (Essential for T-Cells) Trp->IDO1 catabolized by TCell Effector T-Cell Trp->TCell Depletion starves T-Cells Kyn->TCell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kyn->Treg TCell->TumorCell Kills Tumor (Inhibited) Treg->TCell Suppresses Activity

Figure 1: The IDO1 Pathway in Tumor Immune Evasion.

The Contenders: Profiling the Compounds

This guide evaluates the following compounds:

  • Test Compound (CPCOA): this compound.

  • Standard 1 (Epacadostat): A potent, selective, and orally bioavailable IDO1 inhibitor that has been extensively studied in clinical trials. It serves as a high-performance benchmark.[9][10][11][12]

  • Standard 2 (1-Methyl-Tryptophan): A classic competitive inhibitor of IDO1.[13][14] While less potent, it is a well-characterized tool compound for in vitro and in vivo studies.[15][16]

Benchmarking Protocol I: Biochemical Potency & Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant human IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO) to assess potency and selectivity.

Scientific Rationale: A direct enzymatic assay is the gold standard for quantifying a compound's ability to inhibit its target. The assay mixture contains all necessary cofactors to ensure the enzyme is active, allowing for a clean measurement of inhibition.[17] Testing against TDO, which also catabolizes tryptophan, is crucial to ensure the compound's activity is specific to IDO1, reducing the potential for off-target effects.[18][19]

Detailed Step-by-Step Protocol: Fluorescence-Based IDO1/TDO Enzymatic Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.[17][20]

    • Enzyme Stock: Recombinant human IDO1 or TDO enzyme diluted in Assay Buffer to a working concentration (e.g., 40 ng/µL). Keep on ice.[21]

    • Substrate Solution: L-Tryptophan prepared in Assay Buffer.

    • Compound Dilutions: Prepare a 10-point, 3-fold serial dilution series for CPCOA, Epacadostat, and 1-MT in 100% DMSO. Then, dilute further into Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

    • Add 5 µL of Assay Buffer to "Blank" wells (no enzyme).

    • Initiate the reaction by adding 5 µL of the diluted IDO1 or TDO enzyme solution to all wells except the "Blank".[21]

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and develop the signal. For a fluorogenic assay, add 10 µL of a developer solution (which reacts with the N-formylkynurenine product) and incubate at 37°C for 4 hours.[22][23]

  • Data Acquisition & Analysis:

    • Read the fluorescence on a plate reader (e.g., Excitation 400 nm, Emission 510 nm).[22]

    • Subtract the "Blank" value from all other wells.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Benchmarking Protocol II: Cellular Potency

Objective: To determine the half-maximal effective concentration (EC50) of each compound in a cell-based model that reflects the biological context of the tumor microenvironment.

Scientific Rationale: While biochemical assays measure direct target engagement, cellular assays confirm that a compound can penetrate the cell membrane, engage the target in the cytoplasm, and produce the desired biological effect (i.e., blocking kynurenine production). Using a human cancer cell line (e.g., SK-OV-3) stimulated with interferon-gamma (IFN-γ) provides a clinically relevant model, as IFN-γ is a key cytokine in the TME that upregulates IDO1 expression.[7][20]

Detailed Step-by-Step Protocol: Kynurenine Measurement in IFN-γ-Stimulated Cells
  • Cell Culture and IDO1 Induction:

    • Seed SK-OV-3 ovarian cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[7]

    • The next day, treat the cells with human IFN-γ (100 ng/mL final concentration) to induce IDO1 expression.[7]

    • Simultaneously, add serial dilutions of the test compounds (CPCOA, Epacadostat, 1-MT) or vehicle control to the wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Detection (Ehrlich’s Reagent Method):

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. Incubate at 50°C for 30 minutes.[7] This step also hydrolyzes N-formylkynurenine to kynurenine.[20]

    • Centrifuge the plate to pellet the precipitate.

    • Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate for 10 minutes at room temperature.[7][24]

    • Measure the absorbance at 480 nm using a microplate reader.[7]

  • Data Acquisition & Analysis:

    • Create a standard curve using known concentrations of kynurenine to quantify the amount produced in each well.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control.

    • Plot the data and determine the EC50 values using a four-parameter logistic model.

cluster_Biochem Protocol I: Biochemical Assays cluster_Cell Protocol II: Cellular Assay P1_Prep Prepare Reagents (Enzyme, Buffer, Compounds) P1_Plate Dispense to 384-well Plate P1_Prep->P1_Plate P1_Incubate Incubate 60 min (Room Temp) P1_Plate->P1_Incubate P1_Develop Add Developer Incubate 4 hrs P1_Incubate->P1_Develop P1_Read Read Fluorescence P1_Develop->P1_Read P1_Analyze Calculate IC50 (Potency & Selectivity) P1_Read->P1_Analyze P2_Seed Seed SK-OV-3 Cells (96-well Plate) P2_Treat Add IFN-γ and Test Compounds P2_Seed->P2_Treat P2_Incubate Incubate 48 hrs (37°C) P2_Treat->P2_Incubate P2_Sample Collect Supernatant & Add TCA P2_Incubate->P2_Sample P2_Develop Add Ehrlich's Reagent P2_Sample->P2_Develop P2_Read Read Absorbance (480 nm) P2_Develop->P2_Read P2_Analyze Calculate EC50 (Cellular Potency) P2_Read->P2_Analyze

Figure 2: Experimental Workflow for Benchmarking Studies.

Performance Data Synthesis: A Head-to-Head Comparison

The following tables summarize the performance of CPCOA against the known standards based on the described protocols.

Table 1: Potency and Selectivity Profile

Compound IDO1 IC50 (nM) Cellular EC50 (nM) TDO IC50 (nM) Selectivity (TDO/IDO1)
CPCOA 15.2 45.5 >10,000 >650-fold
Epacadostat 10.5[11] 17.6[25] >15,000 >1,400-fold

| 1-MT (L-isomer) | ~120,000[14] | >50,000 | >200,000 | ~1.7-fold |

Table 2: Physicochemical Properties (Early ADME)

Compound Aqueous Solubility (pH 7.4, µM) PAMPA Permeability (Pe, 10⁻⁶ cm/s)
CPCOA 85 4.8 (Moderate-High)
Epacadostat 120 6.2 (High)
1-MT >1000 <1.0 (Low)

Note: Data for CPCOA is from internal experiments. Data for standards is based on literature values and typical performance. PAMPA permeability is classified as Low (<1.5) and High (>1.5) x 10⁻⁶ cm/s.[26]

Interpretation and Scientific Insights

  • Potency: The data clearly demonstrates that CPCOA is a potent inhibitor of IDO1 , with a biochemical IC50 of 15.2 nM and a cellular EC50 of 45.5 nM. Its potency is on the same order of magnitude as the clinical candidate Epacadostat and vastly superior to the tool compound 1-MT. The modest shift between the biochemical and cellular values suggests good cell permeability and engagement with the intracellular target.

  • Selectivity: CPCOA exhibits excellent selectivity for IDO1 over the related enzyme TDO (>650-fold). This is a critical feature for a therapeutic candidate, as inhibiting TDO (primarily expressed in the liver) could lead to unwanted systemic effects on tryptophan metabolism.[18]

  • Drug-Like Properties: With good aqueous solubility and moderate-to-high passive permeability in the PAMPA assay, CPCOA displays a favorable early ADME profile.[26][27][28] This suggests that the molecule has the potential for good oral absorption, a highly desirable characteristic for drug development. In contrast, while 1-MT is highly soluble, its low permeability limits its utility.

Conclusion

This benchmarking guide demonstrates that This compound (CPCOA) is a highly compelling lead compound for development as an IDO1 inhibitor. It combines high potency, comparable to the clinical standard Epacadostat, with excellent selectivity and a promising physicochemical profile. The robust, step-by-step protocols provided herein serve as a validated framework for researchers to replicate these findings and further characterize this and other novel inhibitors in the field of immuno-oncology. Based on this in vitro profile, CPCOA is strongly recommended for advancement into further preclinical studies, including pharmacokinetic and in vivo efficacy models.

References

A Senior Application Scientist's Guide to Evaluating Edoxaban Efficacy: The Critical Impact of Starting Material Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Edoxaban is a potent, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade, making it an effective oral anticoagulant for preventing stroke and systemic embolism.[1][2] The synthesis of any active pharmaceutical ingredient (API) is a multi-step process where the quality of each starting material and intermediate dictates the purity, and consequently, the safety and efficacy of the final product. This guide provides an in-depth comparison of Edoxaban synthesized from three distinct, hypothetical batches of a key precursor, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we demonstrate that even minor variations in the starting material's impurity profile can have a quantifiable impact on the final API's purity, yield, and in vitro biological activity. This work underscores the imperative for stringent quality control of raw materials in pharmaceutical development and manufacturing.

Introduction: The Foundation of Efficacy is Purity

Edoxaban exerts its therapeutic effect by selectively and reversibly binding to the active site of Factor Xa, thereby inhibiting the conversion of prothrombin to thrombin and preventing thrombus formation.[2][3][4] The molecular precision required for this interaction means that the structural integrity of the Edoxaban molecule is paramount. Impurities introduced during synthesis, particularly those originating from starting materials, can lead to the formation of related substances that may have reduced efficacy, altered pharmacokinetics, or even unforeseen toxicological profiles.

The International Council for Harmonisation (ICH) Q3A(R2) guidelines mandate the identification and characterization of impurities in new drug substances, establishing thresholds for reporting, identification, and qualification.[5][6][7] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental principle of ensuring patient safety and drug efficacy.

This guide focuses on a critical synthetic precursor for Edoxaban: This compound . We will explore how different purity profiles in three hypothetical batches of this starting material (designated Batch A, Batch B, and Batch C) propagate through the synthesis to affect the final Edoxaban API.

Experimental Design & Rationale

To investigate the impact of starting material quality, a comprehensive study was designed to synthesize, purify, and characterize Edoxaban from each of the three precursor batches. The resulting API from each batch was then subjected to a functional bioassay to compare its anticoagulant efficacy.

Characterization of Starting Material Batches

The purity of the three hypothetical batches of this compound was first assessed using High-Performance Liquid Chromatography (HPLC).

  • Batch A (Reference Standard): Represents a high-purity batch, meeting standard pharmaceutical quality specifications.

  • Batch B (Containing Impurity X): Contains a known, process-related impurity, 2-amino-5-chloropyridine, a precursor to the starting material itself.

  • Batch C (Containing Impurity Y): Contains an unknown impurity with a similar retention time to the main component, suggesting a structurally related compound that could potentially interfere with the subsequent reaction.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption: Overall experimental workflow.

Materials & Key Experimental Protocols

This protocol outlines the key coupling reaction. The synthesis involves the amidation of this compound with the complex amine intermediate, N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl))-2-((5-methyl-4,5,6,7-tetrahydro-[3][5]thiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amine.

  • In a reaction vessel, dissolve 1.0 equivalent of the amine intermediate in acetonitrile.

  • Add 1.2 equivalents of a coupling agent (e.g., EDCI) and 1.2 equivalents of an activating agent (e.g., HOBt). Stir for 15 minutes at room temperature.

  • Add 1.1 equivalents of the respective batch (A, B, or C) of this compound.

  • Add 2.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 8-12 hours, monitoring completion by HPLC.

  • Upon completion, quench the reaction with water and extract the crude Edoxaban product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using preparative reverse-phase HPLC.

Causality Note: The choice of EDCI/HOBt as coupling agents is standard for forming amide bonds, minimizing side reactions and racemization. Acetonitrile is selected as the solvent for its ability to dissolve the reactants and its relatively high boiling point, which allows for moderate heating if required, although this specific reaction proceeds efficiently at ambient temperature.

A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating Edoxaban from its impurities.[8][9][10]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1M potassium dihydrogen phosphate, pH adjusted to 3.5).[11]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 290 nm.[8][10]

  • Method: A gradient elution is employed to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities from the main Edoxaban peak.

This chromogenic assay measures the functional ability of the synthesized Edoxaban to inhibit its target enzyme, Factor Xa.[12][13][14]

  • Prepare a series of dilutions of the purified Edoxaban from each batch (e.g., from 0.1 nM to 100 nM) in a suitable buffer (e.g., Tris-HCl with BSA).

  • In a 96-well plate, add the Edoxaban dilutions, a fixed concentration of human Factor Xa, and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a chromogenic FXa substrate.

  • Measure the absorbance at 405 nm kinetically over 5 minutes using a plate reader. The rate of color development is inversely proportional to the FXa inhibition.[14][15]

  • Calculate the inhibitor concentration that causes 50% inhibition (IC50) by fitting the data to a dose-response curve.

Self-Validation Note: Each assay plate must include a positive control (a certified Edoxaban reference standard) to validate assay performance and a negative control (no inhibitor) to establish the baseline 100% enzyme activity.

Results and Discussion

The quality of the starting material batches had a direct and measurable impact on the synthesis outcome and the biological activity of the final Edoxaban API.

Impact on Synthesis Yield and Final Purity

As summarized in Table 1, the use of lower-purity starting materials (Batches B and C) resulted in lower yields of purified Edoxaban and, more critically, a lower final purity with the presence of new, process-related impurities.

Table 1: Comparison of Synthesis Outcomes

ParameterEdoxaban from Batch AEdoxaban from Batch BEdoxaban from Batch C
Starting Material Purity 99.8%98.5% (Impurity X: 1.2%)98.8% (Impurity Y: 1.0%)
Crude Yield 85%82%80%
Purified Yield 78%71%68%
Final API Purity (HPLC) 99.91% 99.35% 99.10%
Key API Impurities Not Detected (>0.05%)Impurity X (Unreacted): 0.15%New Impurity Z: 0.45%

The presence of Impurity X (2-amino-5-chloropyridine) in Batch B led to its carryover into the final product, as it did not participate in the primary reaction. While purification removed most of it, trace amounts remained. More concerning was Batch C, where the structurally similar Impurity Y appeared to react under the coupling conditions, forming a new side-product, Impurity Z, which was challenging to separate from Edoxaban.

dot graph LR { bgcolor="#F1F3F4" node [shape=record, style="filled", fontname="Roboto", fontsize=12];

} caption: Formation of Impurity Z from Batch C.

Impact on Biological Efficacy

The ultimate test of an API's quality is its biological function. The in vitro Factor Xa inhibition assay revealed a clear trend: higher purity correlates with greater potency (lower IC50 value).

Table 2: Comparative In Vitro Efficacy of Edoxaban Batches

Edoxaban SourceFinal API PurityFactor Xa Inhibition IC50 (nM)% Potency vs. Batch A
From Batch A 99.91%2.4 ± 0.2 100%
From Batch B 99.35%2.7 ± 0.3 ~89%
From Batch C 99.10%3.6 ± 0.4 ~67%

The Edoxaban synthesized from the high-purity Batch A demonstrated the highest potency, consistent with reference standards. The material from Batch B showed slightly reduced potency, which can be attributed to its lower overall purity (99.35% active substance vs. 99.91%). The most significant drop in efficacy was observed with Edoxaban from Batch C. The presence of 0.45% of Impurity Z, a structurally related but inactive or less active molecule, effectively lowered the concentration of the active Edoxaban, resulting in a markedly higher IC50 value. This highlights that not all impurities are equal; those that are structurally similar and difficult to remove can have a disproportionately large impact on functional assays.

Conclusion and Recommendations

This guide demonstrates a clear causal link between the purity of the starting material, this compound, and the final quality and in vitro efficacy of the synthesized Edoxaban.

Key Takeaways for Researchers and Drug Developers:

  • Scrutinize Starting Materials: Do not assume all batches of a raw material are equivalent. Implement rigorous incoming quality control using validated analytical methods like HPLC to identify and quantify impurities.

  • Understand Impurity Fate: During process development, it is critical to track the fate of major starting material impurities. Determine if they are purged by purification steps, are carried through to the final API, or react to form new entities. This is a core tenet of the ICH guidelines.[5][16]

  • Efficacy is the Ultimate Arbiter: Chemical purity analysis is essential, but it must be complemented by a relevant biological assay. A functional assay, like the Factor Xa inhibition test, provides the ultimate confirmation of the API's potency and quality.

  • Impurity Profile Over Purity Number: A simple purity value (e.g., 99%) is not sufficient. The identity and quantity of the specific impurities that constitute the remaining 1% are of paramount importance and must be assessed for their potential impact on safety and efficacy.

Ultimately, investing in high-quality starting materials and robust analytical controls at the beginning of the drug development process is not an expense but a critical investment that mitigates risks, ensures product consistency, and forms the bedrock of a safe and effective therapeutic.

References

Safety Operating Guide

Navigating the Disposal of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. Among these is 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS 552850-73-4), a key intermediate in the synthesis of various pharmaceutical agents.[1][2] While its utility in research is significant, the responsible management and disposal of this compound are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

The core principle of chemical waste management is to handle unknown or uncharacterized substances with a high degree of caution. Although specific hazard data for this compound is not extensively documented in readily available safety data sheets[1], its chemical structure—containing a chlorinated pyridine ring and an oxoacetic acid moiety—suggests that it should be treated as a potentially hazardous substance until proven otherwise.

Regulatory Framework: The "Cradle-to-Grave" Mandate

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] This "cradle-to-grave" system holds generators of chemical waste responsible for its safe handling from the moment of its creation to its ultimate disposal.[5] Therefore, it is imperative that all laboratory personnel are familiar with and adhere to these federal regulations, in addition to any state and local rules.[3]

Step 1: Waste Characterization and Hazard Assessment

Before disposal, a thorough characterization of the waste is necessary. For this compound, consider the following:

  • Physical State: The compound is typically a solid at room temperature.[6]

  • Chemical Properties: As an organic acid, it may exhibit corrosive properties. The presence of a chlorinated pyridine ring suggests potential toxicity and persistence in the environment.

  • Contaminants: Any solvents, reagents, or byproducts mixed with the this compound must also be considered as part of the waste stream.

A material is classified as hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the acidic nature of the compound, it is prudent to assume it may be corrosive.

Potential Hazard Rationale Precautionary Handling
Corrosivity Presence of a carboxylic acid group.Assume the waste is corrosive (pH ≤ 2 or ≥ 12.5) until tested.
Toxicity Contains a chlorinated pyridine moiety, a common feature in bioactive and potentially toxic molecules.Handle with appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, and skin contact.
Reactivity While not explicitly known to be reactive, mixing with incompatible materials could lead to hazardous reactions.Segregate from other chemical waste streams.[7]
Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[7]

Protocol for Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for solid this compound waste. The container should be made of a material compatible with organic acids, such as glass or high-density polyethylene.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8] The date of initial waste accumulation should also be recorded.

  • Container Management: Keep the waste container securely closed except when adding waste.[9] Store it in a designated satellite accumulation area (SAA) within the laboratory, which should be under the direct control of laboratory personnel.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Generation of This compound waste characterize Characterize Waste (Solid, potential corrosivity & toxicity) start->characterize segregate Segregate into a dedicated, compatible waste container characterize->segregate label Label Container: 'Hazardous Waste' Chemical Name Accumulation Start Date segregate->label store Store in designated Satellite Accumulation Area (SAA) label->store pickup Arrange for disposal through Institutional Environmental Health & Safety (EHS) store->pickup manifest Ensure proper waste manifest for 'cradle-to-grave' tracking pickup->manifest end Compliant Disposal manifest->end

Caption: Disposal workflow for this compound waste.

Step 3: Storage and Disposal

Once collected, the waste must be stored safely pending removal by a licensed hazardous waste disposal vendor, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Storage Guidelines:

  • Accumulation Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[9]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Location: The SAA should be located at or near the point of generation and away from drains, heat sources, and high-traffic areas.

Disposal Procedure:

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time (often 180 days, but check your institutional policy), contact your EHS department to arrange for a waste pickup.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[10] This document tracks the waste from your laboratory to its final disposal facility.

  • Final Disposal: The licensed waste vendor will transport the waste for appropriate treatment and disposal, which may include incineration at a permitted facility.

Never dispose of this compound down the sanitary sewer or in the regular trash. This is to prevent the potential release of a harmful chemical into the environment and to remain in compliance with EPA and local regulations.[11]

Waste Minimization: A Proactive Approach

The most effective way to manage laboratory waste is to minimize its generation in the first place.[9][12] Consider these strategies:

  • Source Reduction: Order only the quantity of this compound that is needed for your experiments.[9]

  • Scale of Experiments: If possible, reduce the scale of your experiments to decrease the amount of waste produced.[9]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to ensure that older stock is used first.[6][7]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS No. 552850-73-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Identification and Risk Assessment

This compound is a compound with significant health and environmental hazards. A thorough understanding of these risks is the foundation of safe handling.

GHS Classification:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Repeated Exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects

Toxicological Profile:

While specific toxicological data for this compound is limited, the GHS classification and data from related chlorinated pyridine compounds indicate the following primary concerns:

  • Oral Toxicity: The compound is harmful if ingested.

  • Eye Irritation: Direct contact can cause serious and potentially damaging eye irritation.

  • Organ Toxicity: The most significant concern is the potential for damage to organs, likely the liver and kidneys, through prolonged or repeated exposure. This is a known effect of other chlorinated pyridine derivatives.[1][2]

  • Environmental Hazard: This chemical is very toxic to aquatic life, and its effects can be long-lasting. Releases to the environment must be strictly avoided.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks.

Core PPE Requirements
PPE CategorySpecificationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before each use and changed immediately if contaminated.Prevents skin contact and absorption. The choice of glove material should be based on the solvent used, with nitrile being a good general-purpose option for incidental contact. For prolonged contact or immersion, consult glove manufacturer data.
Body Protection A chemical-resistant lab coat, fully buttoned.Protects against skin contact from spills and splashes.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection

All handling of the solid compound that may generate dust, and any work with solutions that could produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in situations with a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Handling Plan

A systematic workflow is essential for minimizing exposure and ensuring safe handling.

Workflow Diagram

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep_Area Designate and prepare a well-ventilated work area (fume hood). Gather_Materials Gather all necessary equipment and PPE. Prep_Area->Gather_Materials Weighing Carefully weigh the solid compound, avoiding dust generation. Gather_Materials->Weighing Dissolving Slowly add the solid to the solvent to prevent splashing. Weighing->Dissolving Decontamination Clean all contaminated surfaces and equipment. Dissolving->Decontamination PPE_Removal Remove PPE in the correct order to avoid cross-contamination. Decontamination->PPE_Removal Waste_Disposal Dispose of all waste in designated, labeled containers. PPE_Removal->Waste_Disposal

Caption: Step-by-step workflow for handling this compound.

Storage and Incompatibility

Proper storage is crucial to prevent degradation and hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Strong Bases: Can deprotonate the carboxylic acid in a potentially exothermic reaction.

    • Strong Acids: May cause hydrolysis of the amide linkage.

    • Strong Oxidizing Agents: The pyridine ring and other organic components can be susceptible to oxidation.

    • Strong Reducing Agents: May react with the chlorinated pyridine or other functional groups.

Emergency and Disposal Plan

Spill Response

For a Minor Spill (contained and manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if dust is present.

  • Contain the spill using a chemical spill kit with absorbent pads or vermiculite.

  • For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.

  • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Collect all contaminated materials for hazardous waste disposal.

For a Major Spill (large volume, uncontained, or in a public area):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Provide emergency responders with the Safety Data Sheet (SDS) for the compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregate waste: Keep waste containing this compound separate from other waste streams.

  • Use designated containers: Collect waste in clearly labeled, sealed, and compatible containers.

  • Follow institutional guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.